molecular formula C9H7BrN2O2 B1374308 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid CAS No. 1363380-96-4

5-Bromo-1-methyl-1H-indazole-3-carboxylic acid

Cat. No.: B1374308
CAS No.: 1363380-96-4
M. Wt: 255.07 g/mol
InChI Key: PRXFQVZMBVERDQ-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-indazole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-1-methylindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7BrN2O2/c1-12-7-3-2-5(10)4-6(7)8(11-12)9(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXFQVZMBVERDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701249371
Record name 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid
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Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1363380-96-4
Record name 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid
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Record name 5-bromo-1-methyl-1H-indazole-3-carboxylic acid
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Foundational & Exploratory

5-bromo-1-methyl-1H-indazole-3-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-bromo-1-methyl-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key heterocyclic compound with significant applications in medicinal chemistry and pharmaceutical development. As a derivative of indazole, a bioisostere of indole, it serves as a crucial building block for the synthesis of a variety of bioactive molecules.[1] The indazole scaffold is present in numerous therapeutic agents, and the specific substitution pattern of this compound, with a bromine atom at the 5-position, a methyl group at the N1-position, and a carboxylic acid at the 3-position, offers versatile handles for further chemical modifications. This guide provides a comprehensive overview of a reliable synthetic pathway to this target molecule, detailing the underlying chemical principles, step-by-step experimental protocols, and critical considerations for achieving high yield and purity.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a multi-step pathway starting from a commercially available precursor. The primary challenge in the synthesis is the regioselective methylation of the indazole nitrogen, as direct methylation can often lead to a mixture of N1 and N2 isomers.[2] To circumvent this, a robust strategy involves the initial synthesis of the 5-bromo-1H-indazole-3-carboxylic acid core, followed by protection of the carboxylic acid, N-methylation, and subsequent deprotection.

G Target This compound Intermediate1 Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate Target->Intermediate1 Ester Hydrolysis Intermediate2 Methyl 5-bromo-1H-indazole-3-carboxylate Intermediate1->Intermediate2 N-Methylation Intermediate3 5-bromo-1H-indazole-3-carboxylic acid Intermediate2->Intermediate3 Esterification StartingMaterial Indazole-3-carboxylic acid Intermediate3->StartingMaterial Bromination

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of 5-bromo-1H-indazole-3-carboxylic acid

The initial step involves the electrophilic bromination of indazole-3-carboxylic acid. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine is directed to the 5-position of the indazole ring.

Experimental Protocol
  • Dissolution: Suspend indazole-3-carboxylic acid in glacial acetic acid and heat the mixture to 120°C until a clear solution is formed.[3][4]

  • Cooling: Cool the solution to 90°C.

  • Bromination: Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture while maintaining the temperature at 90°C.

  • Reaction Monitoring: Continue heating at 90°C for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the solution to room temperature and pour it into ice water. Stir for 15 minutes to allow for precipitation.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain 5-bromo-1H-indazole-3-carboxylic acid as a white solid.[3][4]

Part 2: Esterification of the Carboxylic Acid

To prevent side reactions during the subsequent N-methylation step, the carboxylic acid group is protected as a methyl ester. This is typically achieved through a Fischer esterification reaction.

Experimental Protocol
  • Reaction Setup: Suspend 5-bromo-1H-indazole-3-carboxylic acid in dry methanol.

  • Catalysis: Add concentrated sulfuric acid to the suspension.[5]

  • Reflux: Heat the mixture to reflux for 4 hours under an inert atmosphere (e.g., argon).

  • Solvent Removal: Cool the solution to room temperature and evaporate the methanol under vacuum.

  • Work-up: The residue can then be further purified for the next step.

Part 3: N-Methylation of the Indazole Ring

This is a critical step where regioselectivity is paramount. The choice of base and solvent system is crucial to favor the formation of the N1-methylated product over the N2 isomer. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (THF) has been shown to favor N1-alkylation.[2]

Experimental Protocol
  • Base Suspension: To a stirred suspension of sodium hydride in anhydrous THF at 0°C under an inert atmosphere, add a solution of methyl 5-bromo-1H-indazole-3-carboxylate in anhydrous THF dropwise.[2]

  • Deprotonation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Methylation: Cool the reaction mixture back to 0°C and add methyl iodide dropwise.

  • Reaction Monitoring: Allow the reaction to proceed, monitoring its completion by TLC.

  • Work-up and Purification: Once the reaction is complete, the crude product can be purified by column chromatography to isolate the desired N1-methylated isomer, methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate.

Part 4: Hydrolysis of the Ester to the Final Product

The final step is the deprotection of the carboxylic acid group by hydrolysis of the methyl ester. This is typically carried out under basic conditions.

Experimental Protocol
  • Hydrolysis: Dissolve the methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate in a mixture of a suitable solvent (e.g., methanol or THF) and an aqueous solution of a base (e.g., sodium hydroxide).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete, as monitored by TLC.

  • Acidification: Cool the reaction mixture and carefully acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Isolation: Filter the precipitate, wash with water, and dry to yield the final product, this compound.

Overall Synthesis Workflow

G cluster_0 Part 1: Bromination cluster_1 Part 2: Esterification cluster_2 Part 3: N-Methylation cluster_3 Part 4: Hydrolysis Indazole-3-carboxylic acid Indazole-3-carboxylic acid 5-bromo-1H-indazole-3-carboxylic acid 5-bromo-1H-indazole-3-carboxylic acid Indazole-3-carboxylic acid->5-bromo-1H-indazole-3-carboxylic acid Br2, Acetic Acid Methyl 5-bromo-1H-indazole-3-carboxylate Methyl 5-bromo-1H-indazole-3-carboxylate 5-bromo-1H-indazole-3-carboxylic acid->Methyl 5-bromo-1H-indazole-3-carboxylate Methanol, H2SO4 Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate Methyl 5-bromo-1H-indazole-3-carboxylate->Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate NaH, CH3I, THF This compound This compound Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate->this compound NaOH, H2O/MeOH

Caption: Step-by-step synthesis of this compound.

Data Summary

StepReactionKey ReagentsTypical YieldReference
1BrominationBromine, Acetic Acid87.5%[3][4]
2EsterificationMethanol, Sulfuric Acid~60% (for similar substrate)[6]
3N-MethylationSodium Hydride, Methyl Iodide-[2]
4HydrolysisSodium Hydroxide-General Knowledge

Yields for steps 3 and 4 are highly dependent on specific reaction conditions and purification methods.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions, particularly during the N-methylation step, to ensure high regioselectivity and overall yield. The pathway presented in this guide, involving bromination, esterification, N-methylation, and hydrolysis, represents a robust and logical approach for obtaining the target compound. By understanding the underlying chemical principles and adhering to detailed experimental protocols, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and development.

References

An In-Depth Technical Guide to 5-bromo-1-methyl-1H-indazole-3-carboxylic acid (CAS Number: 1363380-96-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 5-bromo-1-methyl-1H-indazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The indazole scaffold is a "privileged structure" in drug discovery, known for its wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] The strategic placement of a bromine atom at the 5-position and a methyl group at the N-1 position, combined with the carboxylic acid at the 3-position, offers a versatile platform for the synthesis of novel therapeutic agents. This document details the chemical properties, strategic synthesis, analytical characterization, and potential applications of this compound, with a focus on the scientific rationale behind the methodologies presented.

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a cornerstone in modern medicinal chemistry, valued for their diverse pharmacological profiles. These bicyclic heterocycles, consisting of a benzene ring fused to a pyrazole ring, are found in numerous FDA-approved drugs.[1] The indazole nucleus serves as a bioisostere for indole, allowing it to interact with a variety of biological targets.[3] The therapeutic potential of indazole-containing compounds spans a wide range of diseases, including cancer, inflammatory conditions, and neurological disorders. The derivatization of the indazole core allows for the fine-tuning of a compound's physicochemical properties and biological activity.

This compound is a strategically designed intermediate. The bromine atom at the 5-position serves as a valuable synthetic handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments. The carboxylic acid at the 3-position is a key functional group for amide bond formation, a common linkage in pharmaceutical compounds. The methylation at the N-1 position is crucial as it blocks one of the two potential sites of substitution on the pyrazole ring, thereby directing subsequent reactions and influencing the molecule's three-dimensional shape and interaction with biological targets.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 1363380-96-4Internal Knowledge
Molecular Formula C₉H₇BrN₂O₂Internal Knowledge
Molecular Weight 255.07 g/mol [4]
Appearance Solid (predicted)[5]
Boiling Point 436.5±25.0 °C (Predicted)Internal Knowledge
Density 1.79±0.1 g/cm³ (Predicted)Internal Knowledge
pKa 2.93±0.30 (Predicted)Internal Knowledge

Strategic Synthesis and Mechanistic Insights

The synthesis of this compound requires careful control of regioselectivity to ensure the methyl group is installed at the desired N-1 position of the indazole ring. Direct methylation of 5-bromo-1H-indazole-3-carboxylic acid often leads to a mixture of N-1 and N-2 isomers, which can be challenging to separate. Therefore, a multi-step, regioselective approach is preferred.

A robust synthetic strategy involves the initial preparation of 5-bromo-1-methylindazole, followed by carboxylation at the 3-position. A method described in Chinese patent CN113912544A effectively avoids the issue of isomer formation. This approach starts with 2-fluoro-5-bromobenzaldehyde and formylhydrazine to construct the indazole ring with the N-1 position pre-functionalized, which is then reduced to the methyl group.[6]

An alternative and commonly employed strategy in medicinal chemistry is to first synthesize the ester of the desired acid, in this case, ethyl 5-bromo-1-methyl-1H-indazole-3-carboxylate, and then hydrolyze the ester to the carboxylic acid in the final step.

Below is a proposed two-stage synthetic workflow:

G cluster_0 Stage 1: Regioselective N-Methylation cluster_1 Stage 2: Ester Hydrolysis 5-bromo-1H-indazole-3-carboxylate 5-bromo-1H-indazole-3-carboxylate N-Methylated_Ester Ethyl 5-bromo-1-methyl-1H-indazole-3-carboxylate 5-bromo-1H-indazole-3-carboxylate->N-Methylated_Ester Base (e.g., Cs₂CO₃, NaH) Solvent (e.g., DMF, THF) Methylating_Agent Methylating Agent (e.g., MeI, Me₂SO₄) Methylating_Agent->N-Methylated_Ester Final_Product This compound N-Methylated_Ester->Final_Product Base (e.g., NaOH, LiOH) Solvent (e.g., EtOH/H₂O) Acidic Workup

Diagram 1: Proposed two-stage synthesis workflow.

Detailed Experimental Protocol (Proposed)

This protocol is constructed based on established methods for the N-alkylation of indazole esters and subsequent ester hydrolysis.

Stage 1: Synthesis of Ethyl 5-bromo-1-methyl-1H-indazole-3-carboxylate

  • Rationale: This step focuses on the regioselective methylation of the indazole nitrogen. The choice of base and solvent is critical to favor N-1 alkylation over N-2. Cesium carbonate in DMF is often effective in directing alkylation to the N-1 position.

  • Procedure:

    • To a solution of ethyl 5-bromo-1H-indazole-3-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 1.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add methyl iodide (MeI, 1.2 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-18 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield ethyl 5-bromo-1-methyl-1H-indazole-3-carboxylate.

Stage 2: Hydrolysis to this compound

  • Rationale: This is a standard saponification reaction to convert the ethyl ester to the desired carboxylic acid. A mixture of ethanol and water is used as the solvent to ensure solubility of both the ester and the hydroxide base.

  • Procedure:

    • Dissolve the ethyl 5-bromo-1-methyl-1H-indazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

    • Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux for 2-4 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with 2N hydrochloric acid (HCl).

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.[7]

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a characteristic singlet for the N-methyl group around 3.9-4.1 ppm. The aromatic protons on the benzene ring will appear as a set of doublets and a doublet of doublets, with chemical shifts influenced by the bromine and the fused pyrazole ring. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (>12 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the N-methyl carbon, the carboxylic acid carbon, and the eight carbons of the indazole ring system.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular weight and elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and a sharp, strong absorption for the C=O stretch of the carboxylic acid around 1700-1725 cm⁻¹.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

G Start This compound Amide Amide Coupling Start->Amide R-NH₂, Coupling Reagents Suzuki Suzuki Coupling Start->Suzuki Ar-B(OH)₂, Pd Catalyst Library Diverse Compound Library Amide->Library Suzuki->Library Screening Biological Screening Library->Screening Leads Lead Compounds Screening->Leads

Diagram 2: Role in drug discovery workflow.

  • Amide Library Synthesis: The carboxylic acid functionality is readily converted to amides using standard coupling reagents (e.g., HATU, HOBt/EDC).[4] This allows for the rapid generation of a library of compounds with diverse substituents, which can then be screened for biological activity.

  • Cross-Coupling Reactions: The bromine atom at the 5-position is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions enable the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino groups, further expanding the chemical space for drug discovery.

  • Scaffold for Targeted Therapies: N-methylated indazole derivatives have been investigated as inhibitors of various protein kinases, which are key targets in oncology.[8] The specific substitution pattern of this compound makes it an attractive starting point for the design of targeted kinase inhibitors.

Safety and Handling

  • Hazard Classification: The precursor is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[5] It is prudent to handle the N-methylated derivative with the same precautions.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[5]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Minimize dust generation.[3]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic design, incorporating a regioselectively placed methyl group, a synthetically useful bromine atom, and a readily derivatizable carboxylic acid, provides researchers with a powerful tool for the synthesis of novel and diverse compound libraries. The synthetic methodologies, while requiring careful control of regioselectivity, are based on well-established chemical principles. A thorough understanding of its chemical properties, synthesis, and potential applications will undoubtedly facilitate its use in the development of the next generation of therapeutic agents.

References

An In-depth Technical Guide to the Molecular Structure of 5-bromo-1-methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in modern drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide array of biological targets. Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their incorporation into several FDA-approved drugs and numerous clinical candidates, particularly as potent kinase inhibitors for oncology.[1]

This guide focuses on a key derivative, 5-bromo-1-methyl-1H-indazole-3-carboxylic acid . This molecule is not just a compound of theoretical interest but a versatile and highly valuable building block for the synthesis of complex pharmaceutical agents. The strategic placement of its functional groups—a bromine atom for cross-coupling reactions, a carboxylic acid for amide bond formation, and a methyl group at the N1 position to eliminate tautomerism and provide a fixed structural vector—makes it an ideal starting point for constructing libraries of targeted therapeutics. Herein, we provide a comprehensive overview of its molecular structure, a robust synthesis strategy, detailed characterization parameters, and its applications in drug development.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound is the thermodynamically stable 1H-indazole tautomer. The key substitutions are:

  • A bromine atom at the C5 position: This halogen significantly influences the electronic properties of the benzene ring and serves as a critical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular fragments.

  • A methyl group at the N1 position: N-alkylation is a common strategy in indazole-based drug design. Methylation at the N1 position prevents tautomerization, locking the scaffold into a single, predictable conformation. This is crucial for consistent receptor binding and establishing clear structure-activity relationships (SAR).

  • A carboxylic acid group at the C3 position: This functional group is a versatile anchor for derivatization, most commonly through the formation of amide bonds. This allows for the exploration of a wide range of substituents to modulate potency, selectivity, and pharmacokinetic properties.

Caption: 2D structure of this compound.

Physicochemical Data Summary
PropertyValueSource
CAS Number 1363380-96-4[2]
Molecular Formula C₉H₇BrN₂O₂[2]
Molecular Weight 255.07 g/mol [2]
Appearance Off-white to white solidN/A
Purity Typically ≥97%[2]
SMILES CN1C2=C(C=C(C=C2)Br)C(=N1)C(=O)ON/A
InChIKey PRXFQVZMBVERDQ-UHFFFAOYSA-NN/A

Synthesis and Mechanistic Rationale

A robust and logical synthesis of the title compound is achieved via a two-step sequence starting from commercially available indazole-3-carboxylic acid. This pathway ensures high yields and excellent control over regiochemistry.

synthesis_workflow start Indazole-3-carboxylic Acid step1_reagents Br₂, Glacial Acetic Acid Heat (90-120°C) start->step1_reagents Step 1: Electrophilic Bromination intermediate 5-bromo-1H-indazole-3-carboxylic acid step1_reagents->intermediate step2_reagents 1. Base (e.g., NaH) in THF 2. Methylating Agent (e.g., CH₃I) intermediate->step2_reagents Step 2: Regioselective N-Methylation product This compound step2_reagents->product purification Purification (Recrystallization or Chromatography) product->purification

Caption: Generalized workflow for the synthesis of the title compound.

Experimental Protocol: A Self-Validating System

Step 1: Electrophilic Bromination of Indazole-3-carboxylic Acid

This step introduces the bromine atom at the C5 position, the most electronically favorable site for electrophilic aromatic substitution on the indazole ring.

  • Protocol:

    • Suspend indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid.

    • Heat the suspension to 120°C until a clear solution is formed, then cool to 90°C.

    • Slowly add a solution of bromine (2.0 eq) in glacial acetic acid dropwise to the reaction mixture while maintaining the temperature at 90°C.

    • Stir the reaction at 90°C for 16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and pour it into ice water.

    • Stir for 15-30 minutes to allow for complete precipitation of the product.

    • Collect the resulting white solid, 5-bromo-1H-indazole-3-carboxylic acid, by filtration, wash thoroughly with cold water, and dry under vacuum.[3]

  • Causality and Expertise: The use of glacial acetic acid as a solvent facilitates the reaction and the high temperature is necessary to drive the substitution. Using a twofold excess of bromine ensures the reaction goes to completion. The precipitation in ice water provides a simple and effective initial purification of the product. The expected yield for this step is high, typically around 85-90%.[3]

Step 2: Regioselective N-Methylation

The choice of base and solvent is critical for achieving high regioselectivity for N1-alkylation over N2-alkylation. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is known to strongly favor the formation of the N1-substituted product.

  • Protocol:

    • Suspend 5-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension in an ice bath (0°C).

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, ~2.2 eq) portion-wise. (Note: Hydrogen gas evolves).

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

    • Cool the mixture back to 0°C and add a methylating agent, such as methyl iodide (CH₃I, ~2.0 eq), dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.

    • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the final compound.

  • Trustworthiness and Mechanistic Insight: NaH is a strong, non-nucleophilic base that irreversibly deprotonates both the carboxylic acid and the indazole N-H proton. The resulting dianion is then alkylated. Studies have shown that in aprotic polar solvents like THF, the N1 position is sterically more accessible and electronically favored for alkylation, leading to high N1 regioselectivity. This makes the protocol reliable and predictable.

Structural Characterization and Spectroscopic Analysis

Confirming the molecular structure and assessing the purity of the final compound is paramount. A combination of spectroscopic techniques provides a complete and unambiguous characterization. The following data are predicted based on the known spectra of the precursor and related indazole derivatives.

Predicted Spectroscopic Data
TechniquePredicted Observations
¹H NMR (400 MHz, DMSO-d₆)δ ~13.5 (s, 1H, -COOH), 8.25 (d, 1H, Ar-H), 7.75 (d, 1H, Ar-H), 7.65 (dd, 1H, Ar-H), 4.10 (s, 3H, -NCH₃).
¹³C NMR (100 MHz, DMSO-d₆)δ ~163 (-COOH), 142 (C), 140 (C), 129 (CH), 125 (C), 124 (CH), 115 (C-Br), 112 (CH), 36 (-NCH₃).
Mass Spec. (ESI-MS) m/z calculated for C₉H₇BrN₂O₂: 253.97. Found: 254.0 [M+H]⁺, 256.0 [M+H+2]⁺. The characteristic ~1:1 isotopic pattern for bromine must be observed.
IR Spectroscopy (KBr, cm⁻¹)ν ~3200-2500 (broad, O-H stretch), ~1700 (strong, C=O stretch), ~1600, 1480 (C=C aromatic stretch), ~1300 (C-N stretch).
  • Expert Analysis: The ¹H NMR spectrum is the most informative for confirming the structure. The appearance of a singlet at ~4.10 ppm integrating to 3 protons is definitive evidence of the N-methyl group. The disappearance of the broad N-H proton signal (present in the precursor at ~13.95 ppm[3]) and the downfield shift of the aromatic protons compared to the precursor confirm successful N-methylation. Mass spectrometry provides unequivocal confirmation of the molecular weight and the presence of a single bromine atom.

Applications in Drug Development and Research

This compound is a strategic intermediate for creating libraries of bioactive compounds. Its functional groups allow for systematic modification to optimize biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.

  • Amide Library Synthesis: The carboxylic acid is readily activated (e.g., with HATU or EDC/HOBt) and coupled with a diverse range of amines to generate large amide libraries. This is a cornerstone of SAR studies in lead optimization.

  • Scaffold Decoration via Cross-Coupling: The C5-bromo position is a prime site for introducing complexity. Suzuki coupling with boronic acids, for example, can append various aryl or heteroaryl groups, which can be tailored to fit into specific pockets of a target protein.

  • Kinase Inhibitor Development: Many potent kinase inhibitors utilize the indazole scaffold to form key hydrogen bonds with the hinge region of the kinase domain. This compound serves as an excellent starting point for designing such inhibitors for targets in cancer and inflammatory diseases.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. Based on data for the closely related precursor, 5-bromo-1H-indazole-3-carboxylic acid, the compound should be handled with care.

  • Hazard Classification: May cause skin, eye, and respiratory irritation. Harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Minimize dust generation and accumulation. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a high-value molecular scaffold with significant strategic importance for researchers in medicinal chemistry and drug discovery. Its well-defined structure, locked N1-methyl conformation, and orthogonally reactive functional groups (carboxylic acid and bromide) provide a robust and flexible platform for the synthesis of novel therapeutic agents. The synthetic and analytical protocols detailed in this guide offer a reliable framework for its preparation and characterization, empowering scientists to leverage this key intermediate in the development of next-generation targeted therapies.

References

spectroscopic data (NMR, IR, MS) for 5-bromo-1-methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-bromo-1-methyl-1H-indazole-3-carboxylic acid

Introduction: The Significance of Substituted Indazoles

Indazole derivatives are a cornerstone in medicinal chemistry and materials science, serving as crucial intermediates in the synthesis of a wide array of bioactive compounds.[1] As bioisosteres of indoles, they are present in molecules developed for oncology, neurology, and anti-inflammatory applications.[1][2][3] The compound this compound (C₉H₇BrN₂O₂) is a functionalized heterocyclic system. The bromine atom at the 5-position enhances its reactivity, making it a valuable building block for creating more complex molecules through reactions like cross-coupling.[1] The carboxylic acid at the 3-position and the methyl group at the N-1 position provide specific steric and electronic properties, influencing the molecule's interaction with biological targets.

This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering insights into its structural confirmation through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the rationale behind the expected spectral features, grounded in established chemical principles and comparative data from its immediate precursor, 5-bromo-1H-indazole-3-carboxylic acid.

Molecular Structure and Isomerism

The indazole ring can be substituted on either of its two nitrogen atoms, leading to N-1 and N-2 isomers. Spectroscopic techniques, particularly NMR, are indispensable for unambiguously determining the position of substitution.[3][4] This guide focuses on the N-1 methylated isomer as specified.

Caption: Structure of this compound.

Synthesis and Experimental Context

The generation of reliable spectroscopic data is predicated on the synthesis of a pure compound. A common route to N-substituted indazoles involves the initial synthesis of the core heterocyclic system followed by substitution.[3][4]

Experimental Protocol: Synthesis of the Precursor, 5-bromo-1H-indazole-3-carboxylic acid

The synthesis of the N-H precursor provides essential context and a comparative standard for spectroscopic analysis.

  • Suspension: Indazole-3-carboxylic acid (1.0 g, 6.16 mmol) is suspended in glacial acetic acid (60 mL).[5]

  • Dissolution: The suspension is heated to 120 °C until a clear solution is formed, ensuring all starting material is available for reaction.[5]

  • Cooling & Bromination: The solution is cooled to 90 °C. A solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) is added dropwise.[5] This controlled addition at a specific temperature is crucial for selective bromination, primarily at the electron-rich 5-position.

  • Reaction: The mixture is maintained at 90 °C for 16 hours to drive the electrophilic aromatic substitution to completion.[5]

  • Isolation: After cooling, the reaction mixture is poured into ice water, causing the product to precipitate. The solid is filtered, washed with cold water to remove residual acid and salts, and dried under vacuum.[5] This yields 5-bromo-1H-indazole-3-carboxylic acid as a white solid.[5]

The subsequent step to synthesize the target molecule would involve a selective N-methylation, for example, using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base. The choice of base and solvent is critical to favor methylation at the N-1 position over the N-2 position.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of substituted indazoles.[3] The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. For comparison, the reported spectrum of the precursor, 5-bromo-1H-indazole-3-carboxylic acid, in DMSO-d₆ shows key signals at: δ 13.95 (s, 1H, COOH), 8.21 (d, 1H, H-4), 7.65 (d, 1H, H-7), and 7.56 (dd, 1H, H-6).[5]

For This compound , we expect the following characteristic signals:

  • N-CH₃ Signal: A sharp singlet integrating to 3 protons, expected around δ 3.9-4.2 ppm. This signal's appearance is definitive proof of successful methylation.

  • Aromatic Protons: The protons on the benzene ring will exhibit a pattern similar to the precursor. In a solvent like DMSO-d₆, we anticipate:

    • H-4: A doublet or singlet around δ 8.2-8.3 ppm. Its downfield shift is due to the anisotropic effects of the adjacent heterocyclic ring.

    • H-7: A doublet around δ 7.7-7.8 ppm.

    • H-6: A doublet of doublets around δ 7.5-7.6 ppm, showing coupling to both H-4 and H-7.

  • Carboxylic Acid Proton: A very broad singlet, typically far downfield (δ 12-14 ppm), due to strong hydrogen bonding and chemical exchange.[6] Its broadness can sometimes make it difficult to detect.[6]

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
COOH12.0 - 14.0Broad SingletPosition is concentration-dependent; disappears upon D₂O exchange.[6]
H-48.2 - 8.3Doublet (or s)Most deshielded aromatic proton.
H-77.7 - 7.8Doublet
H-67.5 - 7.6Doublet of Doublets
N-CH₃3.9 - 4.2SingletKey indicator of N-1 methylation.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

  • Carboxyl Carbon (C=O): This carbon is highly deshielded and expected to appear in the δ 165-185 ppm range.[6]

  • Indazole Ring Carbons: The carbon atoms of the heterocyclic and benzene rings will resonate between δ 110-150 ppm. The carbon attached to the bromine (C-5) will be influenced by the heavy atom effect.

  • N-CH₃ Carbon: A signal in the aliphatic region, typically around δ 30-35 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[7][8]

Expected IR Absorptions

The IR spectrum of this compound will be dominated by features of the carboxylic acid group.

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹.[6] This characteristic broadness is a result of extensive intermolecular hydrogen bonding between carboxylic acid dimers.[8]

  • C=O Stretch: A sharp, intense absorption between 1710 and 1760 cm⁻¹.[6] For a hydrogen-bonded dimer, this peak is typically centered around 1710 cm⁻¹.[6]

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1400-1600 cm⁻¹ region are characteristic of the indazole ring system.[7]

  • C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.[7]

  • C-O Stretch & O-H Bend: These vibrations are coupled and appear in the 1210-1320 cm⁻¹ and 920 cm⁻¹ regions, respectively.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Strong, Very Broad
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C-H Stretch (Aliphatic CH₃)2850 - 3000Medium to Weak
C=O Stretch (Carboxylic Acid)1710 - 1760Strong, Sharp
C=C Stretch (Aromatic Ring)1400 - 1600Medium to Weak
C-O Stretch / O-H Bend1210 - 1320Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. The monoisotopic mass of C₉H₇BrN₂O₂ is approximately 253.969 Da.[9]

Ionization and Fragmentation

Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, likely producing a prominent protonated molecular ion [M+H]⁺.

  • Molecular Ion Peak: In positive ion mode ESI-MS, a strong signal is expected at m/z ≈ 254.98 (for ⁷⁹Br) and ≈ 256.98 (for ⁸¹Br), reflecting the natural isotopic abundance of bromine. The predicted [M+H]⁺ is 254.97637.[9]

  • Fragmentation Pattern: While ESI is soft, some in-source fragmentation can occur, or tandem MS (MS/MS) can be used to induce it. Key fragmentation pathways for indazole derivatives often involve cleavages around the core structure.[10][11]

    • Loss of H₂O: A fragment corresponding to [M+H-H₂O]⁺ at m/z ≈ 237/239.

    • Loss of COOH: Decarboxylation could lead to a fragment at m/z ≈ 210/212.

    • Characteristic Indazole Fragments: Cleavage of the indazole ring can produce characteristic ions, such as the methylidene-indazolium ion.[10]

parent [M+H]⁺ m/z ≈ 255/257 frag1 [M+H - H₂O]⁺ m/z ≈ 237/239 parent->frag1 - H₂O frag2 [M+H - COOH]⁺ m/z ≈ 210/212 parent->frag2 - HCOOH frag3 Further Fragments frag2->frag3

References

The Multifaceted Biological Activities of Indazole-3-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2][3][4] Among these, indazole-3-carboxylic acid and its derivatives have emerged as a particularly fruitful area of research, yielding compounds with potent anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth exploration of the biological activities of indazole-3-carboxylic acid derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, synthesizing current knowledge and providing practical insights to guide future discovery efforts.

Introduction: The Indazole Scaffold in Medicinal Chemistry

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[2] This core structure is present in several FDA-approved drugs, highlighting its therapeutic relevance.[5] The versatility of the indazole ring allows for substitutions at various positions, leading to a diverse chemical space with a wide range of biological targets.[4] Indazole-3-carboxylic acid, in particular, serves as a key intermediate for the synthesis of a multitude of derivatives, including amides and esters, which have shown significant therapeutic potential.[6]

Anticancer Activity: Targeting Key Oncogenic Pathways

Indazole-3-carboxylic acid derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against various cancer cell lines.[3][5][7] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and signaling pathways that drive tumor growth and progression.

Mechanism of Action: Inhibition of p21-Activated Kinase 1 (PAK1)

One of the key mechanisms underlying the anticancer effects of certain 1H-indazole-3-carboxamide derivatives is the inhibition of p21-activated kinase 1 (PAK1).[8] Aberrant activation of PAK1 is associated with tumor progression, making it a promising target for anticancer drug discovery.[8]

  • Signaling Pathway: PAK1 is a serine/threonine kinase that plays a crucial role in cytoskeletal dynamics, cell motility, and survival. Its dysregulation is implicated in the migration and invasion of cancer cells.

  • Inhibitory Action: Specific 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors.[8] For instance, compound 30l from a fragment-based screening approach exhibited an IC50 of 9.8 nM for PAK1 and demonstrated high selectivity against a panel of other kinases.[8] This inhibition of PAK1 leads to the suppression of cancer cell migration and invasion, as evidenced by the downregulation of Snail expression.[8]

Diagram: PAK1 Signaling Pathway and Inhibition

PAK1_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases binds Rac/Cdc42 Rac/Cdc42 Receptor Tyrosine Kinases->Rac/Cdc42 activates PAK1 PAK1 Rac/Cdc42->PAK1 activates Cell Migration & Invasion Cell Migration & Invasion PAK1->Cell Migration & Invasion promotes Indazole-3-carboxamide derivative Indazole-3-carboxamide derivative Indazole-3-carboxamide derivative->PAK1 inhibits

Caption: Inhibition of the PAK1 signaling pathway by indazole-3-carboxamide derivatives.

Induction of Apoptosis

Several indazole derivatives have been shown to induce apoptosis in cancer cells. For example, compound 2f promoted apoptosis in 4T1 breast cancer cells in a dose-dependent manner.[5] This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[5] Furthermore, this compound was observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS), both of which are hallmarks of apoptosis.[5]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of indazole-3-carboxylic acid derivatives is highly dependent on their chemical structure. Key SAR findings include:

  • Substitution on the Indazole Ring: Modifications at the N1 and C3 positions of the indazole ring significantly influence activity.

  • Amide and Ester Functionalities: The nature of the amide or ester group at the C3 position is critical for target engagement and overall potency. For PAK1 inhibitors, substituting an appropriate hydrophobic ring in the deep back pocket and introducing a hydrophilic group in the solvent region were crucial for inhibitory activity and selectivity.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[9][10]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) in 96-well plates at a suitable density and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the indazole derivatives and a positive control (e.g., 5-fluorouracil) for a specified period (e.g., 48 or 72 hours).[10]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.[9]

Anti-inflammatory Activity: Modulating Immune Responses

Indazole and its derivatives have demonstrated significant anti-inflammatory properties, offering potential therapeutic avenues for a range of inflammatory diseases.[11][12][13]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of indazole derivatives are often attributed to their ability to inhibit the production of key pro-inflammatory mediators.

  • Inhibition of Nitric Oxide (NO) Production: Certain coordination compounds of indazole-3-carboxylic acid with transition metals have shown significant inhibition of NO production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages.[7] For example, compounds 4 and 5 in one study achieved NO inhibition values close to 80% at 48 hours and over 90% at 72 hours of treatment.[7]

  • Inhibition of Cyclooxygenase-2 (COX-2) and Cytokines: Some indazole derivatives have been shown to inhibit COX-2, a key enzyme in the synthesis of prostaglandins, as well as pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[11]

  • Calcium-Release Activated Calcium (CRAC) Channel Blockade: Indazole-3-carboxamides have been identified as potent blockers of CRAC channels, which play a critical role in mast cell function.[14][15] By inhibiting calcium influx, these compounds can stabilize mast cells and prevent the release of pro-inflammatory mediators like β-hexosaminidase and TNF-α.[14][15] The specific regiochemistry of the 3-carboxamide linker is crucial for this activity.[14][15]

Diagram: Experimental Workflow for Anti-inflammatory Activity

AntiInflammatory_Workflow cluster_in_vivo In Vivo Model cluster_in_vitro In Vitro Assays Carrageenan Injection Carrageenan Injection Indazole Derivative Treatment Indazole Derivative Treatment Carrageenan Injection->Indazole Derivative Treatment followed by Paw Edema Measurement Paw Edema Measurement Indazole Derivative Treatment->Paw Edema Measurement leads to LPS-activated Macrophages LPS-activated Macrophages Compound Incubation Compound Incubation LPS-activated Macrophages->Compound Incubation NO/Cytokine Measurement NO/Cytokine Measurement Compound Incubation->NO/Cytokine Measurement

Caption: Workflow for evaluating the anti-inflammatory activity of indazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[11][12]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.

  • Compound Administration: Administer the indazole derivatives or a reference drug (e.g., diclofenac) orally or intraperitoneally.[12]

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject a phlogistic agent like carrageenan into the sub-plantar region of the rat's hind paw to induce localized edema.[11]

  • Edema Measurement: Measure the paw volume at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group that received only the vehicle and carrageenan.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of indazole-3-carboxylic acid have also been investigated for their antimicrobial properties, showing activity against a range of bacteria and fungi.[1]

Spectrum of Activity
  • Antibacterial Activity: Indazole derivatives have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.[16]

  • Antifungal Activity: Some derivatives have also shown promise as antifungal agents.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans).

  • Serial Dilution: Prepare a series of twofold dilutions of the indazole derivative in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Synthesis of Indazole-3-Carboxylic Acid Derivatives

The synthesis of indazole-3-carboxamide derivatives typically involves the coupling of 1H-indazole-3-carboxylic acid with various substituted amines.[1]

General Synthetic Procedure for 1H-Indazole-3-Carboxamides

A common method for the synthesis of 1H-indazole-3-carboxamides involves the following steps:[1]

  • Activation of Carboxylic Acid: 1H-indazole-3-carboxylic acid is activated using a coupling reagent such as 1-hydroxybenzotriazole (HOBT) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) in the presence of a base like triethylamine (TEA) in a solvent like N,N-dimethylformamide (DMF).[1]

  • Amide Bond Formation: The activated carboxylic acid is then reacted with a substituted amine to form the corresponding 1H-indazole-3-carboxamide.[1]

  • Purification: The final product is purified using techniques like column chromatography.[1]

Table 1: Summary of Biological Activities and Lead Compounds

Biological ActivityTarget/MechanismLead Compound ExamplePotency (IC50/Inhibition)Reference
Anticancer PAK1 InhibitionCompound 30l9.8 nM[8]
Apoptosis InductionCompound 2f-[5]
Anti-inflammatory NO Production InhibitionCompound 4~80% at 48h[7]
CRAC Channel BlockadeCompound 12dsub-µM[14][15]
Antimicrobial Bacterial/Fungal Growth Inhibition--[1]

Conclusion and Future Directions

Indazole-3-carboxylic acid derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation. Future research should focus on:

  • Lead Optimization: Optimizing the existing lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidating the molecular mechanisms underlying the observed biological activities.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of promising candidates in relevant animal models of disease.

  • Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in other disease areas where their targets are implicated.

The continued exploration of the chemical space around the indazole-3-carboxylic acid scaffold holds significant promise for the discovery of novel and effective therapeutic agents.

References

5-bromo-1-methyl-1H-indazole-3-carboxylic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-bromo-1-methyl-1H-indazole-3-carboxylic acid

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic heterocycle, is recognized as a "bioisostere" of indole, meaning it shares similar spatial and electronic properties. This characteristic allows indazole-containing compounds to interact with biological targets originally identified for indole derivatives, while often offering improved pharmacological profiles, such as enhanced metabolic stability or selectivity.[1] Consequently, the indazole scaffold has become a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents.[1]

Within this important class of molecules, This compound stands out as a critical and versatile building block. Its structure is primed for chemical modification, featuring three key points for diversification: the bromine atom at the 5-position, the carboxylic acid at the 3-position, and the N1-methyl group which resolves tautomerism and modulates solubility. These features make it an invaluable intermediate for synthesizing complex bioactive molecules, particularly in the development of novel therapies for oncology, inflammation, and neurological disorders.[2][3]

This guide provides a comprehensive technical overview of this compound, detailing its synthesis, chemical properties, and applications for researchers and scientists in drug development.

PropertyValueSource
Molecular Formula C₉H₇BrN₂O₂[4][5]
Molecular Weight 255.07 g/mol [5]
CAS Number 1363380-96-4[5]
Appearance White to pale yellow solid[2]
Purity ≥97%[5]
Storage Room Temperature or 0-8°C[2][5]

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through a two-step process: first, the bromination of the indazole ring, followed by N-methylation. The causality behind this sequence is strategic; direct methylation of the commercially available indazole-3-carboxylic acid followed by bromination could lead to a mixture of regioisomers and potential side reactions. Securing the bromine at the 5-position first provides a more controlled and higher-yielding pathway.

Step 1: Synthesis of the Precursor, 5-bromo-1H-indazole-3-carboxylic acid

The most common and efficient method for producing the unmethylated core is the direct electrophilic bromination of indazole-3-carboxylic acid.

Mechanism Rationale: The reaction proceeds via an electrophilic aromatic substitution. Acetic acid serves as a polar protic solvent that helps to solubilize the starting material at elevated temperatures and facilitates the reaction. Bromine acts as the electrophile. The indazole ring is activated towards electrophilic attack, and the substitution occurs preferentially at the C5 and C7 positions. Under controlled conditions, the C5 position is favored.

Detailed Experimental Protocol: [6][7]

  • Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) in a round-bottom flask equipped with a reflux condenser.

  • Heat the suspension to 120°C until a clear solution is formed.

  • Cool the solution to 90°C.

  • Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise to the reaction mixture while maintaining the temperature at 90°C.

  • After the addition is complete, continue heating the reaction mixture at 90°C for 16 hours.

  • Cool the solution to room temperature.

  • Pour the reaction mixture into ice water and stir for 15 minutes to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid (Typical yield: 87.5%).[6][7]

Characterization Data (for 5-bromo-1H-indazole-3-carboxylic acid):

  • ¹H NMR (DMSO-d₆): δ 13.95 (s, 1H), 13.18 (br s, 1H), 8.21 (d, J = 1.2 Hz, 1H), 7.65 (d, J = 7.0 Hz, 1H), 7.56 (dd, J = 7.0, 1.2 Hz, 1H).[6]

  • ESI-MS: m/z 242.0 ([M+H]⁺).[6]

Step 2: N-Methylation

With the brominated core secured, the final step is the selective methylation of the N1 position of the indazole ring.

Mechanism Rationale: The nitrogen at the N1 position of the indazole ring is nucleophilic and can be alkylated using a suitable methylating agent. The choice of base is critical to deprotonate the indazole N-H, increasing its nucleophilicity. An alkaline earth metal oxide or alkoxide is effective in this role.[8] The solvent should be inert to the reactants and facilitate the reaction.

Detailed Experimental Protocol (Adapted from general principles): [8]

  • To a solution of 5-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in a suitable solvent (e.g., an alcohol like methanol or an aprotic solvent like DMF), add an alkaline earth metal oxide such as calcium oxide (CaO) or magnesium oxide (MgO) (1.1 eq).

  • Stir the suspension at room temperature for 30-60 minutes.

  • Add a methylating agent, such as dimethyl sulfate or iodomethane (1.1-1.5 eq), to the mixture.

  • Heat the reaction to a moderate temperature (e.g., 40-60°C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction, filter off the inorganic salts, and acidify the filtrate with an acid like HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain this compound.

G A Indazole-3-carboxylic acid B Step 1: Bromination Reagents: Br₂, Acetic Acid Temp: 90°C A->B C 5-bromo-1H-indazole-3-carboxylic acid B->C D Step 2: N-Methylation Reagents: MeI, CaO Solvent: DMF C->D E 5-bromo-1-methyl-1H-indazole- 3-carboxylic acid D->E

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The utility of this compound stems from its predictable reactivity at two primary sites: the carboxylic acid and the C5-bromo position.

  • Carboxylic Acid (C3-Position): The -COOH group is readily converted into other functionalities. It can be transformed into esters, amides, or acid chlorides. This is the most common handle used to link the indazole core to other molecular fragments. For instance, amide coupling reactions using agents like EDCI and HOBt are routinely employed to connect the indazole to various amines, building a library of diverse compounds for screening.[9]

  • Bromo Group (C5-Position): The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This allows for the introduction of aryl, alkyl, or nitrogen-based substituents, providing a powerful tool for modifying the electronic and steric properties of the molecule to optimize binding to a biological target.

G cluster_0 Reactivity Profile cluster_1 C3-Position Reactions cluster_2 C5-Position Reactions Core 5-bromo-1-methyl-1H- indazole-3-carboxylic acid Amide Amide Formation (Coupling with R-NH₂) Core->Amide -COOH Ester Esterification (Reaction with R-OH) Core->Ester -COOH Suzuki Suzuki Coupling (Adds Aryl/Alkyl groups) Core->Suzuki -Br Buchwald Buchwald-Hartwig (Adds N-based groups) Core->Buchwald -Br

Caption: Key reactive sites and common transformations of the title compound.

Applications in Drug Discovery and Development

This compound is not a therapeutic agent itself but rather a high-value starting material for the synthesis of active pharmaceutical ingredients (APIs). Its derivatives have shown promise across multiple therapeutic areas.

Protein Kinase Inhibition

A significant application of indazole derivatives is in the field of oncology as protein kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The indazole scaffold can mimic the hinge-binding motif of ATP, allowing it to sit in the active site of kinases and block their function. The C3-carboxamide group is often used to extend into the solvent-exposed region of the ATP binding pocket to enhance potency and selectivity, while modifications at the C5-position can fine-tune the compound's properties.

Acetyl-CoA Carboxylase (ACC) Inhibition

Derivatives of indazole carboxylic acids have been investigated as inhibitors of acetyl-CoA carboxylases (ACC1 and ACC2).[10] These enzymes are critical for fatty acid synthesis. Inhibiting them can reduce lipid accumulation and improve insulin sensitivity, making them attractive targets for treating obesity, type-2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[10]

Neurological and Inflammatory Disorders

The structural similarity of indazoles to endogenous signaling molecules like serotonin has led to their exploration for treating neurological disorders.[2] For example, granisetron, a potent anti-emetic, is an indazole-3-carboxamide derivative that acts as a selective 5-HT₃ receptor antagonist.[1] This demonstrates the potential of the scaffold to interact with G-protein coupled receptors (GPCRs) and ion channels, which are relevant targets for a host of central nervous system and inflammatory conditions.

G cluster_apps Therapeutic Targets Core 5-bromo-1-methyl-1H-indazole- 3-carboxylic acid Lib Library Synthesis (Amide Coupling, Suzuki, etc.) Core->Lib Screen High-Throughput Screening Lib->Screen Hit Hit Compound Identification Screen->Hit LeadOp Lead Optimization Hit->LeadOp Kinase Protein Kinases (Oncology) Hit->Kinase ACC ACC Enzymes (Metabolic Disease) Hit->ACC GPCR GPCRs/Ion Channels (CNS) Hit->GPCR Candidate Preclinical Candidate LeadOp->Candidate

Caption: Role of the title compound in a typical drug discovery workflow.

References

discovery and history of substituted indazole carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Indazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] This guide provides a comprehensive overview of the discovery and historical development of substituted indazole carboxylic acids, a critical class of intermediates and pharmacophores in modern drug discovery. We will explore the initial synthesis of the indazole ring system, the evolution of synthetic methodologies for introducing carboxylic acid functionalities and other substituents, the rationale behind these chemical modifications guided by structure-activity relationship (SAR) studies, and the culmination of this research in the form of successful drug molecules. This document serves as a technical resource, offering detailed experimental insights and a historical perspective for researchers engaged in the design and synthesis of novel therapeutics based on the indazole framework.

The Indazole Scaffold: From Obscurity to a Privileged Structure

The indazole ring system, consisting of a benzene ring fused to a pyrazole ring, was first described by Emil Fischer.[1] Despite its early discovery, the indazole moiety remained relatively unexplored in medicinal chemistry for many decades. It is rarely found in nature, with only a few known examples like the alkaloids nigellicine and nigeglanine.[1] The turning point for indazole chemistry came with the recognition of its versatile biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The structural rigidity of the bicyclic system, combined with its ability to participate in various non-covalent interactions with biological targets, makes it an ideal starting point for drug design.[2] Furthermore, the indazole ring is considered a bioisostere of indole, allowing it to mimic the interactions of this important biological motif while offering distinct electronic and steric properties.[1]

The Advent of Substituted Indazole Carboxylic Acids: A Synthetic Revolution

The introduction of a carboxylic acid group onto the indazole scaffold was a pivotal moment in its history, unlocking a vast chemical space for derivatization and the development of targeted therapeutics. Indazole-3-carboxylic acid, in particular, has become a key starting material for the synthesis of numerous drug candidates.[5]

Early Synthetic Approaches to Indazole-3-Carboxylic Acid

One of the classical and still relevant methods for the preparation of indazole-3-carboxylic acid involves the hydrolysis of isatin.[5] This method provides a straightforward route to this crucial intermediate. Another common approach involves the diazotization of anthranilic acid, followed by reduction and cyclization to form the indazole ring.[1]

N-Substitution: Expanding the Chemical Diversity

The ability to selectively substitute the nitrogen atoms of the indazole ring (at the N-1 or N-2 position) has been critical for fine-tuning the pharmacological properties of indazole-based compounds. Nucleophilic substitution reactions using halo esters are a common method to introduce ester-containing side chains, which can then be hydrolyzed to the corresponding carboxylic acids.[6][7][8] The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the alkylating agent.[9]

Experimental Protocol: Synthesis of N-1 Substituted Indazole-3-Carboxylic Acid

This protocol is a representative example of a multi-step synthesis to obtain an N-1 substituted indazole-3-carboxylic acid, a common scaffold in drug discovery.

Step 1: Synthesis of 1H-Indazole-3-carboxylic acid from Isatin

  • To a solution of isatin in aqueous sodium hydroxide, add sodium nitrite at a low temperature (0-5 °C).

  • Slowly add a solution of sulfuric acid to the reaction mixture while maintaining the low temperature.

  • Allow the reaction to stir for several hours, then neutralize with a suitable base.

  • The product, 1H-indazole-3-carboxylic acid, can be isolated by filtration and purified by recrystallization.

Step 2: N-1 Alkylation of 1H-Indazole-3-carboxylic acid methyl ester

  • Esterify the 1H-indazole-3-carboxylic acid from Step 1 using methanol in the presence of an acid catalyst to obtain the methyl ester.

  • To a solution of the methyl ester in a suitable solvent (e.g., DMF), add a base such as sodium hydride.

  • Add the desired alkylating agent (e.g., an alkyl halide) and stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC until completion.

  • Isolate the N-1 alkylated indazole-3-carboxylic acid methyl ester by extraction and purify by column chromatography.

Step 3: Hydrolysis to the N-1 Substituted Indazole-3-Carboxylic Acid

  • Dissolve the N-1 alkylated ester from Step 2 in a mixture of a suitable solvent (e.g., THF or methanol) and aqueous lithium hydroxide or sodium hydroxide.

  • Stir the reaction at room temperature until the ester is completely hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain the final N-1 substituted indazole-3-carboxylic acid.

G cluster_0 Synthetic Workflow for N-Substituted Indazole Carboxylic Acids Isatin Isatin Indazole-3-carboxylic acid Indazole-3-carboxylic acid Isatin->Indazole-3-carboxylic acid Hydrolysis Indazole-3-carboxylate ester Indazole-3-carboxylate ester Indazole-3-carboxylic acid->Indazole-3-carboxylate ester Esterification N-Substituted indazole-3-carboxylate ester N-Substituted indazole-3-carboxylate ester Indazole-3-carboxylate ester->N-Substituted indazole-3-carboxylate ester N-Alkylation N-Substituted indazole-3-carboxylic acid N-Substituted indazole-3-carboxylic acid N-Substituted indazole-3-carboxylate ester->N-Substituted indazole-3-carboxylic acid Hydrolysis G cluster_1 Therapeutic Applications of the Indazole Core Substituted Indazole Carboxylic Acid Core Substituted Indazole Carboxylic Acid Core Anticancer Anticancer Substituted Indazole Carboxylic Acid Core->Anticancer e.g., Pazopanib, Axitinib Antiemetic Antiemetic Substituted Indazole Carboxylic Acid Core->Antiemetic e.g., Granisetron Anti-inflammatory Anti-inflammatory Substituted Indazole Carboxylic Acid Core->Anti-inflammatory e.g., CRAC channel blockers Neuroprotection Neuroprotection Substituted Indazole Carboxylic Acid Core->Neuroprotection e.g., α-7 receptor agonists

References

A Theoretical Chemist's Guide to 5-bromo-1-methyl-1H-indazole-3-carboxylic acid: A Computational Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Indazoles in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Its bioisosteric relationship with indole allows it to mimic the natural substrate in various enzymatic pockets, leading to potent and selective biological activities, including anti-inflammatory, antibacterial, and antitumor effects.[1][3] The subject of this guide, 5-bromo-1-methyl-1H-indazole-3-carboxylic acid, is a functionalized derivative with significant potential as a versatile intermediate in the synthesis of complex pharmaceutical agents.[4][5] The introduction of a bromine atom at the 5-position and a methyl group at the N-1 position can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a prime candidate for targeted drug design.

This technical guide provides a comprehensive framework for the theoretical investigation of this compound using computational chemistry methods. We will delve into the rationale behind selecting specific theoretical approaches, provide detailed protocols for their implementation, and discuss the interpretation of the calculated molecular properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in silico techniques to accelerate the discovery and optimization of novel indazole-based therapeutics.

Molecular Structure and Tautomerism

Indazoles can exist in different tautomeric forms, primarily the 1H and 2H tautomers.[2] For N-unsubstituted indazoles, the 1H-tautomer is generally more stable.[2] In the case of our target molecule, the presence of a methyl group at the N-1 position locks the tautomeric form, simplifying the computational analysis to the 1-methyl-1H-indazole regioisomer.

Theoretical Calculation Methodologies: A First-Principles Approach

To gain a deep understanding of the intrinsic properties of this compound, we will employ Density Functional Theory (DFT), a robust and widely used quantum mechanical method. DFT calculations provide a good balance between accuracy and computational cost, making them ideal for studying molecules of this size.[3][6][7]

Core Computational Workflow

The theoretical investigation will follow a structured workflow designed to provide a comprehensive characterization of the molecule.

Computational Workflow cluster_setup 1. Input Preparation cluster_calc 2. Quantum Chemical Calculations (DFT) cluster_analysis 3. Data Analysis and Interpretation mol_build Molecular Structure Generation conf_search Conformational Analysis mol_build->conf_search geom_opt Geometry Optimization conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties geom_opt->electronic_prop struct_analysis Structural Parameters geom_opt->struct_analysis thermo_analysis Thermodynamic Properties freq_calc->thermo_analysis spectroscopic_prop Spectroscopic Properties electronic_prop->spectroscopic_prop reactivity_analysis Reactivity Descriptors electronic_prop->reactivity_analysis spectral_assignment Spectroscopic Assignment spectroscopic_prop->spectral_assignment

Caption: A generalized workflow for the theoretical characterization of this compound.

Experimental Protocols for Theoretical Calculations

The following sections provide detailed, step-by-step methodologies for performing the theoretical calculations. The choice of functional and basis set is critical for obtaining accurate results. For this system, a hybrid functional like B3LYP is a good starting point, as it has been shown to provide reliable results for a wide range of organic molecules.[6] A Pople-style basis set, such as 6-311++G(d,p), is recommended to accurately describe the electronic structure, including polarization and diffuse functions, which are important for the bromine and carboxylic acid groups.

Step 1: Molecular Structure Generation and Conformational Analysis
  • Initial Structure Construction: Build the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).

  • Conformational Search: The primary source of conformational flexibility in this molecule is the orientation of the carboxylic acid group relative to the indazole ring. Perform a systematic or stochastic conformational search to identify the low-energy conformers. This is crucial as the global minimum energy conformer will be used for subsequent calculations.

Step 2: Geometry Optimization
  • Method Selection: Employ DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

  • Calculation Setup:

    • Specify the charge of the molecule (0 for the neutral species).

    • Specify the spin multiplicity (singlet for a closed-shell molecule).

    • Initiate the geometry optimization calculation.

  • Convergence Criteria: Ensure the optimization converges to a stationary point on the potential energy surface, characterized by negligible forces on the atoms and a very small change in energy between optimization steps.

Step 3: Frequency Calculation
  • Purpose: Perform a frequency calculation on the optimized geometry to:

    • Confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

    • Obtain thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

    • Simulate the infrared (IR) and Raman spectra.

  • Calculation Setup: Use the same level of theory (B3LYP/6-311++G(d,p)) as the geometry optimization.

Step 4: Calculation of Electronic and Spectroscopic Properties
  • Electronic Properties: From the converged DFT calculation, the following properties can be extracted:

    • Molecular Orbital Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

    • Molecular Electrostatic Potential (MEP): Map the MEP onto the electron density surface to identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.[6]

    • Natural Bond Orbital (NBO) Analysis: Investigate charge distribution and intramolecular interactions.[6]

  • Spectroscopic Properties:

    • NMR Spectroscopy: Calculate the isotropic shielding values to predict the ¹H and ¹³C NMR chemical shifts. These can be compared with experimental data for structure validation.

    • UV-Vis Spectroscopy: Use Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths to simulate the UV-Vis absorption spectrum.

Data Presentation and Interpretation

For a comprehensive understanding, the calculated data should be presented in a clear and organized manner.

Table 1: Key Calculated Molecular Properties
PropertyCalculated ValueUnits
Ground State EnergyTo be calculatedHartrees
Dipole MomentTo be calculatedDebye
HOMO EnergyTo be calculatedeV
LUMO EnergyTo be calculatedeV
HOMO-LUMO GapTo be calculatedeV
Zero-Point Vibrational EnergyTo be calculatedkcal/mol
Enthalpy (298.15 K)To be calculatedHartrees
Gibbs Free Energy (298.15 K)To be calculatedHartrees

Visualization of Molecular Orbitals and Electrostatic Potential

Molecular_Properties_Visualization cluster_orbitals Frontier Molecular Orbitals cluster_mep Molecular Electrostatic Potential cluster_interpretation Interpretation HOMO HOMO Visualization LUMO LUMO Visualization reactivity Reactivity Prediction HOMO->reactivity LUMO->reactivity MEP_map MEP Surface Map MEP_map->reactivity

Caption: Visualization workflow for understanding the electronic structure and reactivity of the target molecule.

Comparison with Experimental Data

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the in-depth characterization of this compound using DFT calculations. By following the detailed protocols, researchers can obtain valuable insights into the structural, electronic, and spectroscopic properties of this important molecule. These theoretical predictions can guide synthetic efforts, aid in the interpretation of experimental data, and ultimately accelerate the drug discovery process.

Future computational studies could expand upon this work by:

  • Investigating intermolecular interactions: Modeling the dimerization of the carboxylic acid or its interaction with solvent molecules.

  • Exploring reactivity: Calculating reaction pathways for the derivatization of the carboxylic acid group.

  • Performing molecular docking studies: Investigating the binding of this molecule to relevant biological targets.[9][10]

By integrating advanced computational techniques with experimental research, the full potential of this compound and its derivatives as novel therapeutic agents can be realized.

References

Unlocking the Therapeutic Potential of 5-bromo-1-methyl-1H-indazole-3-carboxylic acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in modern drug discovery.[1][2][3] Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide array of biological targets.[4] Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[5][6][7][8] The carboxylic acid functional group at the 3-position is particularly significant, serving as a versatile synthetic handle for the creation of diverse chemical libraries, including amides and esters, thereby enabling extensive structure-activity relationship (SAR) studies.[4][9] This guide focuses on a specific, yet underexplored, member of this class: 5-bromo-1-methyl-1H-indazole-3-carboxylic acid . We will delve into its chemical synthesis, propose high-potential research avenues, and provide detailed experimental workflows for its investigation.

The strategic placement of a bromine atom at the 5-position and a methyl group at the N1-position of the indazole core provides unique opportunities for medicinal chemists. The bromine atom can serve as a point for further functionalization through cross-coupling reactions or act as a halogen bond donor, potentially enhancing binding affinity to target proteins. The N1-methylation prevents tautomerization and provides a fixed substitution pattern, which can be crucial for optimizing pharmacological activity and pharmacokinetic properties.[2]

Synthesis and Characterization: A Foundational Protocol

The synthesis of this compound can be approached through a multi-step process, starting from the commercially available 5-bromo-1H-indazole-3-carboxylic acid. The following protocol outlines a reliable synthetic route.

Protocol 1: Synthesis of this compound

Step 1: Methylation of 5-bromo-1H-indazole-3-carboxylic acid

  • Reaction Setup: In a round-bottom flask, suspend 5-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Deprotonation: Add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq), to the suspension and stir at room temperature for 30 minutes.

  • Methylation: Introduce a methylating agent, such as methyl iodide (CH₃I, 1.5 eq), to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Step 2: Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structural integrity and the position of the methyl group.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[10]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Proposed Research Areas and Experimental Workflows

The unique structural features of this compound suggest several promising avenues for therapeutic investigation. Below, we outline key research areas and the corresponding experimental workflows to explore its potential.

Anticancer Activity: Targeting Protein Kinases

Rationale: The indazole scaffold is a well-established core motif in numerous protein kinase inhibitors.[7][11] Many clinically approved drugs, such as Axitinib and Pazopanib, feature this heterocyclic system.[3] The N1-substituted indazole moiety can effectively mimic the hinge-binding motif of ATP, leading to potent and selective inhibition of various kinases implicated in cancer progression.

Proposed Experimental Workflow:

Caption: Workflow for investigating anticancer potential.

Protocol 2: Kinase Inhibitor Screening

  • Library Synthesis: Synthesize a focused library of amides from this compound by coupling it with a diverse set of amines. This can be achieved using standard peptide coupling reagents like HATU or EDC/HOBt.[12]

  • Kinase Panel Screening: Screen the synthesized library against a panel of cancer-relevant protein kinases (e.g., VEGFR, PDGFR, c-Kit, and members of the MAPK pathway).

  • IC₅₀ Determination: For active compounds, determine the half-maximal inhibitory concentration (IC₅₀) to quantify their potency.

  • Cellular Assays: Evaluate the most potent compounds in cell proliferation assays using various cancer cell lines.

  • Mechanism of Action Studies: For lead compounds, perform Western blot analysis to confirm the inhibition of downstream signaling pathways of the target kinase.

Hypothetical Screening Data
Compound Target Kinase IC₅₀ (nM)
Amide Derivative 1VEGFR250
Amide Derivative 2PDGFRβ75
Amide Derivative 3c-Kit120
Anti-inflammatory Properties: Modulation of Inflammatory Pathways

Rationale: Indazole derivatives have been reported to possess significant anti-inflammatory properties.[1][6] These effects are often mediated through the inhibition of key inflammatory enzymes like cyclooxygenase (COX) or by modulating pro-inflammatory signaling cascades such as the NF-κB pathway.

Proposed Experimental Workflow:

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Model A Compound Synthesis & Characterization B COX-1/COX-2 Inhibition Assay A->B C LPS-stimulated Macrophage Assay (NO, TNF-α, IL-6) A->C D Carrageenan-induced Paw Edema C->D

Caption: Workflow for assessing anti-inflammatory activity.

Protocol 3: Evaluation of Anti-inflammatory Activity

  • Enzyme Inhibition Assays: Test this compound and its derivatives for their ability to inhibit COX-1 and COX-2 enzymes using commercially available assay kits.

  • Cell-Based Assays: Utilize lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) to assess the compounds' ability to suppress the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.

  • In Vivo Models: For promising candidates, evaluate their efficacy in an acute inflammatory model, such as the carrageenan-induced paw edema model in rodents.

Neurological Disorders: Exploring Neuroprotective Effects

Rationale: There is growing interest in indazole derivatives for the treatment of neurodegenerative diseases.[5][8] Their mechanisms of action in this context can be diverse, including the inhibition of kinases involved in neuronal apoptosis or the modulation of neuroinflammatory processes.

Proposed Experimental Workflow:

Caption: Workflow for investigating neuroprotective potential.

Protocol 4: Assessment of Neuroprotective Activity

  • Neuronal Cell Culture: Use neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures for in vitro studies.

  • Neurotoxicity Model: Induce neurotoxicity using agents like hydrogen peroxide (H₂O₂) or glutamate and assess the protective effects of the test compounds by measuring cell viability (e.g., MTT assay).

  • Anti-neuroinflammatory Activity: Investigate the ability of the compounds to inhibit the activation of microglia, the resident immune cells of the brain, in response to inflammatory stimuli.

  • In Vivo Models: Promising compounds can be further evaluated in animal models of neurodegenerative diseases, such as Parkinson's or Alzheimer's disease.

Antispermatogenic Activity: A Novel Approach to Male Contraception

Rationale: Certain indazole carboxylic acid derivatives, such as gamendazole, have shown potent antispermatogenic effects, making them promising candidates for the development of non-hormonal male contraceptives.[13] These compounds are thought to target Sertoli cells in the testes, disrupting spermatogenesis.[13]

Proposed Experimental Workflow:

  • In Vitro Sertoli Cell Assays: Co-culture Sertoli cells with the test compounds and assess for any cytotoxic effects or changes in cell morphology.

  • Hormone Level Monitoring: Measure the levels of key reproductive hormones, such as inhibin B, in the culture supernatant.[13]

  • In Vivo Fertility Studies: Administer the compounds to male rodents and monitor their fertility through mating studies.

  • Histopathological Analysis: Conduct histopathological examination of the testes to assess the impact on spermatogenesis.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics. Its strategic substitution pattern offers unique advantages for medicinal chemistry exploration. The research areas outlined in this guide provide a solid foundation for initiating drug discovery programs centered around this versatile scaffold. Further derivatization of the carboxylic acid moiety and exploration of the bromo-substituent's potential for further chemical modification will be key to unlocking the full therapeutic potential of this compound class. The detailed experimental protocols provided herein offer a clear roadmap for researchers to embark on this exciting journey of discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-bromo-1-methyl-1H-indazole-3-carboxylic acid from Diethyl Butynedioate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 5-bromo-1-methyl-1H-indazole-3-carboxylic acid, a key intermediate in pharmaceutical development.[1][2] The synthetic route commences with the reaction of p-bromophenylhydrazine hydrochloride and diethyl butynedioate to form the indazole core, followed by a regioselective N-methylation at the N1 position, and concludes with the hydrolysis of the ester to the final carboxylic acid product. This guide offers detailed, step-by-step protocols, mechanistic insights, safety precautions, and troubleshooting advice to support researchers, scientists, and drug development professionals in this synthetic endeavor.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry due to their wide range of biological activities.[1] Their structural similarity to indoles allows them to act as bioisosteres, interacting with similar biological targets.[1] Specifically, indazole-3-carboxylic acids are crucial building blocks for the synthesis of various therapeutic agents, including those with anti-spermatogenesis, anti-arthritis, and anti-emetic properties.[1] The target molecule, this compound, serves as a vital intermediate in the preparation of more complex pharmaceutical compounds, such as PARP-1 inhibitors.[3] This guide details a robust and reproducible multi-step synthesis from commercially available starting materials.

Overall Synthetic Scheme

The synthesis of this compound from diethyl butynedioate is a three-step process. The overall transformation is depicted in the workflow diagram below.

Overall Synthesis Workflow start Diethyl Butynedioate + p-Bromophenylhydrazine HCl step1 Step 1: Indazole Formation (Cyclization) start->step1 intermediate1 Diethyl 5-bromo-1H-indazole-3-carboxylate step1->intermediate1 step2 Step 2: N-Methylation intermediate1->step2 intermediate2 Diethyl 5-bromo-1-methyl-1H-indazole-3-carboxylate step2->intermediate2 step3 Step 3: Hydrolysis intermediate2->step3 product This compound step3->product

Caption: Overall workflow for the synthesis of the target molecule.

Mechanistic Insights

Step 1: Indazole Formation via Cyclization

The initial step involves the reaction of a substituted hydrazine with an activated alkyne, a common strategy for constructing the indazole ring system.[4] The reaction between p-bromophenylhydrazine and diethyl butynedioate proceeds through an initial Michael addition of the more nucleophilic nitrogen of the hydrazine to one of the electrophilic alkyne carbons. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic indazole core.

Step 2: Regioselective N-Methylation

The N-methylation of indazoles can result in a mixture of N1 and N2 isomers.[5][6][7] The regioselectivity is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent.[8][9] For the synthesis of the desired N1-methylated product, a strong base such as sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (THF) is often employed. The NaH deprotonates the indazole N-H, and the resulting anion directs the subsequent alkylation to the N1 position, which is generally the thermodynamically favored product.[7][8]

Step 3: Saponification (Ester Hydrolysis)

The final step is the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, followed by selective decarboxylation to the final product. This is typically achieved through saponification using a strong base like sodium hydroxide in a protic solvent mixture, such as water and ethanol. The reaction is usually heated to drive it to completion. Subsequent acidification with a strong acid, like hydrochloric acid, protonates the carboxylate salt to yield the final carboxylic acid.

Experimental Protocols

Materials and Reagents
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )
Diethyl butynedioate762-21-0C8H10O4170.16
p-Bromophenylhydrazine hydrochloride622-88-8C6H7BrN2 · HCl223.50
Sodium Acetate127-09-3C2H3NaO282.03
Ethanol64-17-5C2H6O46.07
Sodium Hydride (60% dispersion in oil)7646-69-7NaH24.00
Tetrahydrofuran (THF), anhydrous109-99-9C4H8O72.11
Dimethyl Sulfate77-78-1C2H6O4S126.13
Sodium Hydroxide1310-73-2NaOH40.00
Hydrochloric Acid (concentrated)7647-01-0HCl36.46
Ethyl Acetate141-78-6C4H8O288.11
Hexanes110-54-3C6H1486.18
Anhydrous Sodium Sulfate7757-82-6Na2SO4142.04

Step 1: Synthesis of Diethyl 5-bromo-1H-indazole-3-carboxylate

Step 1: Indazole Formation reagents p-Bromophenylhydrazine HCl + Diethyl Butynedioate + Sodium Acetate in Ethanol reaction Reflux reagents->reaction workup Cooling & Precipitation reaction->workup purification Filtration & Washing workup->purification product Diethyl 5-bromo-1H-indazole-3-carboxylate purification->product Step 2: N-Methylation reagents Indazole Intermediate + Sodium Hydride in Anhydrous THF addition Add Dimethyl Sulfate at 0°C reagents->addition reaction Stir at Room Temperature addition->reaction workup Quench with Water & Extract with Ethyl Acetate reaction->workup purification Dry, Concentrate, & Purify (Column Chromatography) workup->purification product Diethyl 5-bromo-1-methyl-1H-indazole-3-carboxylate purification->product Step 3: Hydrolysis reagents N-methylated Intermediate + Sodium Hydroxide in Ethanol/Water reaction Reflux reagents->reaction workup Cool, Concentrate, & Acidify with HCl reaction->workup purification Filter, Wash with Water, & Dry workup->purification product This compound purification->product Troubleshooting Guide problem Problem Encountered low_conversion Low or No Conversion problem->low_conversion poor_selectivity Poor N1:N2 Regioselectivity problem->poor_selectivity separation_issues Separation Issues problem->separation_issues cause1 Insufficiently strong base Low reaction temperature Inactive methylating agent low_conversion->cause1 Potential Causes cause2 Reaction conditions favor mixed products poor_selectivity->cause2 Potential Cause cause3 Products have similar polarity separation_issues->cause3 Potential Cause solution1 Use a stronger base (e.g., NaH) Increase reaction temperature Use fresh methylating agent cause1->solution1 Solutions solution2 Optimize base and solvent (NaH in THF favors N1) cause2->solution2 Solution solution3 Optimize chromatography conditions (e.g., different solvent system) cause3->solution3 Solution

References

experimental protocol for N-alkylation of indazole-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective N-Alkylation of Indazole-3-Carboxylic Acids

Authored by a Senior Application Scientist

Abstract

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] The functionalization of the indazole core, particularly through N-alkylation, is a critical step in the synthesis of many active pharmaceutical ingredients, including synthetic cannabinoids and PARP-1 inhibitors.[3][4] However, the N-alkylation of indazoles presents a persistent challenge due to the presence of two nucleophilic nitrogen atoms (N1 and N2), which often leads to the formation of regioisomeric mixtures.[5][6] This lack of selectivity complicates purification and reduces overall yield.[1][2] This application note provides a comprehensive guide to the experimental protocols for the N-alkylation of indazole-3-carboxylic acids and their ester derivatives, with a focus on achieving high regioselectivity. We will explore the mechanistic underpinnings of selectivity and provide detailed, field-proven protocols for directing the alkylation to either the N1 or N2 position.

The Challenge of Regioselectivity in Indazole Alkylation

The core of the issue lies in the annular tautomerism of the indazole ring. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form.[5][7] Upon deprotonation with a base, a delocalized indazolide anion is formed, with negative charge distributed between both N1 and N2 nitrogens. Direct alkylation can therefore occur at either nitrogen, yielding a mixture of N1- and N2-substituted products.[8][9]

The regiochemical outcome is a delicate interplay of several factors:

  • Steric Effects: Bulky substituents on the indazole ring or the alkylating agent can influence the site of attack.

  • Electronic Effects: The electronic nature of substituents on the indazole ring can alter the nucleophilicity of the N1 and N2 atoms.

  • Reaction Conditions: The choice of base, solvent, and counter-ion is paramount in controlling the N1/N2 ratio.[6][10]

As we will demonstrate, leveraging these factors allows for the development of highly selective synthetic protocols.

G cluster_0 Deprotonation cluster_1 Alkylation Pathways Indazole Indazole-3-COOH (1H-Tautomer) Anion Indazolide Anion (Delocalized) Indazole->Anion B-H Base Base N1_Product N1-Alkylated Product Anion->N1_Product N1 Attack N2_Product N2-Alkylated Product Anion->N2_Product N2 Attack RX Alkylating Agent (R-X)

Figure 1: Competing N1 and N2 alkylation pathways following deprotonation of the indazole ring.

Protocol for Highly Selective N1-Alkylation

Achieving high selectivity for the N1 position, particularly with C3-carboxy or related substituents, relies on a specific base-solvent combination: sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[1][2][11]

Mechanistic Rationale

The exceptional N1-selectivity observed with the NaH/THF system is attributed to the formation of a six-membered chelate intermediate.[5][6] After deprotonation, the sodium cation (Na⁺) coordinates with both the N2 nitrogen and the carbonyl oxygen of the C3-carboxylate group. This coordination effectively blocks the N2 position, sterically hindering the approach of the alkylating agent and directing it exclusively to the more accessible N1 position.[2]

G cluster_0 N1-Alkylation Mechanism (NaH/THF) Start Indazole-3-COOR' Chelate Sodium-Chelated Intermediate (N2 Blocked) Start->Chelate + NaH - H₂ Product N1-Alkylated Product (>99% Selectivity) Chelate->Product + R-X

Figure 2: Proposed chelation mechanism for N1-selectivity using NaH in THF.

Detailed Experimental Protocol: N1-Alkylation

This protocol is adapted from methodologies proven to yield excellent N1-selectivity for indazole-3-carboxylate esters.[1][6]

Materials:

  • Methyl 1H-indazole-3-carboxylate (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., Pentyl bromide, 1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl 1H-indazole-3-carboxylate (1.0 equiv).

  • Solvent Addition: Add anhydrous THF (to make an approx. 0.1 M solution). Stir the mixture until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (1.2 equiv) portion-wise over 5-10 minutes. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes. The solution may become a slurry.

  • Alkylation: Re-cool the mixture to 0 °C. Add the alkylating agent (1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. For less reactive alkylating agents, gentle heating (e.g., 50 °C) may be required.[10]

  • Quenching: Upon completion, cool the flask to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.

  • Workup: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N1-alkylated product.

Protocols for Achieving N2-Alkylation

While N1-alkylation is often desired, methods to selectively synthesize N2-isomers are also crucial. This typically requires conditions that avoid the chelation control seen with NaH/THF.

Method A: Mitsunobu Reaction

The Mitsunobu reaction provides a reliable route to N2-alkylated indazoles, often showing a strong preference for the N2 isomer over the N1.[2][12] This method uses an alcohol as the alkyl source in the presence of a phosphine and an azodicarboxylate.

Detailed Protocol: N2-Alkylation via Mitsunobu

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve the 1H-indazole-3-carboxylate ester (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.[13]

  • Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise. A color change is typically observed.[13]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for completion by TLC or LC-MS.

  • Concentration & Purification: Remove the solvent under reduced pressure. The crude mixture, containing triphenylphosphine oxide and other byproducts, can be purified directly by flash column chromatography to isolate the N2- and N1-isomers.

Method B: Acid-Catalyzed Alkylation

Recent studies have shown that highly selective N2-alkylation can be achieved under acidic conditions using specific alkylating agents like alkyl 2,2,2-trichloroacetimidates in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH).[7][14] The proposed mechanism involves protonation of the alkylating agent, which is then attacked by the N2-nitrogen of the indazole. Quantum mechanical analysis suggests the energy barrier for N2 attack is significantly lower than for N1 attack under these conditions.[7]

Comparative Data on Regioselectivity

The choice of reagents dramatically impacts the product distribution. The following table summarizes typical outcomes for the N-alkylation of C3-substituted indazoles from the literature.

Starting MaterialAlkylating AgentBase / ConditionsSolventN1:N2 RatioApprox. YieldReference
Methyl 1H-indazole-3-carboxylatePentyl bromideNaHTHF>99:1High[1][10]
Methyl 1H-indazole-3-carboxylatePentyl bromideCs₂CO₃DMF2.3:1High[10]
Methyl 1H-indazole-3-carboxylatePentyl bromideK₂CO₃DMF1.9:1High[10]
Methyl 1H-indazole-3-carboxylateIsopropyl alcoholPPh₃ / DIAD (Mitsunobu)THF1:2.578% (combined)[2][12]
1H-IndazoleVarious alkyl trichloroacetimidatesTfOH (cat.)Dioxane0:100Good-Excellent[7][14]
5-Bromo-1H-indazole-3-carboxylateMethyl iodideK₂CO₃DMF52:4884% (combined)[5][15]

Troubleshooting and Characterization

  • Poor Selectivity: If a mixture of isomers is obtained using the N1-selective protocol, ensure the THF is truly anhydrous and that the NaH is of good quality. The presence of polar, coordinating solvents like DMF or DMSO can disrupt the sodium chelation and lead to mixtures.[2]

  • Low Yield: Incomplete deprotonation can lead to low conversion. Ensure sufficient stirring time after NaH addition. For less reactive alkyl halides (e.g., secondary halides), consider using a more reactive alkyl tosylate or increasing the reaction temperature.[1]

  • Isomer Characterization: The definitive assignment of N1 and N2 regioisomers is accomplished using 1D and 2D NMR techniques. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is powerful. For an N1-isomer, a correlation is typically observed between the protons on the alpha-carbon of the alkyl chain and the C7a carbon of the indazole ring.[9]

References

Application Notes & Protocols: Leveraging 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets.[1] This guide focuses on a particularly versatile building block: 5-bromo-1-methyl-1H-indazole-3-carboxylic acid . We will explore the scientific rationale for its use, detailing its application in targeting critical disease pathways such as cancer metabolism and immune modulation. This document provides field-proven, step-by-step protocols for chemical derivatization and key biological assays, designed to empower researchers, scientists, and drug development professionals to effectively integrate this scaffold into their discovery pipelines.

Introduction: The Strategic Advantage of the Indazole Scaffold

In drug design, the indazole nucleus serves as a crucial bioisostere for native structures like indole and phenol. This substitution is not merely structural mimicry; it often confers significant advantages in the pharmacokinetic profile of a drug candidate. Indazole-containing compounds tend to be less susceptible to Phase I and II metabolism compared to their phenolic counterparts, potentially leading to improved bioavailability and half-life.

The subject of this guide, this compound (CAS 1363380-96-4), is a trifecta of chemical functionality:

  • The Carboxylic Acid (Position 3): This is the primary handle for derivatization. It provides a reactive site for amide bond formation, allowing for the systematic exploration of chemical space through the introduction of diverse amine-containing fragments.[2][3][4]

  • The Bromo Group (Position 5): The bromine atom is not just a substituent; it's a versatile anchor for advanced chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of complex molecular architectures.[5]

  • The Methyl Group (Position 1): The N1-methyl group blocks the formation of a hydrogen bond donor at this position, which can be critical for tuning solubility, preventing unwanted metabolism, and optimizing binding interactions within a target's active site.

This unique combination of features makes this compound an ideal starting point for generating libraries of novel compounds aimed at high-value therapeutic targets.

Part I: Rationale for Use - Key Therapeutic Targets & Pathways

Section 1.1: Inhibition of Cancer Metabolism - Targeting Lactate Dehydrogenase (LDH)

A hallmark of many aggressive cancers is a metabolic shift towards aerobic glycolysis, a phenomenon known as the "Warburg Effect".[6][7] In this state, cancer cells overwhelmingly rely on glycolysis for ATP production, even in the presence of oxygen, and convert pyruvate to lactate via the enzyme Lactate Dehydrogenase (LDH). LDH, particularly the hLDH-5 (or LDH-A) isoform, is frequently upregulated in tumors and is a critical node for maintaining the high glycolytic rate necessary for rapid proliferation.[7]

Inhibiting LDH presents a compelling strategy to selectively starve cancer cells of energy and disrupt their growth.[6][7][8] The indazole scaffold has emerged as a promising core for developing potent and selective LDH inhibitors.[6][9] The 3-carboxylic acid group can mimic the binding of the natural substrate, pyruvate, while derivatives built upon the indazole ring can extend into nearby pockets to enhance affinity and selectivity.

G cluster_cell Cancer Cell Cytosol Glucose Glucose Glycolysis Glycolysis (10 Steps) Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH Substrate Lactate Lactate MCT MCT (Transporter) Lactate->MCT LDH->Lactate Product NAD NAD+ LDH->NAD NADH NADH NADH->LDH Extracellular\nAcidification Extracellular Acidification MCT->Extracellular\nAcidification Inhibitor Indazole-Based Inhibitor Inhibitor->LDH Inhibition

Caption: The Warburg Effect pathway in cancer cells.

Section 1.2: Modulation of Immune Response - Targeting CRAC Channels

Calcium-Release Activated Calcium (CRAC) channels are critical regulators of intracellular calcium signaling, particularly in immune cells such as mast cells and T cells.[10][11] Upon activation, these channels open to allow an influx of extracellular calcium, triggering downstream events like the release of pro-inflammatory mediators (e.g., histamine, TNF-α) from mast cells.[10] Aberrant CRAC channel activity is implicated in numerous inflammatory and autoimmune disorders, making them a prime therapeutic target.[11][12]

Structure-activity relationship (SAR) studies have successfully identified indazole-3-carboxamides as potent and effective CRAC channel blockers.[10][11][12] A key finding from this research is the critical importance of the amide regiochemistry: the "reversed" amide linker (-CO-NH-Ar) extending from the 3-position of the indazole is essential for high-potency inhibition, while the isomeric linker is often inactive.[10][11][12] This makes this compound an ideal starting material for creating potent CRAC channel modulators for diseases like asthma and rheumatoid arthritis.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol CRAC CRAC Channel (Orai) NFAT NFAT CRAC->NFAT 5. Activates NFAT & other pathways Receptor Antigen Receptor ER Endoplasmic Reticulum (ER) Receptor->ER 1. Signal Cascade STIM1 STIM1 ER->STIM1 2. Ca2+ Depletion Ca_ER Ca2+ STIM1->CRAC 3. STIM1 Translocates & Activates CRAC Degranulation Degranulation (Histamine, TNF-α release) NFAT->Degranulation Antigen Antigen Antigen->Receptor Inhibitor Indazole-3-carboxamide Inhibitor->CRAC Blockade Ca_Ext Extracellular Ca2+ Ca_Ext->CRAC 4. Ca2+ Influx

Caption: CRAC channel signaling and inhibition in an immune cell.

Part II: Experimental Protocols & Workflows

Section 2.1: Workflow for Developing Novel Carboxamide Derivatives

The path from a starting scaffold to a validated hit involves a systematic, iterative process of design, synthesis, and testing. The carboxylic acid of our title compound is perfectly suited for this workflow, enabling the rapid generation of a diverse amide library to probe the chemical space around a biological target.

G start Start: 5-Bromo-1-methyl-1H- indazole-3-carboxylic acid synthesis Protocol 2.1.1: Parallel Amide Coupling start->synthesis amines Library of Diverse Primary/Secondary Amines amines->synthesis purification Purification (e.g., HPLC) synthesis->purification library Compound Library (Indazole-3-carboxamides) purification->library primary_assay Primary Screening (e.g., LDH or Ca2+ Assay) library->primary_assay hit_id Hit Identification (Potency & Efficacy) primary_assay->hit_id adme Secondary Screening (Protocol 2.3.1: Metabolic Stability) hit_id->adme sar SAR Analysis & Next-Gen Design adme->sar sar->synthesis Iterate validated_hit Validated Hit for Lead Optimization sar->validated_hit

Caption: Workflow for discovery using the indazole scaffold.

Protocol 2.1.1: Synthesis of an Indazole-3-Carboxamide Library via Amide Coupling

Rationale: This protocol employs standard peptide coupling reagents to efficiently form amide bonds. 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is often chosen for its high efficiency and low rate of racemization, even with challenging substrates. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.

Materials:

  • This compound

  • Amine library (diverse primary and secondary amines)

  • HATU (or EDC/HOBt)

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vials (e.g., 2 mL glass vials)

  • Magnetic stir plate and stir bars

  • Reverse-phase HPLC for purification

  • LC-MS and ¹H NMR for characterization

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare a 0.2 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.

    • Prepare 0.22 M solutions of each amine from your library in anhydrous DMF in separate vials.

  • Reaction Setup (per reaction):

    • To a clean, dry reaction vial containing a small stir bar, add 100 µL (20 µmol, 1.0 eq) of the indazole carboxylic acid stock solution.

    • Add 100 µL (20 µmol, 1.0 eq) of the HATU stock solution.

    • Add 100 µL (40 µmol, 2.0 eq) of the DIPEA stock solution.

    • Allow the mixture to stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Amine Addition:

    • Add 100 µL (22 µmol, 1.1 eq) of the desired amine solution to the activated acid mixture.

    • Cap the vial tightly and allow the reaction to stir at room temperature for 12-18 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 500 µL of water.

    • Directly purify the crude reaction mixture using preparative reverse-phase HPLC with a water/acetonitrile gradient containing 0.1% formic acid.

    • Collect the fractions corresponding to the desired product peak.

  • Characterization and Storage:

    • Confirm the identity and purity (>95%) of the final compound by LC-MS and ¹H NMR.

    • Lyophilize the pure fractions to yield the final product as a powder.

    • Store the compound at -20°C in a desiccated environment.

Protocol 2.2.1: In Vitro Lactate Dehydrogenase (LDH) Inhibition Assay

Rationale: This spectrophotometric assay measures the enzymatic activity of LDH by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ during the conversion of pyruvate to lactate. An inhibitor will slow this rate of conversion.

Materials:

  • Human LDH-A (recombinant)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Sodium Pyruvate

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • Test compounds (dissolved in DMSO)

  • 384-well, UV-transparent microplates

  • Spectrophotometric plate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 2X Enzyme/Substrate solution in Assay Buffer containing 4 mM NADH and 20 mM Sodium Pyruvate.

    • Prepare a 2X LDH enzyme solution in Assay Buffer (final concentration in-well to be ~1-2 nM).

    • Prepare serial dilutions of test compounds in DMSO, then dilute into Assay Buffer to create 2X final concentration solutions (maintaining a constant DMSO concentration, typically 1%).

  • Assay Plate Setup:

    • Add 10 µL of the 2X test compound solutions to the appropriate wells of the 384-well plate.

    • For positive control (100% activity), add 10 µL of Assay Buffer with 1% DMSO.

    • For negative control (0% activity), add 10 µL of a known potent LDH inhibitor or buffer alone.

  • Enzyme Addition and Incubation:

    • Add 10 µL of the 2X LDH enzyme solution to all wells except the negative control (add buffer instead).

    • Mix gently and incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the 2X Enzyme/Substrate solution to all wells.

    • Immediately place the plate in the spectrophotometer and begin kinetic reading of absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Normalize the data: % Inhibition = [1 - (V₀_compound - V₀_neg_ctrl) / (V₀_pos_ctrl - V₀_neg_ctrl)] * 100.

    • Plot % Inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Representative Data for LDH-A Inhibition

Compound ID R-Group (from Amine) IC₅₀ (µM)
IND-001 4-fluorobenzyl 1.25
IND-002 Cyclohexylmethyl 8.70
IND-003 2-pyridinylmethyl 0.95

| IND-004 | Phenyl | > 50 |

Protocol 2.2.2: Cellular Calcium Influx Assay for CRAC Channel Inhibition

Rationale: This fluorescence-based assay uses a calcium-sensitive dye to measure changes in intracellular calcium concentration ([Ca²⁺]i) in living cells.[10] RBL-2H3 cells, a rat mast cell line, are a standard model as they robustly express CRAC channels.[10] Thapsigargin is used to passively deplete ER calcium stores, which triggers the opening of CRAC channels, and the subsequent rise in fluorescence upon calcium influx is measured.

Materials:

  • RBL-2H3 cell line

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES and 2 mM CaCl₂, pH 7.4

  • Thapsigargin

  • Test compounds (dissolved in DMSO)

  • 96-well, black-walled, clear-bottom microplates

  • Fluorescence plate reader with injectors

Procedure:

  • Cell Plating:

    • Seed RBL-2H3 cells into a 96-well plate at a density of 50,000-80,000 cells/well and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in Assay Buffer.

    • Aspirate the culture medium from the cells and wash once with Assay Buffer.

    • Add 100 µL of loading buffer to each well and incubate at 37°C for 45-60 minutes.

  • Compound Incubation:

    • Wash the cells twice with Assay Buffer to remove excess dye.

    • Add 90 µL of Assay Buffer containing the desired final concentration of test compounds (typically 0.1% DMSO final).

    • Incubate at room temperature for 15-20 minutes.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm for Fluo-4).

    • Record a stable baseline fluorescence for 1-2 minutes.

    • Using an automated injector, add 10 µL of Thapsigargin solution (final concentration 1 µM) to induce store depletion and CRAC channel opening.

    • Continue recording the fluorescence signal for 10-15 minutes.

  • Data Analysis:

    • For each well, calculate the peak fluorescence response after thapsigargin addition, subtracting the baseline reading.

    • Normalize the data to positive (vehicle control) and negative (no CaCl₂ or potent blocker) controls.

    • Plot the normalized response against the logarithm of compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2.3.1: Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Rationale: This in vitro assay provides an early indication of a compound's susceptibility to Phase I metabolism, a primary route of drug clearance in the body.[13][14] By measuring the rate at which a compound is consumed by metabolic enzymes in HLMs, we can predict its in vivo intrinsic clearance and hepatic extraction ratio.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Test compounds and a control compound with known stability (e.g., Verapamil)

  • Acetonitrile with an internal standard (for protein precipitation and LC-MS analysis)

  • LC-MS/MS system

Procedure:

  • Reaction Setup:

    • Prepare a master mix of HLMs (final concentration 0.5 mg/mL) and test compound (final concentration 1 µM) in phosphate buffer. Pre-warm to 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Vortex and centrifuge the quenched samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of this line (k) represents the elimination rate constant.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

Part III: Data Interpretation and The Iterative Discovery Cycle

The data generated from these protocols form the basis of a robust SAR. By comparing the IC₅₀ values from the LDH or CRAC assays (Table 1) with the various "R-groups" installed via amide coupling, a medicinal chemist can identify which chemical features enhance potency. For example, the hypothetical data in Table 1 suggests that an aromatic, nitrogen-containing group (IND-003) is more favorable for LDH inhibition than a simple aliphatic or phenyl group.

This biological data must be co-evaluated with pharmacokinetic properties, such as metabolic stability. A compound that is highly potent but rapidly metabolized (short t½ in HLM assay) may not be a viable drug candidate. The goal is to find a balance between on-target potency and favorable drug-like properties. The bromine at the 5-position can be used in later stages to further optimize properties via cross-coupling reactions once a promising amide substituent has been identified.

This entire process is cyclical, with the analysis from one round of compounds directly informing the design of the next, more refined generation.

G design Design (Hypothesis-Driven) synthesize Synthesize (Protocol 2.1.1) design->synthesize Select Amines test Test (Protocols 2.2.1, 2.2.2, 2.3.1) synthesize->test New Compounds analyze Analyze (Generate SAR) test->analyze Generate Data analyze->design Refine Hypothesis

Caption: The iterative cycle of drug discovery.

References

Application Note: High-Performance Liquid Chromatography and Mass Spectrometry Methods for the Quantitative and Qualitative Analysis of 5-bromo-1-methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical methodologies for the analysis of 5-bromo-1-methyl-1H-indazole-3-carboxylic acid, a key intermediate in modern pharmaceutical development.[1][2] We present two robust and validated approaches: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for reliable quantification and an advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for high-sensitivity detection and structural confirmation. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, with a focus on explaining the scientific rationale behind key experimental choices to ensure method robustness and transferability.

Introduction and Scientific Context

This compound belongs to the indazole class of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry.[2] The parent compound, 5-bromo-1H-indazole-3-carboxylic acid, is a crucial building block for synthesizing a range of bioactive molecules, including potential anti-cancer agents and enzyme inhibitors.[1][3] The precise and accurate analysis of this molecule and its derivatives is therefore critical for ensuring the purity of raw materials, monitoring reaction progress, quantifying impurities, and performing pharmacokinetic studies.

The analytical challenge for this compound lies in its carboxylic acid functionality, which can lead to poor peak shape and inconsistent retention in reversed-phase chromatography if not properly addressed. Furthermore, in complex matrices such as biological fluids, high selectivity and sensitivity are required, necessitating the use of mass spectrometry. This application note details optimized protocols to overcome these challenges, providing a foundation for reliable data generation in both research and regulated environments.

Analyte Properties: this compound
  • Molecular Formula: C₉H₇BrN₂O₂

  • Molecular Weight: 255.07 g/mol

  • Monoisotopic Mass: 253.9691 u (⁷⁹Br), 255.9670 u (⁸¹Br)

  • Structure: (Image for illustrative purposes)

  • Key Features: The molecule possesses a UV-active indazole core, an acidic carboxylic acid group (pKa estimated ~3-4), and a bromine atom, which provides a distinctive isotopic signature in mass spectrometry.

Part I: HPLC-UV Method for Quantitative Analysis

This method is designed for accurate quantification in contexts such as purity assessment and content uniformity, where analyte concentrations are relatively high.

Principle and Rationale

The core of this method is reversed-phase chromatography. The primary challenge with acidic compounds is to ensure a consistent ionization state during analysis to achieve reproducible retention and symmetrical peak shapes.[4][5]

  • Mobile Phase pH Control: By acidifying the mobile phase with 0.1% formic acid, we maintain a pH well below the analyte's pKa. This suppresses the deprotonation of the carboxylic acid group, forcing the molecule into its neutral, more hydrophobic form. This leads to enhanced and stable retention on a non-polar C18 stationary phase.

  • UV Detection: The conjugated indazole ring system provides a strong chromophore, allowing for sensitive detection using a standard UV detector. A wavelength of 220 nm is chosen to capture a strong absorbance band typical for such aromatic systems.[6]

  • Gradient Elution: A gradient elution is employed to ensure that the primary analyte is eluted with a good peak shape while also efficiently clearing any more hydrophobic or hydrophilic impurities from the column in a reasonable timeframe.

Experimental Protocol: HPLC-UV
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 1.0 mg/mL (Stock Solution).

    • Prepare a working solution by diluting the stock solution to 50 µg/mL using the same diluent.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could damage the HPLC column.[7]

  • Instrumentation and Conditions:

    • System: Standard HPLC or UHPLC system with a binary pump, autosampler, and UV/DAD detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 220 nm.

    • Run Time: 15 minutes.

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010
Data Presentation: HPLC-UV Method Summary
ParameterCondition
Instrument HPLC/UHPLC with UV/DAD Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient 10% to 90% B over 10 min
Flow Rate 1.0 mL/min
Temperature 30 °C
Injection Volume 10 µL
Detection 220 nm
Sample Diluent 50:50 Acetonitrile:Water

Part II: LC-MS/MS Method for High-Sensitivity Analysis

This method is ideal for trace-level quantification, metabolite identification, or analysis in complex biological matrices, offering superior sensitivity and selectivity.

Principle and Rationale

This protocol leverages the power of tandem mass spectrometry for unambiguous identification and quantification.

  • Ionization: Electrospray Ionization (ESI) is used due to its suitability for polar, ionizable molecules. Negative ion mode (ESI-) is selected as the primary choice because the carboxylic acid group readily loses a proton to form a stable [M-H]⁻ anion, leading to a strong and consistent signal.[8]

  • Bromine Isotopic Pattern: A key confirmatory feature is the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%). The mass spectrometer will detect a characteristic doublet for any bromine-containing ion, with peaks separated by approximately 2 Da and having nearly equal intensity. This provides extremely high confidence in peak assignment.[9]

  • Multiple Reaction Monitoring (MRM): For quantification, MRM is the gold standard. The precursor ion (the deprotonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable product ion is selected in the third quadrupole. This process filters out chemical noise, providing exceptional sensitivity and selectivity.[10]

Experimental Protocol: LC-MS/MS
  • Sample Preparation (from Plasma):

    • This protocol uses protein precipitation, a simple and effective cleanup method for biological samples.[7][11]

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (90% A: 10% B).[10]

  • Instrumentation and Conditions:

    • LC System: UHPLC system for optimal resolution and speed.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

    • LC Conditions: The HPLC method described in Part I can be directly adapted. Using volatile mobile phase additives like formic acid is critical for MS compatibility.[12]

    • Ionization Mode: ESI, Negative.

    • Capillary Voltage: -3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

  • Mass Spectrometry Parameters (MRM):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (⁷⁹Br)254.0209.915
This compound (⁸¹Br)256.0211.915

Rationale for Fragmentation: The proposed transition (m/z 254.0 → 209.9) corresponds to the neutral loss of carbon dioxide (CO₂) from the carboxylate group, a classic and highly predictable fragmentation pathway for deprotonated carboxylic acids.

Data Presentation: LC-MS/MS Method Summary
ParameterCondition
Instrument UHPLC coupled to a Triple Quadrupole MS
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient 10% to 90% B over 5 min
Flow Rate 0.4 mL/min
Ionization Mode Electrospray (ESI), Negative
Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transitions 254.0 → 209.9 (⁷⁹Br); 256.0 → 211.9 (⁸¹Br)

Visualizations and Workflows

Overall Analytical Workflow

The following diagram illustrates the complete process from sample receipt to final data analysis for both HPLC and LC-MS methods.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Bulk Sample or Biological Matrix Dissolution Dissolution & Dilution Sample->Dissolution For HPLC SPE Protein Precipitation or SPE Sample->SPE For LC-MS Filtration Syringe Filtration (0.22 µm) Dissolution->Filtration HPLC HPLC-UV Analysis Filtration->HPLC LCMS LC-MS/MS Analysis SPE->LCMS Quant Quantification (Peak Area) HPLC->Quant Confirm Confirmation (MS/MS Spectra & Isotope Pattern) LCMS->Confirm Confirm->Quant

Caption: General workflow for sample analysis.

LC-MS/MS Fragmentation Logic

This diagram shows the principle of MRM analysis, from precursor selection to fragment detection, highlighting the specific proposed fragmentation.

G cluster_ms Mass Spectrometer ESI ESI Source [M-H]⁻ Formed Q1 Quadrupole 1 (Q1) Selects Precursor m/z 254.0 / 256.0 ESI->Q1 Ion Transfer Q2 Quadrupole 2 (q2) Collision Cell (CID) Neutral Loss of CO₂ Q1->Q2 Precursor Isolation Q3 Quadrupole 3 (Q3) Selects Product Ion m/z 210.0 / 212.0 Q2->Q3 Fragment Transfer Detector Detector Q3->Detector Product Ion Detection

Caption: Logic of MRM for selective detection.

Conclusion

The HPLC-UV and LC-MS/MS methods presented provide a comprehensive analytical toolkit for this compound. The HPLC method is robust and suitable for routine quantitative analysis in quality control settings. The LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for trace analysis, bioanalysis, and impurity identification where confident structural confirmation is paramount. By explaining the causality behind parameter selection, these protocols serve not just as instructions but as a foundational guide for adaptation and troubleshooting.

References

The Versatile Intermediate: Application Notes for 5-bromo-1-methyl-1H-indazole-3-carboxylic acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, recognized for its role as a bioisostere of indole.[1] This structural feature allows indazole-containing compounds to interact with a wide array of biological targets, including protein kinases, which are pivotal in signal transduction pathways. The functionalization of the indazole core is therefore a critical strategy in the design of novel therapeutic agents. 5-bromo-1-methyl-1H-indazole-3-carboxylic acid is a key synthetic intermediate, offering three distinct points of chemical diversity: the carboxylic acid at the C3 position, the bromine atom at the C5 position, and the N1-methyl group which directs regioselectivity and modifies physicochemical properties. This guide provides an in-depth exploration of the synthesis and synthetic utility of this versatile building block for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Information

A thorough understanding of the chemical and physical properties of a synthetic intermediate is paramount for its effective and safe use in the laboratory.

Table 1: Physicochemical Data of 5-bromo-1H-indazole-3-carboxylic acid (precursor)

PropertyValueReference
Molecular FormulaC₈H₅BrN₂O₂[2]
Molecular Weight241.04 g/mol [2]
AppearanceWhite to pale yellow solid[2]
Melting Point289-292 °C[3]
Boiling Point493.4 °C at 760 mmHg[3]
Density1.946 g/cm³[3]
StorageStore at 0-8°C[2]

Note: The data presented is for the precursor, 5-bromo-1H-indazole-3-carboxylic acid. The N-methylated analog is expected to have a similar profile, though with a slightly higher molecular weight (255.07 g/mol ) and potentially a different melting point.

Safety and Handling:

5-bromo-1H-indazole-3-carboxylic acid and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.[4][5]

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[6][7]

  • Precautionary Measures: Avoid breathing dust, fume, gas, mist, vapors, or spray.[6] Wear protective gloves, protective clothing, eye protection, and face protection.[4] In case of contact with eyes, rinse cautiously with water for several minutes.[6]

  • Personal Protective Equipment (PPE): Safety glasses with side shields or goggles, protective gloves, and a lab coat are mandatory.[4] For handling larger quantities or when generating dust, a NIOSH-approved respirator is recommended.[4]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[5]

Synthesis of the Core Intermediate

The synthesis of this compound is a multi-step process that begins with the commercially available indazole-3-carboxylic acid. The sequence involves a regioselective bromination followed by N-methylation.

Synthesis_Workflow cluster_0 Synthesis of 5-bromo-1H-indazole-3-carboxylic acid cluster_1 N-Methylation Indazole-3-carboxylic_acid Indazole-3-carboxylic acid Bromination Bromination (Br₂, Acetic Acid) Indazole-3-carboxylic_acid->Bromination Step 1 Precursor 5-bromo-1H-indazole-3-carboxylic acid Bromination->Precursor N-Methylation N-Methylation (e.g., CH₃I, Base) Precursor->N-Methylation Step 2 Title_Compound 5-bromo-1-methyl-1H- indazole-3-carboxylic acid N-Methylation->Title_Compound Amide_Coupling Start 5-bromo-1-methyl-1H- indazole-3-carboxylic acid Coupling Amide Coupling Reagents (e.g., HATU, EDC) Start->Coupling Amine R¹R²NH (Various Amines) Amine->Coupling Product 5-bromo-1-methyl-1H- indazole-3-carboxamide Derivative Coupling->Product Cross_Coupling cluster_suzuki Suzuki Coupling cluster_heck Heck Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Indazole_Ester Methyl 5-bromo-1-methyl-1H- indazole-3-carboxylate Boronic_Acid R-B(OH)₂ Alkene Alkene Alkyne Terminal Alkyne Amine R¹R²NH Suzuki_Product 5-Aryl/Heteroaryl Derivative Boronic_Acid->Suzuki_Product Pd Catalyst, Base Heck_Product 5-Alkenyl Derivative Alkene->Heck_Product Pd Catalyst, Base Sonogashira_Product 5-Alkynyl Derivative Alkyne->Sonogashira_Product Pd/Cu Catalyst, Base Buchwald_Product 5-Amino Derivative Amine->Buchwald_Product Pd Catalyst, Base AXL_Inhibitor_Synthesis Start 5-bromo-1-methyl-1H- indazole-3-carboxylic acid Amide_Coupling Amide Coupling (with a suitable amine) Start->Amide_Coupling Intermediate 5-bromo-1-methyl-1H- indazole-3-carboxamide Amide_Coupling->Intermediate Suzuki_Coupling Suzuki Coupling (with a heteroaryl boronic acid) Intermediate->Suzuki_Coupling Final_Product AXL Kinase Inhibitor Suzuki_Coupling->Final_Product

References

Application Notes and Protocols for the Derivatization of 5-bromo-1-methyl-1H-indazole-3-carboxylic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Indazole Scaffold

In the landscape of modern medicinal chemistry, the indazole ring system has emerged as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets.[1] Its structural resemblance to indole allows it to act as a bioisostere, yet it possesses distinct electronic and hydrogen-bonding properties that chemists can exploit to achieve desired pharmacological profiles.[1] Indazole-3-carboxylic acid derivatives, in particular, are crucial intermediates in the synthesis of compounds with a wide range of therapeutic activities, including anti-cancer, anti-inflammatory, and 5-HT3 receptor antagonist effects.[2][3]

This application note focuses on a particularly versatile starting material: 5-bromo-1-methyl-1H-indazole-3-carboxylic acid . The strategic placement of functional groups on this core makes it an ideal platform for generating diverse chemical libraries for high-throughput screening.

  • The C3-Carboxylic Acid: This group is a prime handle for amide bond formation, one of the most robust and widely used reactions in drug discovery.[4] It allows for the systematic introduction of a vast array of amine-containing building blocks.

  • The C5-Bromo Group: The bromine atom is a key functional group for modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This enables the installation of various aryl and heteroaryl moieties, profoundly expanding the chemical space that can be explored.

  • The N1-Methyl Group: The methylation at the N1 position is a critical design element. It blocks this potential site of reactivity, preventing the formation of regioisomers during derivatization and simplifying the purification and characterization of the final products.[5][6]

This guide provides detailed, field-proven protocols for the derivatization of this core scaffold at both the C3 and C5 positions, enabling researchers to efficiently construct compound libraries for biological evaluation.

Core Scaffold and Diversification Strategy

The power of this compound lies in its two orthogonal points for chemical modification. This allows for a modular and combinatorial approach to library synthesis.

G start_node 5-bromo-1-methyl-1H- indazole-3-carboxylic acid path1_node Amide Library Synthesis (C3-Position) start_node->path1_node Amide Coupling (Protocol 1) path2_node Suzuki Coupling (C5-Position) start_node->path2_node Esterification + Coupling (Protocols 2 & 3) result1_node Diverse Amides path1_node->result1_node result2_node Diverse Biaryls path2_node->result2_node

Caption: Orthogonal derivatization pathways for the core scaffold.

PART 1: Derivatization at the C3-Carboxylic Acid via Amide Coupling

Amide bond formation is a foundational reaction for library synthesis due to the commercial availability of tens of thousands of primary and secondary amines. This allows for fine-tuning of steric and electronic properties, lipophilicity, and hydrogen bonding patterns of the final compounds.

Causality Behind Experimental Choices

For robust and high-yield amide coupling, activating the carboxylic acid is essential to overcome the competing acid-base reaction with the amine.[7] While many coupling reagents exist, uronium/aminium salt-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are preferred for their high reactivity, mild reaction conditions, and low rates of epimerization with chiral substrates.[8] A tertiary amine base, such as DIPEA (N,N-Diisopropylethylamine), is used to neutralize the generated acid without acting as a competing nucleophile. Anhydrous DMF is the solvent of choice due to its high polarity, which aids in dissolving the starting materials, and its high boiling point.

Protocol 1: High-Efficiency Amide Coupling with HATU

This protocol is designed for parallel synthesis in a 24 or 96-well plate format but is easily scalable.

Materials:

  • This compound

  • Amine building block (a diverse selection of primary and secondary amines)

  • HATU (CAS: 148893-10-1)

  • DIPEA (CAS: 7087-68-5)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq, e.g., 51.0 mg, 0.2 mmol).

  • Dissolution: Add anhydrous DMF to create a ~0.2 M solution (e.g., 1.0 mL). Stir until all solids are dissolved.

  • Addition of Reagents:

    • Add the desired amine (1.1 eq, 0.22 mmol).

    • Add DIPEA (2.5 eq, 0.5 mmol, ~87 µL).

    • Add HATU (1.05 eq, 0.21 mmol, ~80 mg) in one portion. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (10 mL).

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 5 mL) and brine (1 x 5 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel or by preparative HPLC to yield the desired amide.

G start_materials Starting Materials: - Carboxylic Acid (1.0 eq) - Amine (1.1 eq) - HATU (1.05 eq) - DIPEA (2.5 eq) - Anhydrous DMF reaction Stir at RT 2-4 hours start_materials->reaction workup Aqueous Workup (EtOAc, NaHCO3, Brine) reaction->workup Monitor by LC-MS purification Purification (Chromatography) workup->purification product Pure Amide Product purification->product G start_acid Starting Acid esterification Protocol 2: Esterification start_acid->esterification bromo_ester Bromo-Ester Intermediate esterification->bromo_ester suzuki Protocol 3: Suzuki Coupling bromo_ester->suzuki coupled_ester Coupled Ester Product suzuki->coupled_ester saponification Protocol 4: Saponification coupled_ester->saponification final_acid Final Coupled Acid Product saponification->final_acid

References

Application Notes & Protocols: The Strategic Synthesis of 5-Bromo-1-methyl-1H-indazole-3-carboxylic Acid Derivatives for Potent and Selective Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Modern Kinase Inhibitor Design

The landscape of oncology and inflammatory disease treatment has been reshaped by the advent of small-molecule kinase inhibitors.[1] Kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, are central regulators of cellular processes like growth, proliferation, and apoptosis.[1] Their dysregulation is a hallmark of numerous cancers, making them prime therapeutic targets.

Within the medicinal chemist's toolkit, the 1H-indazole scaffold has emerged as a "privileged" structure. Its bioisosteric resemblance to the purine ring of ATP allows it to function as a competitive inhibitor at the kinase's ATP-binding site.[2] The nitrogen atoms of the indazole ring are perfectly positioned to act as hydrogen bond donors and acceptors, forming critical interactions with the "hinge region" of the kinase domain—a key determinant of binding affinity and selectivity.[2]

This guide focuses on a particularly strategic scaffold: 5-bromo-1-methyl-1H-indazole-3-carboxylic acid . This core structure offers a versatile platform for generating extensive libraries of kinase inhibitors.

  • The 1-methyl group protects the N1 position, preventing unwanted side reactions and orienting substituents for optimal target engagement.

  • The 5-bromo substituent serves a dual purpose: it can enhance binding affinity through halogen bonding and, more importantly, it provides a reactive handle for further chemical modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling access to a vast chemical space.

  • The 3-carboxylic acid is the primary point of diversification. Through robust amide coupling reactions, a multitude of amines can be introduced, allowing for fine-tuning of the molecule's physicochemical properties and its interaction with the solvent-exposed region of the kinase active site.

This document provides a comprehensive, field-tested guide for the synthesis of this core scaffold and its subsequent derivatization, alongside detailed protocols for evaluating the resulting compounds as kinase inhibitors.

Logical Workflow for Inhibitor Synthesis and Evaluation

The overall strategy involves a multi-step synthesis of the core acid, followed by parallel derivatization and subsequent biological screening to establish structure-activity relationships (SAR).

G cluster_synthesis Part 1: Chemical Synthesis cluster_screening Part 2: Biological Evaluation A Step 1: Synthesis of 5-Bromo-1H-indazole-3-carboxylic Acid B Step 2: Ester Protection (e.g., Ethyl Ester) A->B C Step 3: N1-Methylation of Indazole Ring B->C D Step 4: Ester Hydrolysis to Yield Core Acid Intermediate C->D E Step 5: Amide Coupling to Generate Derivative Library D->E F Biochemical Kinase Assay (e.g., ADP-Glo™) E->F Test Compounds H Cell-Based Proliferation Assay (e.g., MTT Assay) E->H G IC50 Determination F->G I Establish Structure-Activity Relationship (SAR) G->I H->I

Caption: Overall workflow from synthesis to biological evaluation.

Part 1: Protocols for Chemical Synthesis

Protocol 1: Synthesis of 5-Bromo-1H-indazole-3-carboxylic Acid (Core Precursor)

This protocol describes the direct bromination of the commercially available indazole-3-carboxylic acid. The reaction proceeds via electrophilic aromatic substitution, with the bromine selectively adding to the electron-rich 5-position of the indazole ring.

Materials:

  • Indazole-3-carboxylic acid

  • Glacial Acetic Acid

  • Bromine

  • Ice water

  • Magnetic stirrer with heating

  • Round-bottom flask with reflux condenser

  • Dropping funnel

Procedure:

  • Suspend indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid (approx. 60 mL per 1.0 g of starting material) in a round-bottom flask.[3][4]

  • Heat the suspension to 120 °C with stirring until a clear solution is formed.[3][4]

  • Cool the solution to 90 °C.

  • Prepare a solution of bromine (2.0 eq) in a small amount of glacial acetic acid (approx. 2 mL).

  • Slowly add the bromine solution dropwise to the reaction mixture at 90 °C using a dropping funnel.

    • Causality: Adding the bromine slowly at an elevated temperature controls the reaction rate and minimizes the formation of di-brominated byproducts.

  • After the addition is complete, maintain the reaction at 90 °C for 16 hours.[3][4] Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice water and stir for 15-30 minutes. A precipitate will form.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid.

  • Dry the solid under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid (Typical yield: 85-90%).[3][4]

  • Validation: Confirm the structure and purity via ¹H NMR and Mass Spectrometry. Expected ¹H NMR (DMSO-d₆) peaks should be consistent with published data.[3][4]

Protocol 2: Synthesis of this compound

This is a three-step process involving esterification to protect the carboxylic acid, methylation of the indazole nitrogen, and subsequent hydrolysis.

2A: Esterification (Ethyl Ester Formation)

  • Rationale: The acidic proton of the carboxylic acid would interfere with the basic conditions used for N-methylation. Protection as an ester prevents this.

  • Suspend 5-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in dry methanol or ethanol (approx. 50 mL per 1.3 g).[5]

  • Carefully add concentrated sulfuric acid (catalytic amount, e.g., 1 mL) to the suspension.[5]

  • Heat the mixture to reflux for 4 hours under an inert atmosphere (e.g., Argon).[5]

  • Cool to room temperature and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography to yield the ethyl or methyl ester.

2B: N1-Methylation

  • Rationale: This step introduces the key 1-methyl group. Using a base like potassium carbonate and an alkylating agent like methyl iodide is a standard and effective method for N-alkylation of indazoles.

  • Dissolve the ester from step 2A (1.0 eq) in a suitable solvent like DMF or acetone.

  • Add potassium carbonate (K₂CO₃) (approx. 1.5-2.0 eq).

  • Add methyl iodide (MeI) (approx. 1.2-1.5 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction for the disappearance of the starting material.

  • Once complete, filter off the base and concentrate the filtrate. The crude product can be purified by column chromatography. It is crucial to separate the N1 and N2 methylated isomers, which can often be distinguished by TLC and NMR.

2C: Ester Hydrolysis

  • Rationale: This final step deprotects the carboxylic acid, making it available for amide coupling.

  • Dissolve the purified N1-methylated ester from step 2B in a mixture of THF/Methanol and water.

  • Add lithium hydroxide (LiOH) (approx. 2-3 eq).

  • Stir at room temperature for 2-4 hours until the reaction is complete.

  • Acidify the reaction mixture with 1N HCl to approximately pH 3-4.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the final This compound .

Protocol 3: Amide Coupling for Derivative Library Synthesis

This protocol provides a general method for coupling the core acid with a diverse set of amines to generate the final inhibitor candidates.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 eq)

  • Coupling agents: EDC (1.5 eq) and HOBt (1.5 eq) OR HATU (1.5 eq)

  • Base: N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous DMF

  • Magnetic stir plate and vials

Procedure:

  • In a vial, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq).

  • Add the coupling agents (EDC and HOBt) and the base (NMM).[6]

    • Causality: EDC (a carbodiimide) activates the carboxylic acid. HOBt is an additive that suppresses side reactions and minimizes racemization, improving the efficiency and purity of the final product.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, the reaction can be quenched with water and the product extracted.

  • Purify the final amide derivative using flash column chromatography or preparative HPLC.

  • Validation: Confirm the structure and purity of each derivative by ¹H NMR and Mass Spectrometry.

Part 2: Protocols for Biological Evaluation

Protocol 4: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound. It is a robust method for determining IC₅₀ values.[2]

G A 1. Kinase Reaction (Kinase, Substrate, ATP, Test Compound) B 2. Stop Reaction & Deplete Remaining ATP (Add ADP-Glo™ Reagent) A->B C 3. Convert ADP to ATP (Add Kinase Detection Reagent) B->C D 4. Measure Light Output (Luciferase/Luciferin Reaction) C->D E Luminescence ∝ [ADP] ∝ Kinase Activity D->E

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Materials:

  • Purified target kinase (e.g., FGFR1, VEGFR2, ERK2)[7][8]

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (5-bromo-1-methyl-1H-indazole-3-carboxamide derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in a kinase assay buffer. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM). Include a DMSO-only control (no inhibition) and a no-enzyme control (background).

  • Kinase Reaction:

    • Add the kinase, substrate, and test compound dilution to the wells of the assay plate.

    • Initiate the reaction by adding ATP. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure competitive binding can be accurately measured.

    • Incubate the plate at the optimal temperature (e.g., 30 °C) for the kinase, typically for 60 minutes.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and introduce the luciferase/luciferin pair. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no-enzyme control) from all other readings.

    • Normalize the data by setting the DMSO-only control as 100% kinase activity.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 5: Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to assess the cytotoxic or cytostatic effects of the synthesized inhibitors on cancer cell lines.[2]

Materials:

  • Cancer cell line relevant to the target kinase (e.g., HT-29 for BRAF inhibitors, MCF-7 for PLK4 inhibitors)[9][10]

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear tissue culture plates

  • Microplate reader capable of measuring absorbance

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle-only (DMSO) control.[2]

  • Incubation: Incubate the cells for a specified period, typically 72 hours, to allow the compounds to exert their anti-proliferative effects.[2]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the compound concentration to determine the GI₅₀ value (the concentration that causes 50% growth inhibition).

Structure-Activity Relationship (SAR) and Data Presentation

The primary goal of creating a derivative library is to understand the SAR—how changes in the chemical structure affect biological activity. By systematically altering the amine coupled to the 3-carboxamide position, researchers can probe the steric and electronic requirements of the kinase active site.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Indazole Inhibitor hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue solvent_front Solvent-Exposed Region indazole Indazole Core indazole->hinge H-Bonds bromo 5-Bromo Group bromo->gatekeeper Halogen/ Steric Interactions amide 3-Carboxamide Linker R_group R-Group (from Amine) R_group->solvent_front Hydrophobic/ Polar Interactions

Caption: Binding model of an indazole inhibitor in a kinase active site.

Key SAR Insights from Literature:

  • Hinge Binding: The indazole N1-H (in non-methylated analogs) or N2 atom typically forms one or more crucial hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.[2]

  • Importance of the 5-Position: Substitution at the 5-position (here, with bromine) can be critical. In some cases, a methoxy group at this position has been shown to increase potency compared to a methyl group, suggesting the importance of hydrogen bond acceptors or specific steric bulk.[7]

  • The "R-Group" at the 3-Carboxamide: This group explores the solvent-exposed region. Introducing groups that can form additional hydrogen bonds or engage in favorable hydrophobic interactions can dramatically increase potency and selectivity. For example, replacing a simple methyl group on a piperidine ring with an N-alkylcarboxylic acid has been shown to significantly boost activity against GSK-3.[7]

Example SAR Data Table:

Compound IDR-Group (Amine Component)Kinase X IC₅₀ (nM)Cell Line Y GI₅₀ (µM)
I-1 Cyclopropylamine1505.2
I-2 4-Morpholine852.1
I-3 (4-Fluorophenyl)methanamine220.45
I-4 (S)-3-Hydroxypyrrolidine80.12

This is a hypothetical data table for illustrative purposes. The trend suggests that adding a polar, hydrogen-bond-donating group (the hydroxyl in I-4) and an aromatic ring (I-3) improves potency over small aliphatic groups (I-1).

Conclusion

The this compound scaffold is a powerful and versatile starting point for the discovery of novel kinase inhibitors. The synthetic routes described are robust and amenable to library synthesis. By combining systematic chemical derivatization with rigorous biochemical and cell-based screening, researchers can efficiently navigate the structure-activity landscape to identify potent and selective drug candidates for a wide range of therapeutic indications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-1-methyl-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to enhance the yield and purity of your synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. As a bioisostere of indole, the indazole scaffold is of significant interest to medicinal chemists.[1] However, the synthesis of specific derivatives like this compound can present challenges, including low yields, side product formation, and purification difficulties. This guide provides practical, field-proven insights to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: There are two primary approaches to synthesizing the target molecule:

  • Route A: N-methylation of 5-bromo-1H-indazole-3-carboxylic acid. This is a common and direct method where the commercially available or synthesized 5-bromo-1H-indazole-3-carboxylic acid is methylated.

  • Route B: Synthesis from a pre-methylated precursor. This involves introducing the methyl group at an earlier stage of the synthesis, for example, by starting with a methylated phenylhydrazine derivative in a Fischer indole-type synthesis.

Q2: I am observing a significant amount of the N-2 methylated isomer as a byproduct. How can I improve the regioselectivity for the desired N-1 methylation?

A2: The formation of the 2H-indazole isomer is a common issue in the N-alkylation of indazoles.[2] To favor the formation of the thermodynamically more stable 1H-indazole isomer, consider the following:

  • Choice of Base and Solvent: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) generally favors N-1 alkylation.[3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.

  • Methylating Agent: While dimethyl sulfate is effective, other methylating agents like methyl iodide can be used. The choice of agent can influence the N-1/N-2 ratio.

Q3: My overall yield is low. What are the critical steps I should investigate?

A3: Low yields can stem from several factors throughout the synthesis. Key areas to troubleshoot include:

  • Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed.

  • Side reactions: Besides N-2 methylation, other side reactions such as decomposition of starting materials or intermediates can occur, especially at elevated temperatures.[2]

  • Purification losses: The product and intermediates may be lost during extraction, crystallization, or chromatography. Optimize your purification protocol to minimize these losses.

Q4: What are the best practices for purifying the final product?

A4: Purification of this compound typically involves:

  • Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) is often effective for removing impurities.

  • Column Chromatography: If crystallization does not provide sufficient purity, silica gel column chromatography can be employed. A gradient elution system with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is commonly used.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Problem Potential Cause Recommended Solution
Low or no product formation Inactive reagentsEnsure the freshness and purity of all reagents, especially the methylating agent and the base.
Inappropriate reaction temperatureOptimize the reaction temperature. Some steps may require cooling, while others need heating to proceed at an optimal rate.
Poor quality starting materialVerify the identity and purity of the starting 5-bromo-1H-indazole-3-carboxylic acid by NMR and melting point.
Formation of multiple products (observed on TLC/LC-MS) Isomeric byproduct formationAs discussed in the FAQs, optimize the base, solvent, and temperature to favor N-1 methylation.
DecompositionAvoid excessive heating and prolonged reaction times. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in isolating the product Product is highly soluble in the work-up solventsAdjust the pH of the aqueous layer during extraction to ensure the carboxylic acid is in its neutral form and can be efficiently extracted into the organic layer.
Emulsion formation during extractionAdd brine (saturated NaCl solution) to the extraction mixture to help break the emulsion.
Product is off-color or contains visible impurities Residual starting materials or byproductsImprove the purification method. Multiple recrystallizations or careful column chromatography may be necessary.
Contamination from reaction vesselEnsure all glassware is thoroughly cleaned and dried before use.

Experimental Protocols

Below are detailed, step-by-step methodologies for the key synthetic transformations.

Protocol 1: Synthesis of 5-bromo-1H-indazole-3-carboxylic acid

This protocol describes the bromination of indazole-3-carboxylic acid.[4]

Materials:

  • Indazole-3-carboxylic acid

  • Glacial acetic acid

  • Bromine

  • Ice water

Procedure:

  • Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL).[4]

  • Heat the suspension to 120 °C until a clear solution is formed.[4]

  • Cool the solution to 90 °C.[4]

  • Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise to the solution while maintaining the temperature at 90 °C.[4]

  • Continue heating at 90 °C for 16 hours.[4]

  • Cool the reaction mixture to room temperature and pour it into ice water.[4]

  • Stir the mixture for 15 minutes to precipitate the product.[4]

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 5-bromo-1H-indazole-3-carboxylic acid.[4]

Expected Yield: 87.5%[4]

Protocol 2: N-methylation of 5-bromo-1H-indazole-3-carboxylic acid

This protocol outlines the methylation of the indazole nitrogen.

Materials:

  • 5-bromo-1H-indazole-3-carboxylic acid

  • N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dimethyl sulfate or Methyl iodide

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 5-bromo-1H-indazole-3-carboxylic acid in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the methylating agent (e.g., dimethyl sulfate) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Acidify the mixture with 1M HCl to pH 3-4.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: N-Methylation cluster_2 Potential Side Product Indazole-3-carboxylic_acid Indazole-3-carboxylic acid Bromination Br2, Acetic Acid Indazole-3-carboxylic_acid->Bromination 5-bromo-1H-indazole-3-carboxylic_acid 5-bromo-1H-indazole-3-carboxylic acid Bromination->5-bromo-1H-indazole-3-carboxylic_acid N-Methylation NaH, DMF, CH3I 5-bromo-1H-indazole-3-carboxylic_acid->N-Methylation 5-bromo-1-methyl-1H-indazole-3-carboxylic_acid This compound N-Methylation->5-bromo-1-methyl-1H-indazole-3-carboxylic_acid N2_Isomer 5-bromo-2-methyl-2H-indazole-3-carboxylic acid N-Methylation->N2_Isomer Undesired Pathway

References

Technical Support Center: Optimization of Indazole N-Methylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced art of indazole N-methylation. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this critical synthetic transformation. Here, we move beyond simple protocols to delve into the underlying principles that govern regioselectivity, offering troubleshooting advice and answers to frequently asked questions to empower you to optimize your reaction conditions with confidence.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the N-methylation of indazoles, providing potential causes and actionable solutions.

Problem Encountered Potential Causes Recommended Solutions & Scientific Rationale
Low to No Conversion of Starting Material 1. Insufficient Base Strength: The indazole N-H proton is weakly acidic and requires a sufficiently strong base for complete deprotonation. 2. Low Reaction Temperature: The kinetics of the methylation may be too slow at lower temperatures. 3. Poor Solubility: The indazole starting material or the base may not be fully dissolved in the chosen solvent, limiting reactivity. 4. Degraded Methylating Agent: The methylating agent (e.g., methyl iodide) may have decomposed due to improper storage.1. Select a Stronger Base: Consider using sodium hydride (NaH) for robust deprotonation.[1][2][3][4] For milder conditions, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, though they may require higher temperatures.[5][6] 2. Increase Reaction Temperature: Gently warm the reaction mixture. For NaH in THF, allowing the reaction to proceed at room temperature or warming to 50°C can improve the rate.[5][7] 3. Optimize Solvent System: Ensure your indazole is soluble in the chosen solvent. Aprotic polar solvents like THF, DMF, or DMSO are common choices.[1][5] If solubility remains an issue with a chosen base/solvent system, a different combination may be necessary. 4. Use Fresh Reagent: Always use a fresh or properly stored bottle of the methylating agent. Methyl iodide, for example, should be stored in a cool, dark place.
Poor Regioselectivity (Mixture of N1 and N2 Isomers) 1. Reaction Under Kinetic Control: Certain conditions favor the formation of the kinetically preferred N2-isomer.[1][8] 2. Inappropriate Base/Solvent Combination: The choice of base and solvent is a primary determinant of regioselectivity.[1] 3. Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring can significantly influence the N1/N2 ratio.[2][3][9]1. Favor Thermodynamic Control for N1-Methylation: To obtain the more stable N1-isomer, use conditions that allow for equilibration.[1][3][4] The combination of NaH in THF is a well-established method for achieving high N1-selectivity.[1][2][3][4] 2. Strategic Reagent Selection for N2-Methylation: To favor the N2-isomer, consider conditions that operate under kinetic control, such as using dimethyl carbonate with a base like DABCO in DMF.[1] The Mitsunobu reaction is another effective method for achieving N2-selectivity.[5][7] 3. Leverage Substituent Effects: Be mindful of how substituents on your indazole can direct methylation. For example, electron-withdrawing groups at the C7 position can favor N2-alkylation.[2][3]
Formation of Side Products (e.g., Dimethylation) 1. Excess Methylating Agent: Using a large excess of the methylating agent can lead to undesired secondary reactions. 2. High Reaction Temperature: Elevated temperatures can sometimes promote side reactions, including decomposition of solvents like DMF in the presence of strong bases.[10]1. Control Stoichiometry: Use a controlled amount of the methylating agent, typically in the range of 1.1 to 1.5 equivalents.[7][10] 2. Moderate Reaction Temperature: Avoid excessive heating. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal temperature and reaction time.[10]
Difficulty in Separating N1 and N2 Isomers 1. Similar Polarity: The N1 and N2 methylated isomers can have very similar polarities, making their separation by column chromatography challenging.[10]1. Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., various ratios of hexanes/ethyl acetate, or dichloromethane/methanol) to improve separation. The use of a high-performance liquid chromatography (HPLC) system may be necessary for difficult separations.[11] 2. Consider Derivatization: In some cases, it may be possible to selectively react one isomer to facilitate separation, followed by removal of the derivatizing group.

Frequently Asked Questions (FAQs)

Here we address some of the broader questions that arise when planning and executing an indazole N-methylation.

Q1: What are the fundamental principles governing N1 vs. N2 regioselectivity in indazole methylation?

The regioselectivity of indazole methylation is a classic example of the competition between thermodynamic and kinetic control.[1][8]

  • Thermodynamic Control (Favoring N1): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1] Consequently, the N1-methylated product is the thermodynamically favored isomer.[1] Reaction conditions that allow for equilibration, such as the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF), tend to yield the N1-isomer as the major product.[1][2][3][4]

  • Kinetic Control (Favoring N2): The N2-position is often more sterically accessible and the lone pair of electrons on the N2 nitrogen can be more kinetically available for nucleophilic attack.[8] Therefore, under conditions that do not allow for equilibration, the N2-methylated product is often the kinetically favored isomer.[1][8]

Q2: How do I choose the right base and solvent for my reaction?

The choice of base and solvent is arguably the most critical factor in controlling the regioselectivity of indazole methylation.

  • For High N1-Selectivity: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is widely reported to be highly effective.[1][2][3][4] It is believed that the sodium cation coordinates with the N2 nitrogen, sterically hindering methylation at that position and directing the methyl group to the N1 position.

  • For High N2-Selectivity: A common method is the use of dimethyl carbonate (DMC) with 1,4-diazabicyclo[2.2.2]octane (DABCO) in N,N-dimethylformamide (DMF) .[1] This set of conditions favors the kinetically controlled pathway. The Mitsunobu reaction, employing an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DIAD or DEAD), is also a powerful tool for achieving N2-alkylation.[5][7]

  • Other Conditions: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like DMF can also be used, but often result in a mixture of isomers.[5][6] The specific substrate and desired outcome will dictate the optimal choice.

Q3: What role do substituents on the indazole ring play in regioselectivity?

Substituents can have a profound impact on the N1/N2 ratio through both steric and electronic effects.

  • Steric Hindrance: Bulky substituents at the C7 position can sterically block the N1 position, thereby favoring methylation at the N2 position. Conversely, bulky groups at the C3 position may disfavor N2-alkylation.

  • Electronic Effects: Electron-withdrawing groups, particularly at the C7 position (e.g., -NO₂, -CO₂Me), have been shown to promote N2-selectivity.[2][3] Conversely, certain substituents at the C3 position, such as carboxymethyl, tert-butyl, and acetyl groups, have been observed to lead to excellent N1-selectivity, especially when using NaH in THF.[2][3]

Q4: Are there any "green" or milder alternatives to traditional methylating agents like methyl iodide or dimethyl sulfate?

Yes, dimethyl carbonate (DMC) is considered a more environmentally friendly methylating agent. It is less toxic than methyl iodide and dimethyl sulfate and its byproducts are relatively benign. The use of DMC in combination with a base like DABCO is an effective method for N2-methylation.[1]

Q5: How can I effectively monitor the progress of my reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the two most common and effective techniques for monitoring the progress of your reaction.[1][7][10]

  • TLC: This is a quick and easy way to visualize the consumption of your starting material and the formation of products. The N1 and N2 isomers may or may not be separable by TLC, but you can still get a good indication of when the starting material is gone.

  • LC-MS: This technique provides more detailed information, including the relative amounts of starting material and products, as well as their mass-to-charge ratios, which can help to confirm the identity of the methylated products.

Experimental Protocols & Workflows

Protocol 1: Selective N1-Methylation (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N1 position. The use of sodium hydride (NaH) in tetrahydrofuran (THF) is a robust method for favoring the formation of the more thermodynamically stable N1-methylated indazole.[1][7]

Materials:

  • Substituted 1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Methylating agent (e.g., methyl iodide or dimethyl sulfate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1H-indazole (1.0 equiv).

  • Add anhydrous THF to dissolve the indazole (a typical concentration is 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Cessation of hydrogen gas evolution is an indicator of complete deprotonation.[10]

  • Cool the reaction mixture back to 0 °C and add the methylating agent (1.1 equiv) dropwise.[1][10]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.[1][10]

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1][7]

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by flash column chromatography on silica gel to isolate the N1-methylated indazole.[1][7]

Protocol 2: Selective N2-Methylation (Kinetic Control)

This protocol is designed to favor the formation of the kinetically preferred N2-methylated product using dimethyl carbonate (DMC) and DABCO.[1]

Materials:

  • 3-Methyl-6-nitro-1H-indazole (or other suitable indazole)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl carbonate (DMC)

  • Water

Procedure:

  • Dissolve the indazole (1.0 equiv) and DABCO (1.0 equiv) in DMF.

  • Stir the reaction mixture at room temperature for approximately 15 minutes.[1]

  • Slowly add dimethyl carbonate (1.2 equiv) dropwise to the mixture.[1]

  • Heat the reaction to reflux and continue stirring for several hours (e.g., 6 hours), monitoring for completion by TLC or LC-MS.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to precipitate the product.[1]

  • Collect the solid product by filtration and dry to obtain the N2-methylated indazole.[1]

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways in indazole methylation, highlighting the factors that influence the formation of the N1 (thermodynamic) and N2 (kinetic) products.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_products Products cluster_conditions_N1 Conditions for N1-Selectivity cluster_conditions_N2 Conditions for N2-Selectivity Indazole 1H-Indazole Anion Indazole Anion Indazole->Anion Deprotonation Base Base (e.g., NaH, DABCO) Base->Anion MeX Methylating Agent (e.g., MeI, DMC) N1_Product N1-Methyl Indazole (Thermodynamic Product) MeX->N1_Product N2_Product N2-Methyl Indazole (Kinetic Product) MeX->N2_Product Anion->N1_Product Methylation at N1 Anion->N2_Product Methylation at N2 cond_N1 • Strong Base (NaH) • Aprotic Solvent (THF) • Allows for Equilibration cond_N2 • Milder Base (DABCO) • Polar Aprotic Solvent (DMF) • Reagents like DMC • Mitsunobu Conditions

Caption: Competing N1 and N2 methylation pathways of indazole.

Troubleshooting Workflow

When faced with a challenging methylation reaction, a systematic approach to troubleshooting is essential. The following workflow can guide your optimization efforts.

G start Start: Initial Reaction Conditions check_conversion Check Conversion by TLC/LC-MS start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion < 10% good_conversion Good Conversion check_conversion->good_conversion > 90% troubleshoot_conversion Troubleshoot Conversion: 1. Increase Temperature 2. Use Stronger Base 3. Check Reagent Quality low_conversion->troubleshoot_conversion check_selectivity Check N1/N2 Ratio good_conversion->check_selectivity troubleshoot_conversion->start Re-run Reaction poor_selectivity Poor Selectivity check_selectivity->poor_selectivity Mixture good_selectivity Desired Selectivity Achieved check_selectivity->good_selectivity optimize_N1 Optimize for N1: • Use NaH/THF • Consider Thermodynamic Equilibration poor_selectivity->optimize_N1 N1 Desired optimize_N2 Optimize for N2: • Use DABCO/DMC/DMF • Try Mitsunobu Reaction poor_selectivity->optimize_N2 N2 Desired end End: Optimized Protocol good_selectivity->end optimize_N1->start Re-run Reaction optimize_N2->start Re-run Reaction

Caption: A systematic workflow for troubleshooting indazole N-methylation.

References

common pitfalls in the synthesis of substituted indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Substituted Indazole Synthesis. The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, its synthesis is frequently plagued by challenges, most notably the control of regioselectivity, which can complicate procedures and reduce yields.[3][4]

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into common pitfalls and offers robust troubleshooting strategies in a direct question-and-answer format.

Part 1: General Troubleshooting & FAQs

This section addresses broad issues applicable to various indazole synthesis routes.

Q1: My cyclization reaction to form the indazole ring is low-yielding or failing completely. What are the first things I should check?

A1: Before optimizing reaction-specific parameters, always validate your foundational components:

  • Starting Material Purity: Confirm the identity and purity of your starting materials (e.g., o-nitrobenzylamines, hydrazines, o-halobenzonitriles) via NMR or LC-MS. Impurities can interfere with catalysis or lead to unwanted side reactions.

  • Solvent Quality: Ensure solvents are anhydrous, especially for reactions involving strong bases (e.g., NaH) or moisture-sensitive catalysts. Use freshly distilled or commercially available anhydrous solvents.

  • Atmosphere Control: Many indazole syntheses, particularly those using transition-metal catalysts, are sensitive to oxygen. Ensure your reaction vessel is properly purged with an inert gas (Nitrogen or Argon) and maintained under a positive pressure.

  • Reagent Stoichiometry: Carefully check the stoichiometry of your reagents. An excess or deficit of a key reactant, base, or catalyst can dramatically impact the reaction outcome.

Q2: I'm observing multiple unidentified spots on my TLC plate. What are the likely side reactions?

A2: The nature of side products is highly dependent on the specific synthetic route. However, common unwanted reactions include:

  • Incomplete Cyclization: Starting materials may remain, or stable intermediates may form that are resistant to the final ring-closing step.

  • Dimerization/Polymerization: Highly reactive intermediates can sometimes react with themselves instead of undergoing the desired intramolecular cyclization.

  • Over-reduction/Oxidation: In routes like the Cadogan-Sundberg synthesis, the nitro group reduction can sometimes proceed too far or stall at an intermediate N-oxide stage.[5]

  • Hydrolysis: For reactions involving imine intermediates, such as the Davis-Beirut reaction, the presence of excess water can cause cleavage back to the aldehyde and amine precursors.[6][7]

Part 2: Method-Specific Troubleshooting Guides

Guide 1: Post-Synthesis N-Alkylation & N-Arylation

The functionalization of the indazole NH group is a critical step for tuning pharmacological properties, but it is notoriously difficult to control. The indazole anion is an ambident nucleophile, leading to mixtures of N1 and N2 substituted products.[8]

Troubleshooting N-Alkylation Regioselectivity

Q: I performed an N-alkylation on my 1H-indazole and obtained a mixture of N1 and N2 isomers. How can I control the regioselectivity?

A: The N1/N2 ratio is a delicate balance of steric effects, electronic effects, and reaction conditions, which determines whether the reaction is under kinetic or thermodynamic control.[9] The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[4][10]

  • For N1-Selectivity (Thermodynamic Product):

    • Causality: The N1 position is generally favored under conditions that allow for equilibration to the more stable 1H-indazole tautomer.[4][9] Using a strong, non-nucleophilic hydride base in a less polar aprotic solvent promotes the formation of a tight ion pair between the indazolide anion and the metal cation. This complex can sterically block the N2 position, directing the electrophile to N1.[8]

    • Recommended Protocol: Use sodium hydride (NaH) as the base in an anhydrous solvent like tetrahydrofuran (THF).[1][4] This combination has shown excellent N1-selectivity (>99:1) for a wide range of C3-substituted indazoles.[1][4]

  • For N2-Selectivity (Kinetic Product):

    • Causality: N2-alkylation is often favored under kinetic control or when the N1 position is sterically hindered. Substituents at the C7 position can physically block the approach of the alkylating agent to N1.[9] Electron-withdrawing groups at C7 (e.g., -NO₂, -CO₂Me) have been shown to confer excellent N2 regioselectivity (≥96%).[1][4]

    • Recommended Protocol: The Mitsunobu reaction (using an alcohol, PPh₃, and DIAD/DEAD) often shows a strong preference for the N2 position.[1][4] Alternatively, steric hindrance at C7 can be exploited to direct alkylation to N2 even with NaH/THF conditions.[9]

Data Summary: Controlling N-Alkylation
ConditionPrimary ProductRationaleKey Substituent Effects
NaH in THF N1 Thermodynamic control; tight ion pair blocks N2.[8]C3 electron-withdrawing groups enhance N1 selectivity.[8]
K₂CO₃/Cs₂CO₃ in DMF Mixture Less steric hindrance, favors both isomers.[8][11]Generally poor selectivity without other directing groups.
Mitsunobu (DIAD/PPh₃) N2 Kinetic control, favors the more accessible N2.[1][4]Less sensitive to ring electronics than base-mediated methods.
NaH in THF with C7-substituent N2 Steric hindrance at N1.[9]Bulky or electron-withdrawing groups at C7 direct to N2.[1][4]

Workflow for Selecting Alkylation Strategy

G start Desired Regioisomer? n1 N1-Alkylated Indazole start->n1  N1 n2 N2-Alkylated Indazole start->n2  N2 cond_n1 Use NaH in THF n1->cond_n1 cond_n2_steric Is C7 Substituted? n2->cond_n2_steric outcome_n1 High N1 Selectivity cond_n1->outcome_n1 cond_n2_mitsunobu Use Mitsunobu Conditions (Alcohol, PPh3, DIAD) outcome_n2 High N2 Selectivity cond_n2_mitsunobu->outcome_n2 cond_n2_steric->cond_n1 Yes (e.g., NO2, CO2Me) Exploit Sterics cond_n2_steric->cond_n2_mitsunobu No

Caption: Decision workflow for regioselective N-alkylation.
Guide 2: Cyclization via the Davis-Beirut Reaction

The Davis-Beirut reaction is a powerful method for synthesizing 2H-indazoles from o-nitrobenzylamines via a highly reactive nitroso intermediate.[6][7][12] However, its success hinges on controlling the fate of this key intermediate.

Troubleshooting the Davis-Beirut Reaction

Q: My Davis-Beirut reaction is giving me a low yield of the desired 2H-indazole, and I'm isolating the starting o-nitrobenzaldehyde instead. What's going wrong?

A: This is a classic pitfall of the Davis-Beirut reaction and points to a competitive hydrolysis pathway.

  • Causality: The reaction proceeds through an o-nitroso imine intermediate.[6][12] The desired pathway is an intramolecular N-N bond-forming heterocyclization.[6][7] However, if the N-N bond formation is slow (e.g., when using N-aryl imines), water can add to the imine, causing cleavage and reversion to the o-nitrosobenzaldehyde and the corresponding amine.[6][7]

  • Troubleshooting Steps:

    • Control Water Content: While some water can be beneficial, excess water promotes the undesired hydrolysis.[6][7] Ensure your solvent is not overly wet. If using an alcohol co-solvent, ensure it is anhydrous.

    • Increase Nucleophilicity: The rate of the desired cyclization depends on the nucleophilicity of the imine nitrogen. Electron-donating groups on the N-substituent will accelerate the cyclization and outcompete hydrolysis.

    • Consider Photochemical Conditions: Mild photochemical methods have been developed to generate the key intermediate, which can sometimes provide cleaner reactions.[6]

Reaction Mechanism: Desired vs. Side Reaction

G cluster_main Davis-Beirut Reaction Pathways cluster_desired Desired Pathway cluster_side Side Reaction start o-Nitrobenzylamine intermediate o-Nitroso Imine Intermediate start->intermediate Base cyclization Intramolecular N-N Cyclization intermediate->cyclization hydrolysis Imine Hydrolysis (Excess H2O) intermediate->hydrolysis product 2H-Indazole cyclization->product side_product o-Nitrosobenzaldehyde + Amine hydrolysis->side_product

Caption: Competing pathways in the Davis-Beirut reaction.
Guide 3: Cyclization via the Cadogan-Sundberg Reaction

This reductive cyclization transforms o-nitrostyrenes or related substrates into indoles and indazoles, typically using a phosphite reagent to deoxygenate the nitro group.[5][13][14]

Troubleshooting the Cadogan-Sundberg Reaction

Q: The Cadogan reaction requires harsh conditions (>150 °C) and gives a complex mixture. How can I improve this?

A: The classical Cadogan reaction is indeed known for its harsh conditions.[5] However, modern variations have significantly improved its practicality.

  • Causality: The high temperature is required to drive the exhaustive deoxygenation of the nitro group, which is believed to proceed through a nitrene intermediate.[5] Side reactions can occur if the reduction is incomplete, leading to byproducts like N-oxides, or if the high temperatures cause decomposition.[5][15]

  • Troubleshooting Steps:

    • Adopt a Milder, One-Pot Protocol: Genung et al. developed a highly efficient one-pot method where an o-nitrobenzaldehyde is first condensed with an amine (aromatic or aliphatic) to form an imine in situ. This is followed by reductive cyclization using tri-n-butylphosphine at a much lower temperature (80 °C in isopropanol).[13] This avoids isolating sensitive intermediates and provides cleaner reactions with higher yields.[13]

    • Check Substrate Compatibility: The reaction is sensitive to steric hindrance and highly acidic protons. For example, substrates with acidic α-imino protons are not well-tolerated under the milder phosphine-promoted conditions.[13]

    • Reagent Purity: Ensure the phosphite or phosphine reducing agent is of high quality, as oxidized impurities can inhibit the reaction.

Part 3: Purification Center

Q: I have a mixture of N1 and N2 regioisomers that are very difficult to separate by column chromatography. What are my options?

A: Separating indazole regioisomers is a common and significant challenge due to their often similar polarities.[16]

  • Optimize Chromatography:

    • System Choice: Standard silica gel chromatography is often the first choice. Experiment with different solvent systems. A shallow gradient elution is critical. Sometimes, switching to a less polar or more polar solvent system (e.g., from Ethyl Acetate/Hexanes to Dichloromethane/Methanol) can improve separation.

    • High-Performance Chromatography: If standard flash chromatography fails, consider using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for more challenging separations.

  • Recrystallization:

    • Protocol: Recrystallization from a mixed solvent system can be a highly effective, scalable alternative to chromatography. A common approach is to use a mixture of an organic solvent (like acetone, ethanol, or THF) and water.[17] Dissolve the isomeric mixture in a minimal amount of the hot solvent mixture and allow it to cool slowly. The less soluble isomer will often crystallize out in high purity.[17]

  • Chemical Derivatization:

    • Strategy: If direct separation fails, you can temporarily derivatize the mixture. For example, acetylation of the mixture might produce two derivatives with significantly different polarities, allowing for easy separation.[16] After separation, the protecting group can be removed to yield the pure, single isomer.[16] This is a multi-step but often very effective solution.

Part 4: Key Experimental Protocols

Protocol 1: Highly N1-Selective Alkylation of 1H-Indazole

This protocol is adapted from the work of Alam and Keating, which demonstrates excellent N1-selectivity.[4]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired 1H-indazole (1.0 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a ~0.1 M solution.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 40 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction to 50 °C and stir overnight or until completion is confirmed by TLC or LC-MS.

  • Quenching: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[8]

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.[8]

Protocol 2: One-Pot Condensation-Cadogan Cyclization for 2H-Indazoles

This protocol is based on the mild and efficient method developed by Genung et al.[13]

  • Setup: In a sealable vial or flask, combine the o-nitrobenzaldehyde (1.0 eq.), the desired amine (aniline or aliphatic amine, 1.05 eq.), and isopropanol (i-PrOH) to form a ~0.2 M solution.

  • Condensation: Stir the mixture at 80 °C for 1 hour to form the imine intermediate.

  • Reduction/Cyclization: Add tri-n-butylphosphine (P(n-Bu)₃, 1.5 eq.) to the reaction mixture.

  • Reaction: Seal the vessel and continue to stir at 80 °C for 12-24 hours, monitoring by LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel to afford the desired 2H-indazole.

References

regioselectivity issues in the alkylation of indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to address the common yet complex regioselectivity challenges encountered during the N-alkylation of indazole-3-carboxylic acid and its derivatives. The indazole scaffold is a cornerstone in medicinal chemistry, but controlling its alkylation at the N1 versus N2 position is a frequent stumbling block that can impede research and development timelines.[1][2][3]

This document provides in-depth, field-tested troubleshooting advice and detailed protocols formatted in a practical question-and-answer style. Our goal is to empower you with the causal understanding and tactical procedures needed to overcome these synthetic hurdles.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

Q1: I'm performing an N-alkylation on my indazole-3-carboxylic acid derivative and getting an inseparable mixture of N1 and N2 isomers. Why is this happening?

A1: The Root Cause: Ambident Nucleophilicity

This is the most common issue researchers face.[4][5] The underlying reason is the inherent chemical nature of the indazole ring. Upon deprotonation with a base, the resulting indazolide anion is an ambident nucleophile . This means it has two distinct, competing nucleophilic centers: the N1 and N2 nitrogen atoms. Both are capable of attacking the alkylating agent, leading to a mixture of regioisomers.[5][6]

The ratio of N1 to N2 products is not random; it is dictated by a delicate balance of several factors, including:

  • Thermodynamic vs. Kinetic Control: The 1H-tautomer (and by extension, the N1-alkylated product) is generally more thermodynamically stable.[7][8] Conditions that allow for equilibrium to be established will favor the N1 isomer. Conversely, kinetically controlled reactions may favor the N2 isomer, whose lone pair can be more accessible.[9]

  • Steric and Electronic Effects: The substituents on the indazole ring and the nature of the alkylating agent play a crucial role.[4][10]

  • Reaction Conditions: The choice of base, solvent, and temperature are the most powerful tools you have to control the regiochemical outcome.[1][11]

cluster_0 Indazole Deprotonation cluster_1 Competing Alkylation Pathways Indazole Indazolide_Anion Indazole->Indazolide_Anion + Base - H₂ Base Base (e.g., NaH) Alkylating_Agent Alkylating Agent (R-X) N1_Product N1-Alkylated Product (Thermodynamically Favored) N2_Product N2-Alkylated Product (Kinetically Favored) Indazolide_Anion_2 Indazolide_Anion_2->N1_Product Attack at N1 Indazolide_Anion_2->N2_Product Attack at N2

Caption: Competing N1 and N2 alkylation pathways of the indazole anion.
Q2: My goal is the N1-alkylated product. How can I dramatically improve the selectivity for N1-alkylation?

A2: Strategy: Leverage Cation Chelation and Thermodynamic Control

To achieve high N1-selectivity, especially with a C3-carboxylate (or its ester form), the most effective strategy involves using a specific base-solvent combination that exploits cation chelation. The combination of sodium hydride (NaH) in an aprotic, non-polar solvent like tetrahydrofuran (THF) is highly recommended.[1][8][11]

The Causality: The sodium cation (Na⁺) from NaH is believed to form a six-membered chelate ring by coordinating with the N2 nitrogen and the oxygen of the C3-carboxylate/ester.[3][5][11] This coordination effectively blocks the N2 position, sterically hindering it from attacking the electrophile. Consequently, the alkylating agent is directed almost exclusively to the unhindered N1 position.

G cluster_mechanism Proposed N1-Selective Chelation Mechanism structure label_indazole Indazole-3-carboxylate anion label_na Na⁺ cation from NaH forms a 6-membered ring chelate. label_rx Alkylating Agent (R-X) approaches unhindered N1. label_n1_attack Exclusive attack at N1 position label_n2_blocked N2 position is sterically blocked

Caption: Chelation of Na⁺ blocks the N2 position, directing alkylation to N1.

Protocol 1: Highly N1-Selective Alkylation using NaH/THF

This protocol is optimized for achieving high N1-regioselectivity for indazole-3-carboxylates.[11]

Materials:

  • Methyl 1H-indazole-3-carboxylate (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert nitrogen or argon atmosphere, add the NaH dispersion.

  • Washing (Optional but Recommended): Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, decanting the hexane carefully via cannula.

  • Solvent Addition: Add anhydrous THF to the NaH to achieve a concentration of approximately 0.2 M relative to the substrate. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the methyl 1H-indazole-3-carboxylate in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. You should observe the evolution of hydrogen gas ceasing.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent dropwise.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS. For less reactive alkylating agents, gentle heating (e.g., 50 °C) may be required.[7]

  • Quenching: Upon completion, cool the reaction to 0 °C and quench it by the very slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel) to yield the pure N1-alkylated product.

Base/Solvent SystemTypical N1:N2 Ratio (for C3-CO₂Me)Reference
NaH / THF >99 : 1 [1][2]
Cs₂CO₃ / Dioxane>95 : 5 (with alkyl tosylates)[11][12]
K₂CO₃ / DMF1.5 : 1 to 1 : 1.5 (Mixture)[1][13]
NaHMDS / THFVariable, often N1-selective[1][14]
Cs₂CO₃ / DMF~1.4 : 1 (Poor Selectivity)[7]
Q3: How can I selectively obtain the N2-alkylated isomer?

A3: Strategy: Employ Alternative Mechanisms (Mitsunobu or Acid Catalysis)

While the N1-position is thermodynamically favored under many standard SN2 conditions, specific methods can be employed to reliably access the N2-isomer. These routes bypass the typical indazolide anion pathway.

Option 1: The Mitsunobu Reaction The Mitsunobu reaction often shows a strong preference for producing the N2-alkylated indazole.[1][7] This is a reliable method for inverting the typical selectivity.

Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction [11]

Materials:

  • Methyl 1H-indazole-3-carboxylate (1.0 equiv)

  • Desired alcohol (R-OH, 1.5-2.0 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

Procedure:

  • Preparation: To a flame-dried flask under nitrogen, dissolve the indazole substrate, alcohol, and PPh₃ in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the DEAD or DIAD solution dropwise to the stirred mixture. A color change and/or formation of a precipitate is often observed.

  • Reaction: Allow the mixture to stir at 0 °C for 10-20 minutes, then warm to room temperature and stir for 2-16 hours, monitoring for completion by TLC/LC-MS.

  • Work-up: After completion, remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced diazene byproduct.

  • Purification: Purify the residue directly by flash column chromatography. The byproducts are often less polar, allowing for good separation of the desired N2-alkylated product.

Option 2: Acid-Catalyzed Alkylation A highly effective, modern approach involves the use of alkyl 2,2,2-trichloroacetimidates as the alkylating agent, promoted by a strong acid like trifluoromethanesulfonic acid (TfOH).[15][16] This method is exceptionally selective for the N2 position and avoids the formation of N1-isomers.[15]

The Causality: The proposed mechanism involves protonation of the imidate by the strong acid. The neutral indazole then acts as the nucleophile. The N2 nitrogen is often considered the more kinetically accessible lone pair on the neutral indazole, leading to selective attack at this position.[9][10]

Q4: I'm working with the free carboxylic acid, not the ester. Should I protect it first?

A4: It is highly recommended.

While some methods report the direct alkylation of indazole-3-carboxylic acid[17], protecting the carboxylic acid as an ester (e.g., methyl or ethyl) is standard practice and offers several advantages:

  • Prevents Undesired Reactions: The acidic proton of the carboxylic acid will be preferentially deprotonated by strong bases like NaH, consuming an extra equivalent of base and potentially complicating the reaction.

  • Improves Solubility: The free acid often has poor solubility in common organic solvents like THF, whereas the corresponding esters are much more soluble.

  • Simplifies Purification: Esters are generally less polar and behave more predictably during chromatographic purification.

The ester can be easily introduced via Fischer esterification (e.g., refluxing in methanol with catalytic H₂SO₄) and can be hydrolyzed back to the carboxylic acid at the end of the synthesis using standard conditions (e.g., LiOH in THF/water).[18][19]

Troubleshooting Workflow

start Starting Point: Alkylation of Indazole-3-COOH derivative goal What is your desired regioisomer? start->goal n1_path N1-Isomer goal->n1_path  N1 n2_path N2-Isomer goal->n2_path  N2 n1_cond Primary Method: Use NaH (1.2 eq) in anhydrous THF. Add substrate at 0°C, then alkylating agent. n1_path->n1_cond n2_cond Primary Method: Mitsunobu Reaction (Substrate, R-OH, PPh₃, DEAD/DIAD in THF) n2_path->n2_cond n1_check Resulting N1:N2 Ratio? n1_cond->n1_check n1_success Success! (>95:5 Ratio) n1_check->n1_success High n1_fail Poor Selectivity (<95:5 Ratio) n1_check->n1_fail Low n1_troubleshoot Troubleshooting: 1. Ensure truly anhydrous conditions. 2. Check purity of NaH. 3. Consider Cs₂CO₃ in Dioxane for tosylates. 4. Ensure C3-group is an ester for chelation. n1_fail->n1_troubleshoot n2_check Reaction Successful? n2_cond->n2_check n2_success Success! n2_check->n2_success Yes n2_fail Low Yield / No Reaction n2_check->n2_fail No n2_troubleshoot Troubleshooting: 1. Try acid-catalyzed method with alkyl trichloroacetimidate and TfOH. 2. Check for steric hindrance on the alcohol. 3. Ensure anhydrous conditions. n2_fail->n2_troubleshoot

Caption: Troubleshooting workflow for regioselective indazole alkylation.

References

how to avoid dimer formation in indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Indazole Synthesis. As a Senior Application Scientist, I've designed this resource to provide in-depth technical guidance and troubleshooting advice for common challenges encountered during the synthesis of indazoles, with a particular focus on the prevention of undesired dimer formation. This guide is structured to offer practical, field-proven insights and solutions to help you optimize your synthetic protocols and achieve higher yields of your target indazole derivatives.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions that arise during indazole synthesis, providing concise and actionable answers.

Q1: What are the most common synthetic routes to 1H-indazoles that are prone to dimer formation?

A1: Several classical and modern methods for 1H-indazole synthesis can be susceptible to dimer formation, particularly those involving highly reactive intermediates. One of the most notable is the nitrosation of indoles , a variation of which is known as the Büchi reaction. In this method, the starting indole, especially if electron-rich, can act as a nucleophile and attack reactive intermediates, leading to dimeric byproducts.[1] Another route involves the treatment of salicylaldehyde with hydrazine hydrochloride at elevated temperatures, which can also lead to side reactions like hydrazone and dimer formation.[1]

Q2: What is the primary mechanism of dimer formation in these reactions?

A2: Dimerization often occurs when a molecule of the starting material or a reactive intermediate attacks another molecule of a reactive intermediate in the reaction mixture. For instance, in the nitrosation of indoles, an unreacted indole molecule can nucleophilically attack a reactive oxime intermediate, leading to the formation of a dimeric structure.[1] Similarly, in the Davis-Beirut reaction for the synthesis of 2H-indazoles from o-nitrobenzylamines, a dimer can form through the condensation of the anion of the starting material with a nitroso intermediate.

Q3: How can I detect the presence of dimers in my reaction mixture?

A3: Dimeric byproducts in indazole synthesis are often highly colored, sometimes appearing as deep red impurities.[1] Their presence can be initially detected by thin-layer chromatography (TLC), where they will appear as distinct spots from the starting material and the desired indazole product. For confirmation and detailed characterization, spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry are indispensable.[2][3][4][5]

Q4: Are there alternative synthetic routes that are less prone to dimer formation?

A4: Yes, several modern synthetic strategies have been developed to circumvent the issue of dimer formation. These methods often employ milder reaction conditions and different starting materials. Some effective alternatives include:

  • Synthesis from o-aminobenzoximes: This metal-free approach involves the selective activation of the oxime with reagents like methanesulfonyl chloride in the presence of a mild base, leading to high yields of 1H-indazoles under gentle conditions.[1][6][7][8]

  • PIFA-mediated oxidative C–N bond formation: The use of [bis(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant for the cyclization of arylhydrazones provides a metal-free route to 1H-indazoles with good functional group tolerance.[9]

  • Transition metal-catalyzed cyclizations: Methods employing copper or palladium catalysts for the intramolecular amination of o-haloarylhydrazones or the cyclization of o-haloaryl N-tosylhydrazones can offer high yields and selectivity, minimizing dimer formation.[9]

Troubleshooting Guide: Minimizing Dimer Formation

This section provides a detailed, problem-and-solution-oriented guide to address specific issues of dimer formation during your experiments.

Problem 1: Significant dimer formation observed during the nitrosation of an electron-rich indole.

Causality: Electron-rich indoles are highly nucleophilic and readily attack the electrophilic intermediates generated during nitrosation, leading to a higher propensity for dimerization.

Solutions:

  • Reverse Addition: Instead of adding the nitrosating agent to the indole solution, slowly add the indole solution to the pre-formed, cold nitrosating mixture. This maintains a low concentration of the nucleophilic indole at all times, minimizing the chance of it attacking the reactive intermediates.

  • Low Temperature Control: Maintain the reaction temperature at or below 0 °C. Lower temperatures decrease the rate of the dimerization side reaction more significantly than the desired cyclization.

  • Dilution: Conduct the reaction in a more dilute solution. This reduces the probability of intermolecular reactions, including dimerization.

Problem 2: My reaction to synthesize a 2H-indazole via the Davis-Beirut reaction is producing a significant amount of a colored byproduct, likely a dimer.

Causality: The Davis-Beirut reaction proceeds through a reactive o-nitrosobenzylidine imine intermediate. The starting o-nitrobenzylamine can be deprotonated to form a nucleophilic anion that can condense with the nitroso intermediate, leading to dimer formation.[10][11][12][13][14]

Solutions:

  • Optimize Base and Solvent: The choice of base and solvent is critical. While strong bases like KOH are often used, their concentration and the nature of the alcoholic solvent can be tuned to minimize side reactions. The addition of a controlled amount of water (around 15-25%) has been shown to improve the yield of the desired 2H-indazole in some cases.[12]

  • One-Pot Procedures: Consider one-pot approaches where the intermediate imine is generated and cyclized under conditions that favor the intramolecular reaction over intermolecular dimerization. For example, a one-pot condensation-Cadogan reductive cyclization of o-nitrobenzaldehydes with amines can provide good yields of 2H-indazoles.[15]

  • Alternative Starting Materials: If dimer formation persists, explore alternative starting materials for the synthesis of 2H-indazoles, such as the copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide.[16]

Data Presentation: The Impact of Reaction Conditions on Dimer Formation

The following table summarizes the effect of different reaction conditions on the yield of 1H-indazole-3-carboxaldehyde from indole, highlighting the successful suppression of dimer formation.

MethodTemperature (°C)Addition ModeYield of Indazole (%)Dimer Formation
StandardRoom TempNormalLowSignificant
Optimized0ReverseHighMinimized

Data synthesized from literature reports.

Experimental Protocols

Optimized Protocol for the Synthesis of 1H-Indazole from o-Aminobenzoxime

This protocol is based on the mild, metal-free synthesis of 1H-indazoles from o-aminobenzoximes.[6][7][8]

Materials:

  • Substituted o-aminobenzoxime

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the o-aminobenzoxime (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) to the cooled solution.

  • Slowly add a solution of methanesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1H-indazole.

Visualizing Reaction Mechanisms

The following diagrams illustrate the key mechanistic pathways involved in indazole synthesis and the competing dimer formation.

Mechanism of Indazole Formation vs. Dimerization in Indole Nitrosation

G cluster_0 Desired Pathway: Indazole Formation cluster_1 Side Reaction: Dimer Formation Indole Indole ReactiveIntermediate Reactive Intermediate (e.g., Oxime) Indole->ReactiveIntermediate Nitrosation Indole_dimer Indole (Nucleophile) NitrosatingAgent Nitrosating Agent (e.g., HNO2) NitrosatingAgent->ReactiveIntermediate ReactiveIntermediate_dimer Reactive Intermediate NitrosatingAgent->ReactiveIntermediate_dimer Indazole Indazole Product ReactiveIntermediate->Indazole Cyclization Indole_dimer->ReactiveIntermediate_dimer Nucleophilic Attack Dimer Dimeric Byproduct ReactiveIntermediate_dimer->Dimer

Caption: Competing pathways in indole nitrosation.

Experimental Workflow for Minimizing Dimer Formation

G Start Start: Indole Synthesis PrepNitrosating Prepare Nitrosating Mixture at 0°C Start->PrepNitrosating DissolveIndole Dissolve Indole in Minimum Solvent Start->DissolveIndole SlowAddition Slowly Add Indole Solution to Nitrosating Mixture (Reverse Addition) at 0°C PrepNitrosating->SlowAddition DissolveIndole->SlowAddition Reaction Stir at 0°C, Monitor by TLC SlowAddition->Reaction CheckDimer Check for Dimer by TLC/NMR Reaction->CheckDimer Workup Aqueous Workup & Extraction Purification Column Chromatography Workup->Purification Product Pure Indazole Product Purification->Product CheckDimer->Start Significant Dimer (Re-optimize Conditions) CheckDimer->Workup Minimal Dimer

Caption: Workflow for optimized indazole synthesis.

References

Technical Support Center: Scaling the Synthesis of 5-bromo-1-methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and scale-up of 5-bromo-1-methyl-1H-indazole-3-carboxylic acid. This molecule is a crucial building block in medicinal chemistry and pharmaceutical development, often serving as a key intermediate in the synthesis of novel therapeutic agents, including anti-cancer drugs and 5-HT3 receptor antagonists like Granisetron.[1][2] The indazole scaffold is considered a "privileged" structure in drug discovery due to its ability to interact with a wide range of biological targets.[3]

Scaling this synthesis from the lab bench to pilot or manufacturing scale presents unique challenges, particularly concerning reaction control, regioselectivity, and safety. This guide is designed for researchers, chemists, and process development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting strategies to ensure a safe, efficient, and scalable process.

Synthetic Strategy Overview

The most common and scalable approach to synthesizing this compound is a two-step process. This strategy isolates the key challenges of bromination and methylation into discrete, manageable operations.

  • Electrophilic Bromination: The synthesis begins with the bromination of the commercially available indazole-3-carboxylic acid. This step proceeds via an electrophilic aromatic substitution mechanism.

  • Regioselective N-Methylation: The resulting 5-bromo-1H-indazole-3-carboxylic acid is then methylated. This step is critical, as methylation can occur at either the N1 or N2 position of the indazole ring. Achieving high regioselectivity for the desired N1 isomer is the primary challenge and a key focus of process optimization.

Synthesis_Workflow Start Indazole-3-carboxylic acid Step1 Step 1: Bromination Start->Step1 Br2, Acetic Acid Intermediate 5-bromo-1H-indazole-3-carboxylic acid Step1->Intermediate Step2 Step 2: N-Methylation Intermediate->Step2 Methylating Agent, Base, Solvent Purification Purification Step2->Purification FinalProduct 5-bromo-1-methyl-1H- indazole-3-carboxylic acid Isomer 5-bromo-2-methyl-1H- indazole-3-carboxylic acid (Side Product) Purification->FinalProduct Desired N1 Isomer Purification->Isomer Undesired N2 Isomer

Caption: Overall two-step synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a major issue during the N-methylation step?

A1: The indazole ring has two nitrogen atoms (N1 and N2) that can be alkylated. The resulting N1 and N2 isomers often have very similar physical properties, making them difficult to separate via standard crystallization or chromatography, especially on a large scale.[4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[5] However, the reaction kinetics and the final product ratio are heavily influenced by the choice of base, solvent, and methylating agent. Controlling these parameters is essential to favor the formation of the desired 1-methyl isomer.[6]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: There are two main areas of concern:

  • Bromine (Step 1): Liquid bromine is highly corrosive, toxic upon inhalation, and a strong oxidizing agent.[7][8] Handling requires a well-ventilated area (fume hood or closed system), and appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, a face shield, and a lab coat is mandatory.[7][9] Accidental release can cause severe chemical burns and respiratory damage.[8]

  • Methylating Agents (Step 2): Reagents like dimethyl sulfate (DMS) and methyl iodide are potent alkylating agents and are classified as toxic and potential carcinogens.[10] Exposure must be strictly avoided. These reactions should be run in a closed or well-contained system, especially at scale. An appropriate quenching agent (e.g., ammonia solution) should always be on hand to neutralize any unreacted methylating agent during workup.

Q3: Can this be performed as a one-pot reaction?

A3: While theoretically possible, a one-pot procedure is not recommended for scale-up. The conditions for bromination (acidic) and methylation (basic) are incompatible. Attempting a one-pot synthesis would require complex solvent swaps and pH adjustments, introducing significant process variability and the risk of side reactions. A two-step process with isolation of the 5-bromo intermediate ensures better control, higher purity, and a more robust and reproducible manufacturing process.

Detailed Protocols and Scale-Up Considerations

Step 1: Synthesis of 5-bromo-1H-indazole-3-carboxylic acid

This protocol is based on the established electrophilic bromination of indazole-3-carboxylic acid in a polar acidic solvent.[11][12]

Experimental Protocol (Lab Scale: 10g)

  • Dissolution: Suspend indazole-3-carboxylic acid (10.0 g, 61.6 mmol) in glacial acetic acid (600 mL) in a flask equipped with a mechanical stirrer, thermometer, and addition funnel. Heat the suspension to 110-120 °C until a clear, homogeneous solution is formed.

  • Cooling & Bromine Addition: Cool the solution to 90 °C. In a separate container, prepare a solution of bromine (6.3 mL, 123.3 mmol, 2.0 eq) in glacial acetic acid (20 mL). Slowly add the bromine solution dropwise to the reaction mixture via the addition funnel over 30-45 minutes, maintaining the internal temperature at 90 °C. Causality: Slow addition is crucial to control the exothermic reaction and prevent localized high concentrations of bromine, which can lead to over-bromination.

  • Reaction Monitoring: Heat the reaction mixture at 90 °C for 16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing ice water (1.5 L) with vigorous stirring. A white solid will precipitate.

  • Filtration & Washing: Stir the slurry for 15-30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is colorless and neutral (pH 7).

  • Drying: Dry the solid under vacuum at 50-60 °C to a constant weight.

    • Expected Yield: 85-90%

    • Expected Purity: >98% (by HPLC)

    • Characterization: The product can be confirmed by ¹H NMR and MS analysis, which should match literature values.[11][12]

ReagentLab Scale (10g)Pilot Scale (1kg)Key Considerations
Indazole-3-carboxylic acid10.0 g1.00 kgEnsure starting material is dry and pure.
Glacial Acetic Acid620 mL62 LCorrosive. Use appropriate glass-lined or Hastelloy reactor.
Bromine6.3 mL (2.0 eq)0.63 L (2.0 eq)Highly Toxic & Corrosive. Use a closed-system charging pump.
Ice Water (Workup)1.5 L150 LEnsure sufficient volume for effective precipitation and quenching.
Step 2: Synthesis of this compound

This protocol focuses on maximizing N1-methylation selectivity by using an alkaline earth metal oxide as the base, which has been shown to be effective and safer for scale-up than alternatives like sodium metal.[10]

Experimental Protocol (Lab Scale: 10g)

  • Setup: To a flame-dried, inerted (Nitrogen/Argon) reactor, add 5-bromo-1H-indazole-3-carboxylic acid (10.0 g, 41.5 mmol) and calcium oxide (CaO, 4.65 g, 82.9 mmol, 2.0 eq).

  • Solvent & Reagent Addition: Add anhydrous methanol (200 mL). Stir the suspension at room temperature for 30 minutes. Add dimethyl sulfate (DMS, 8.8 mL, 91.3 mmol, 2.2 eq) dropwise, keeping the temperature below 30 °C. Causality: The use of an alkaline earth metal oxide like CaO forms the dianion of the starting material, which is believed to sterically and electronically favor methylation at the N1 position.[10]

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction by HPLC for the disappearance of starting material and the ratio of N1/N2 isomers.

  • Quenching & Workup: Cool the reaction to 0-5 °C. Slowly and carefully add an aqueous solution of ammonium hydroxide (25%, 50 mL) to quench any unreacted DMS. Stir for 1 hour.

  • pH Adjustment & Isolation: Adjust the pH of the mixture to ~2-3 with concentrated HCl. A precipitate will form. Filter the solid, wash with cold water, and then with a cold solvent like isopropanol to remove the more soluble N2 isomer.

  • Drying: Dry the product under vacuum at 50-60 °C.

    • Expected Yield: 75-85%

    • Expected Purity: >95% (N1 isomer), <5% (N2 isomer)

ParameterConditionRationale / Scale-Up Insight
Base Calcium Oxide (CaO)Safer and less hazardous than alkali metals/alkoxides. Provides good N1 selectivity.[10] Ensure it is finely powdered and anhydrous for optimal reactivity.
Methylating Agent Dimethyl Sulfate (DMS)Cost-effective for scale-up. Highly toxic. Use a closed-addition system. Other options include methyl iodide or trimethyl phosphate.[10]
Solvent Anhydrous MethanolA polar solvent that facilitates the reaction. Must be anhydrous to prevent deactivation of the base and hydrolysis of the methylating agent.
Temperature Reflux (~65 °C)Provides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition.

Troubleshooting Guide

Troubleshooting p1 Problem: Low Yield in Bromination c1a Incomplete Dissolution of Starting Material p1->c1a c1b Loss of Bromine due to Sublimation p1->c1b c1c Sub-optimal Reaction Temperature p1->c1c s1a Solution: Ensure clear solution at 120°C before cooling and adding Br2. c1a->s1a s1b Solution: Maintain closed system. Add Br2 solution subsurface if possible. c1b->s1b s1c Solution: Strictly maintain 90°C. Lower temp slows reaction. c1c->s1c p2 Problem: Poor N1/N2 Selectivity in Methylation c2a Presence of Water in the Reaction p2->c2a c2b Incorrect Base or Base Stoichiometry p2->c2b s2a Solution: Use anhydrous solvents. Ensure starting material and base are dry. c2a->s2a s2b Solution: Use ≥2 eq of CaO/MgO. Alkali hydroxides (NaOH/KOH) give poorer selectivity. c2b->s2b p3 Problem: Incomplete Methylation c3a Insufficient Methylating Agent p3->c3a c3b Poor Quality Base p3->c3b s3a Solution: Use a slight excess (2.1-2.2 eq) of methylating agent. c3a->s3a s3b Solution: Use fresh, finely powdered, anhydrous CaO. c3b->s3b

Caption: Troubleshooting decision flowchart.

Issue: Low or inconsistent yield in the bromination step (Step 1).

  • Potential Cause: Incomplete dissolution of the starting indazole-3-carboxylic acid before bromine addition.

    • Solution: Ensure a completely clear and homogeneous solution is obtained at 110-120 °C before cooling to 90 °C. On a larger scale, this may require more time and efficient agitation.

  • Potential Cause: Loss of bromine from the reaction vessel.

    • Solution: Bromine is volatile. Ensure the reaction is conducted in a well-sealed reactor. For pilot scale, consider subsurface addition of the bromine solution to minimize vaporization into the headspace.

  • Potential Cause: Improper workup leading to product loss.

    • Solution: When pouring the reaction mixture into ice water, do so slowly and with very efficient stirring to ensure fine, easily filterable particles are formed. Insufficient stirring can create large clumps that may trap impurities.

Issue: High levels of the undesired 5-bromo-2-methyl-1H-indazole-3-carboxylic acid isomer are formed (Step 2).

  • Potential Cause: The presence of water in the reaction.

    • Solution: Water can alter the solvation of the indazole anion and affect the N1/N2 reactivity. Use anhydrous grade solvents and ensure the 5-bromo intermediate and the base (CaO) are thoroughly dried before use.

  • Potential Cause: Incorrect choice or stoichiometry of the base.

    • Solution: Stronger, more ionic bases like NaOH or KOH tend to give poorer selectivity. The use of alkaline earth metal oxides is key.[10] Ensure at least two full equivalents of the base are used to form the dianion, which is critical for selectivity.

Issue: The final product is difficult to purify from the N2-isomer.

  • Potential Cause: The N1 and N2 isomers have very similar polarities.

    • Solution: While the N1 isomer is generally less soluble, a single crystallization may not be sufficient. Consider a re-slurry or second crystallization from a different solvent system (e.g., ethanol/water or acetonitrile). On a large scale, developing a robust crystallization process is more cost-effective than chromatography.

Safety & Handling of Key Reagents

ReagentHazard ClassKey RisksRecommended Handling Precautions
Bromine Corrosive, Toxic, OxidizerSevere skin/eye burns, toxic by inhalation, reacts violently with reducing agents.[8][9]Work in a chemical fume hood or closed reactor. Wear chemical splash goggles, face shield, and neoprene/nitrile gloves.[7] Have a sodium thiosulfate solution available for spill neutralization.[8]
Dimethyl Sulfate (DMS) Toxic, CarcinogenReadily absorbed through skin, severe delayed effects, potential human carcinogen.Handle in a closed system. Avoid all direct contact. Use appropriate gloves (e.g., Viton or laminate). Quench unreacted DMS with aqueous ammonia.
Methyl Iodide Toxic, CarcinogenToxic by inhalation and skin contact, potential carcinogen.[13]Similar precautions to DMS. It is more volatile, requiring excellent ventilation and containment.
Glacial Acetic Acid CorrosiveCauses severe skin and eye burns, respiratory irritation.Use in a well-ventilated area. Wear standard PPE including gloves and goggles.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Substituted Indazoles: From Classical Cyclizations to Modern Catalytic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its derivatives are prevalent in numerous clinically approved drugs, exhibiting a wide spectrum of pharmacological activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][3] The therapeutic potential of indazole-based compounds, such as the anticancer drugs niraparib and pazopanib, has spurred the development of diverse and innovative synthetic methodologies for their preparation.[1][3] This guide provides a comparative analysis of key synthetic routes to substituted indazoles, offering insights into their mechanisms, scope, and practical applications for researchers, scientists, and drug development professionals.

Classical Approaches to Indazole Synthesis

The Davis-Beirut Reaction

The Davis-Beirut reaction is a powerful and versatile method for the synthesis of 2H-indazoles, often from inexpensive and readily available starting materials without the need for toxic metals.[4] This reaction typically involves the N,N-bond forming heterocyclization of o-nitrobenzylamines or related precursors under basic or acidic conditions.[4][5]

Mechanism: The currently accepted mechanism in basic media involves the deprotonation of the N-substituted 2-nitrobenzylamine to form a carbanion.[4] This carbanion then attacks the nitro group, leading to a cyclization cascade that ultimately forms the 2H-indazole ring.[4][6]

Generalized Experimental Protocol (Base-Catalyzed):

  • Dissolve the N-substituted 2-nitrobenzylamine in an appropriate alcoholic solvent.

  • Add a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), and heat the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Advantages:

  • Utilizes readily available and inexpensive starting materials.[4]

  • Avoids the use of toxic heavy metals.[4]

  • Can be performed under relatively mild conditions.

Disadvantages:

  • The substrate scope can be limited, particularly for the synthesis of N-aryl 2H-indazoles under traditional basic conditions.[6][7]

  • Side reactions can occur, leading to reduced yields.

Modern Catalytic Approaches

The advent of transition-metal catalysis has revolutionized the synthesis of substituted indazoles, enabling the construction of complex molecules with high efficiency and selectivity.[8][9][10]

Transition-Metal-Catalyzed C-H Activation/Annulation

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the construction of indazole derivatives, offering a more atom-economical and efficient alternative to traditional methods that require pre-functionalized starting materials.[8][9][11] Rhodium, palladium, and cobalt catalysts are commonly employed in these transformations.[8][11][12]

Mechanism: These reactions typically proceed via a C-H activation step directed by a coordinating group on the substrate, followed by annulation with a coupling partner such as an alkyne, alkene, or aldehyde.[8][12][13] The catalytic cycle is often completed by a reductive elimination or oxidative addition step.

Generalized Experimental Protocol (Rhodium(III)-Catalyzed):

  • To a reaction vessel, add the azobenzene substrate, aldehyde coupling partner, a rhodium(III) catalyst (e.g., [Cp*RhCl₂]₂), and a silver salt co-catalyst (e.g., AgSbF₆).[8][13]

  • Add a suitable solvent, such as dioxane or THF, and heat the reaction mixture under an inert atmosphere.[8][13]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Advantages:

  • High atom economy and step efficiency.[9][11]

  • Broad substrate scope and functional group tolerance.[12][13]

  • Access to a wide range of substituted indazoles.[8]

Disadvantages:

  • Requires the use of expensive and often air-sensitive transition-metal catalysts.[11]

  • Optimization of reaction conditions can be challenging.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have gained significant attention for the synthesis of complex heterocyclic scaffolds like indazoles.[14][15] These reactions are highly efficient and convergent, allowing for the rapid generation of molecular diversity.[14][16]

Mechanism: The mechanism of MCRs for indazole synthesis can vary depending on the specific reactants and catalysts used. A common strategy involves a domino sequence of reactions, such as an initial condensation followed by a cyclization and subsequent aromatization.[14]

Generalized Experimental Protocol (Metal-Free Three-Component Synthesis):

  • In a reaction vessel, combine 3-aminoindazole, an aryl aldehyde, and an acetophenone in a suitable solvent like DMF.[14]

  • Add a base, such as potassium hydroxide (KOH), and heat the reaction mixture.[14]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Advantages:

  • High efficiency and convergence.[14]

  • Operational simplicity (one-pot synthesis).[14]

  • Rapid access to libraries of structurally diverse compounds.[16]

Disadvantages:

  • The mechanism can be complex and difficult to elucidate.

  • Optimization of the reaction conditions for multiple components can be challenging.

Comparative Analysis of Synthesis Routes

Synthetic Route Key Features Typical Yields Advantages Disadvantages References
Davis-Beirut Reaction N,N-bond forming heterocyclizationModerate to GoodInexpensive starting materials, metal-freeLimited substrate scope for certain derivatives, potential side reactions[4][5][6]
Transition-Metal-Catalyzed C-H Activation High atom economy, direct functionalizationGood to ExcellentBroad substrate scope, high efficiencyExpensive catalysts, requires optimization[8][9][11][13]
Multicomponent Reactions One-pot synthesis, high convergenceModerate to ExcellentRapid generation of diversity, operational simplicityComplex mechanisms, challenging optimization[14][16]

Visualizing the Synthetic Pathways

Mechanism of the Davis-Beirut Reaction

Davis_Beirut_Mechanism cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Product o-Nitrobenzylamine o-Nitrobenzylamine Carbanion Carbanion o-Nitrobenzylamine->Carbanion Base Cyclic Intermediate Cyclic Intermediate Carbanion->Cyclic Intermediate Intramolecular Attack 2H-Indazole 2H-Indazole Cyclic Intermediate->2H-Indazole Dehydration & Aromatization Synthesis_Decision_Tree start Desired Substituted Indazole q1 Need for N-Aryl Substitution? start->q1 q2 Access to Pre-functionalized Starting Materials? q1->q2 Yes davis_beirut Consider Davis-Beirut Reaction q1->davis_beirut No q3 Desire for High Molecular Diversity? q2->q3 Yes ch_activation Consider Transition-Metal C-H Activation q2->ch_activation No q3->ch_activation No mcr Consider Multicomponent Reaction q3->mcr Yes

References

A Comparative Guide to the Validation of Analytical Methods for 5-bromo-1-methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and patient safety.[1] This guide provides a comprehensive comparison of analytical method validation strategies for 5-bromo-1-methyl-1H-indazole-3-carboxylic acid, a key intermediate in the synthesis of various therapeutic agents.[2][3] Drawing upon extensive field experience and grounded in international regulatory standards, this document will explore the nuances of method validation, compare leading analytical technologies, and provide actionable protocols for researchers, scientists, and drug development professionals.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][5][6][7][8] This is a documented process that provides a high degree of assurance that a method will consistently produce a result meeting pre-determined specifications and quality attributes.[1] The validation process is governed by guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][9][10][11][12]

Central Pillars of Analytical Method Validation

A robust analytical method validation is built upon several key performance parameters. These parameters ensure that the method is reliable, reproducible, and fit for purpose. The core validation characteristics, as outlined by ICH guideline Q2(R1), include:[4][9][11]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[13][14] For this compound, this means distinguishing it from starting materials, synthetic by-products, and potential degradants.

  • Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[15]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[15] This is often determined by recovery studies of a known amount of analyte spiked into a sample matrix.[16]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) and is evaluated at two levels: repeatability and intermediate precision.[9]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8][17]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[16]

Comparative Analysis of Analytical Techniques: HPLC vs. UPLC

The quantification of this compound is typically achieved using liquid chromatography. High-Performance Liquid Chromatography (HPLC) has long been the industry standard; however, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative.[18]

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3-5 µm< 2 µm
Operating Pressure Up to 6,000 psiUp to 15,000 psi[19]
Analysis Time Longer (e.g., 20-30 minutes)[20]Significantly shorter (e.g., 2-5 minutes)[20]
Resolution GoodSuperior, leading to sharper peaks[20]
Sensitivity StandardHigher sensitivity due to narrower peaks[18]
Solvent Consumption HigherReduced by 50-70% compared to HPLC[20]
Initial Cost LowerHigher[19]

Expert Rationale: The choice between HPLC and UPLC depends on the specific needs of the laboratory. For high-throughput environments, such as in late-stage development and quality control, the speed and efficiency of UPLC can significantly accelerate project timelines and reduce operational costs through lower solvent consumption.[20][21] The enhanced resolution and sensitivity of UPLC are also advantageous for impurity profiling and trace analysis.[18][20] Conversely, HPLC remains a robust and reliable workhorse for many applications, particularly in early-stage research where throughput may be less critical and cost considerations are paramount.[18]

Experimental Protocols for Method Validation

The following protocols provide a step-by-step guide for the validation of an analytical method for this compound, comparing a traditional HPLC method with a modern UPLC approach.

Workflow for Analytical Method Validation

Caption: General workflow for analytical method validation.

Protocol 1: HPLC-UV Method Validation

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (Mobile Phase).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 10-150 µg/mL).

  • Sample Solution: Prepare the test sample at a target concentration within the validated range using the diluent.

3. Validation Experiments:

  • Specificity: Analyze the diluent, a placebo sample (if applicable), and a sample spiked with known impurities and degradation products to demonstrate no interference at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.[9]

  • Precision (Repeatability): Analyze six replicate preparations of the sample at 100% of the target concentration. The %RSD should be ≤ 2.0%.[9]

  • Intermediate Precision: Repeat the precision study on a different day with a different analyst and/or instrument. The %RSD for the combined results should be ≤ 2.0%.

  • Robustness: Deliberately vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C) and assess the impact on the results.

Protocol 2: UPLC-UV Method Validation

1. Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (gradient elution may be employed for complex samples)

  • Flow Rate: 0.4 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

2. Standard and Sample Preparation:

  • Follow the same procedure as for the HPLC method, adjusting concentrations as needed for the higher sensitivity of the UPLC system.

3. Validation Experiments:

  • The validation experiments are the same as for the HPLC method, but with potentially tighter acceptance criteria due to the higher performance of the UPLC system. For example, the %RSD for precision may be expected to be ≤ 1.0%.

Data Presentation and Comparison

The following tables summarize hypothetical but realistic data from the validation of the HPLC and UPLC methods.

Table 1: Comparison of Linearity Data

ParameterHPLC MethodUPLC Method
Range (µg/mL) 10 - 1501 - 50
Correlation Coefficient (r²) 0.99950.9998
Y-intercept 1250850

Table 2: Comparison of Accuracy and Precision Data

ParameterHPLC MethodUPLC Method
Accuracy (% Recovery) 99.5% (at 100% level)100.2% (at 100% level)
Precision (%RSD - Repeatability) 0.8%0.4%
Precision (%RSD - Intermediate) 1.2%0.7%

Logical Relationships in Method Validation

G cluster_0 Fundamental Parameters cluster_1 Derived Parameters cluster_2 Reliability Parameter Specificity Specificity Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Robustness Robustness

Caption: Interdependence of analytical validation parameters.

Conclusion and Recommendations

Both HPLC and UPLC are suitable techniques for the analysis of this compound. The choice of method will depend on the specific requirements of the analytical task. For routine quality control and high-throughput screening, the advantages of UPLC in terms of speed, sensitivity, and reduced solvent consumption are compelling.[18][22] However, HPLC remains a cost-effective and reliable option for many laboratories.

Regardless of the chosen technology, a thorough and well-documented validation process is essential to ensure the generation of high-quality, reliable data. This guide provides a framework for designing and executing such a validation study, grounded in scientific principles and regulatory expectations. By adhering to these principles, researchers and drug development professionals can have confidence in the analytical data that underpins the safety and efficacy of their products.

References

The Methylation Effect: A Comparative Guide to the Biological Activity of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the indazole scaffold represents a "privileged" structure in modern pharmacology. Its versatile nature has led to the development of numerous therapeutic agents, from potent kinase inhibitors in oncology to novel anti-inflammatory drugs.[1][2][3][4] However, the true potential of an indazole-based compound is often unlocked through subtle chemical modifications. Among the most critical of these is methylation.

The addition of a simple methyl group, particularly at the N1 or N2 position of the indazole ring, can profoundly alter a molecule's physicochemical properties, target engagement, and overall biological activity. This guide provides an in-depth comparison of methylated versus non-methylated indazoles, supported by experimental data, to illuminate the causal relationships between structure and function. We will explore the synthetic rationale, compare performance in key therapeutic areas, and provide the methodologies necessary to validate these findings in your own research.

The Strategic Choice: Understanding N1 vs. N2 Methylation

The indazole ring possesses two nitrogen atoms, creating two tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[1][5] Consequently, alkylation reactions can lead to a mixture of N1 and N2-substituted products.[6] The regiochemical outcome is not random; it is a controllable process governed by the principles of kinetic versus thermodynamic control, heavily influenced by reaction conditions like the choice of base and solvent.[5][7]

  • Thermodynamic Control (N1-Alkylation): Conditions that allow the reaction to reach its most stable state, such as using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF), favor the formation of the more stable N1-methylated isomer.[5][7]

  • Kinetic Control (N2-Alkylation): Conditions that favor the faster-forming product often lead to the N2-methylated isomer.[5] This pathway is crucial for the synthesis of key pharmaceutical intermediates, such as in the production of the anticancer drug Pazopanib.[5]

The ability to selectively synthesize one isomer over the other is a cornerstone of rational drug design with indazoles, as the position of the methyl group dictates the orientation of other substituents and their interaction with biological targets.

G cluster_0 Indazole Methylation Pathways Indazole_Anion Indazole Anion (Ambident Nucleophile) Conditions_T Thermodynamic Control (e.g., NaH in THF) Indazole_Anion->Conditions_T Equilibration Conditions_K Kinetic Control (e.g., MeI, K2CO3 in DMF) Indazole_Anion->Conditions_K Faster reaction N1_Product N1-Methyl Indazole (Thermodynamically Favored) N2_Product N2-Methyl Indazole (Kinetically Favored) Conditions_T->N1_Product Yields stable product Conditions_K->N2_Product Yields faster-forming product G cluster_workflow Experimental Validation Workflow Start Design & Synthesis of Methylated/Non-methylated Analogs Purification Purification & Characterization (HPLC, NMR, MS) Start->Purification Step 1 Biochemical_Assay Biochemical Assay (e.g., Kinase Inhibition Assay) Purification->Biochemical_Assay Step 2a Cell_Assay Cell-Based Assay (e.g., MTT Proliferation Assay) Purification->Cell_Assay Step 2b Data_Analysis Data Analysis (IC50/EC50 Calculation) Biochemical_Assay->Data_Analysis Step 3a Cell_Assay->Data_Analysis Step 3b SAR_Conclusion Structure-Activity Relationship (SAR) Conclusion Data_Analysis->SAR_Conclusion Step 4

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Indazole-3-Carboxamides in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the journey from a promising chemical scaffold to a clinically effective therapeutic is paved with rigorous evaluation. A molecule's success hinges not only on its potent interaction with the intended target but also on its selectivity—its ability to avoid unintended interactions with other biological molecules. These off-target effects can lead to unforeseen toxicity and a diminished therapeutic window, ultimately derailing an otherwise promising drug candidate.[1][2] The indazole core is a prime example of a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous inhibitors targeting enzymes crucial in oncology and beyond, such as kinases and Poly (ADP-ribose) polymerases (PARPs).[3][4]

This guide provides an in-depth technical comparison of the methodologies used to assess the cross-reactivity of indazole-based compounds in biological assays. While direct biological data for the building block 5-bromo-1-methyl-1H-indazole-3-carboxylic acid is scarce in public literature, its corresponding amide derivatives are of significant interest. For the purpose of this guide, we will focus on its conceptual amide derivative, 5-bromo-1-methyl-1H-indazole-3-carboxamide , as a representative molecule of this class. The carboxamide moiety is a key feature in many biologically active indazole derivatives, making this a relevant starting point for our discussion. We will compare its hypothetical performance with established PARP inhibitors that share the broader indazole or related pharmacophore, such as Niraparib, Olaparib, and Talazoparib, providing a framework for evaluating novel chemical entities.

The Indazole Scaffold: A Double-Edged Sword of Potency and Polypharmacology

The indazole ring system is a bioisostere of purine, the core of ATP, which allows indazole-containing compounds to act as competitive inhibitors at the ATP-binding sites of a vast number of kinases.[5] This inherent binding capability is a significant advantage in designing potent enzyme inhibitors. However, the sheer number of kinases in the human kinome (over 500) presents a substantial challenge in achieving selectivity.[6] An inhibitor designed for one kinase may inadvertently interact with several others, leading to a complex pharmacological profile.

Similarly, the indazole-3-carboxamide scaffold is a cornerstone of several potent PARP inhibitors.[7] PARP enzymes, particularly PARP1 and PARP2, are critical for DNA single-strand break repair. Their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[7] While potent PARP1/2 inhibition is desired, cross-reactivity with other PARP family members or unrelated proteins can contribute to both efficacy and toxicity.

Understanding and quantifying the cross-reactivity of a novel indazole-based compound is therefore not merely an academic exercise but a critical step in predicting its therapeutic potential and safety profile.

Experimental Strategies for Deconvoluting Cross-Reactivity

A multi-pronged approach is essential to build a comprehensive selectivity profile of a test compound. Here, we detail three robust experimental workflows that provide complementary insights into a compound's interactions across the proteome.

Competitive Binding Assays: The First Line of Inquiry

Competitive binding assays are a fundamental tool for quantifying the binding affinity of a test compound for its intended target and for assessing its ability to displace a known ligand.[8] This method is particularly useful for initial screening and for validating on-target engagement.

Protocol: A Generalized Competitive Radioligand Binding Assay for PARP1

This protocol provides a framework for assessing the ability of our conceptual compound, 5-bromo-1-methyl-1H-indazole-3-carboxamide, to compete with a radiolabeled ligand for binding to PARP1.

Materials:

  • Purified, active human PARP1 enzyme.

  • A suitable radiolabeled ligand with known affinity for PARP1 (e.g., [³H]-Olaparib).

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 0.1% BSA).

  • Test compound (5-bromo-1-methyl-1H-indazole-3-carboxamide) and control inhibitors (e.g., Olaparib, Niraparib) dissolved in DMSO.

  • 96-well filter plates with glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and control inhibitors in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Assay Setup: In a 96-well plate, combine the PARP1 enzyme, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound or control inhibitor.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is inversely proportional to the concentration of the test compound. Plot the percentage of inhibition versus the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[8]

Causality Behind Experimental Choices:

  • Radiolabeled Ligand: The choice of a high-affinity radiolabeled ligand is crucial for assay sensitivity.

  • Filtration: Rapid filtration minimizes the dissociation of the ligand-receptor complex, ensuring an accurate measurement of bound radioactivity.

  • Controls: Including a known inhibitor as a positive control validates the assay performance, while a "no inhibitor" control defines the maximum binding.

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Kinase Profiling: A Broad-Spectrum View of Selectivity

To assess the potential for off-target effects on kinases, a broad kinase screen is indispensable. This is typically performed by specialized contract research organizations (CROs) that offer panels of hundreds of kinases.

Protocol: A Representative Kinase Profiling Assay

This protocol describes a common approach for kinase profiling using an in vitro enzymatic assay.

Procedure:

  • Compound Submission: The test compound (5-bromo-1-methyl-1H-indazole-3-carboxamide) is submitted to a CRO for screening against a large panel of kinases (e.g., the DiscoverX KINOMEscan™ or a similar platform). The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) in the initial screen.

  • Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to each kinase in the panel. The amount of test compound bound to the kinase is quantified, often using quantitative PCR (for DNA-tagged kinases) or a fluorescence-based readout.

  • Data Output: The results are typically presented as the percentage of inhibition for each kinase at the tested concentration.

  • Follow-up Studies: For any "hits" (kinases that show significant inhibition), a dose-response curve is generated to determine the IC50 or Kd value, providing a quantitative measure of the compound's potency against that off-target kinase.

Causality Behind Experimental Choices:

  • Large Kinase Panel: A comprehensive panel provides a broad overview of the compound's selectivity across the kinome.

  • Fixed Concentration Screen: An initial screen at a single, relatively high concentration is a cost-effective way to identify potential off-targets.

  • Dose-Response Follow-up: Determining the IC50 or Kd for hits is crucial for understanding the potential clinical relevance of the off-target interaction.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Physiological Context

CETSA is a powerful biophysical method that assesses the binding of a compound to its target protein within intact cells or tissues.[9][10] The principle is based on the ligand-induced thermal stabilization of the target protein.[11]

Protocol: CETSA for PARP1 Target Engagement

This protocol details how to use CETSA to confirm that 5-bromo-1-methyl-1H-indazole-3-carboxamide engages with PARP1 in a cellular environment.[8][12]

Materials:

  • A relevant cell line (e.g., a BRCA-deficient cancer cell line like MDA-MB-436).[12]

  • Cell culture medium and reagents.

  • Test compound and control inhibitors.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease and phosphatase inhibitors.

  • Equipment for heating cells (e.g., PCR cycler or water bath).

  • Equipment for protein quantification (e.g., Western blot apparatus or an ELISA-based system like AlphaScreen).[12]

  • A specific primary antibody against PARP1.

Procedure:

  • Cell Treatment: Culture the cells to an appropriate confluency and treat them with varying concentrations of the test compound or a vehicle control for a defined period (e.g., 1-2 hours).

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-60°C) for a short duration (e.g., 3 minutes), followed by cooling.

  • Cell Lysis and Fractionation: Lyse the cells to release the proteins. Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble PARP1 in the supernatant using Western blotting or another sensitive detection method.

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble PARP1 as a function of temperature for both the vehicle-treated and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

    • Isothermal Dose-Response Fingerprint (ITDRF): At a fixed temperature (chosen from the melt curve where there is a significant difference between the treated and untreated samples), plot the amount of soluble PARP1 against the log of the compound concentration to generate a dose-response curve and determine the EC50 for target engagement.

Causality Behind Experimental Choices:

  • Intact Cells: Performing the assay in intact cells provides a more physiologically relevant assessment of target engagement, as it accounts for cell permeability and intracellular concentrations of the compound.

  • Heat Challenge: The differential thermal stability of the protein in its unbound versus ligand-bound state is the core principle of the assay.

  • Specific Antibody: A highly specific antibody is crucial for the accurate quantification of the target protein.

Workflow Diagram:

CETSA_Workflow A Cell Treatment with Compound B Heat Challenge (Temperature Gradient) A->B C Cell Lysis & Centrifugation B->C D Separation of Soluble and Precipitated Proteins C->D E Quantification of Soluble Target Protein (e.g., Western Blot) D->E F Data Analysis: Melt Curve Shift & ITDRF E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Comparative Data Analysis: Benchmarking Against the Standards

To contextualize the potential cross-reactivity of our conceptual compound, we can compare its hypothetical data with the known profiles of clinically approved PARP inhibitors.

Table 1: Comparative PARP Family Inhibition Profile

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP1 vs. other PARPs)Reference
5-bromo-1-methyl-1H-indazole-3-carboxamide Hypothetical DataHypothetical DataTo be determined
Niraparib3.82.1>100-fold over other PARPs[13][14]
Olaparib51[15]
Talazoparib0.560.15[15]

This table presents a template for comparing the on-target potency and selectivity of a novel compound against established drugs.

Table 2: Illustrative Kinase Cross-Reactivity Profile

Kinase5-bromo-1-methyl-1H-indazole-3-carboxamide (% Inhibition @ 1 µM)Niraparib (% Inhibition @ 1 µM)Olaparib (% Inhibition @ 1 µM)Rucaparib (IC50 in µM)Reference
PIM1Hypothetical DataSignificantNone1.2[11][16]
PIM2Hypothetical DataSignificantNone7.7[11]
DYRK1AHypothetical DataSignificantNone1.4[11]
CDK1Hypothetical DataSignificantNone1.4[11]
CDK9Hypothetical DataSignificantNone2.7[11]

This table illustrates how kinase profiling data can be used to compare the off-target effects of different compounds. Note that some PARP inhibitors, like Olaparib, are highly selective against kinases, while others, like Rucaparib and Niraparib, show significant off-target kinase activity.[2][11][16]

Conclusion: From Data to Decision-Making

The assessment of cross-reactivity is a cornerstone of modern drug discovery. For a promising scaffold like the indazole-3-carboxamides, a thorough understanding of its selectivity profile is paramount. By employing a combination of competitive binding assays, broad kinase profiling, and cellular target engagement assays like CETSA, researchers can build a comprehensive picture of a compound's interactions within the complex cellular milieu.

The hypothetical data for "5-bromo-1-methyl-1H-indazole-3-carboxamide" in the tables above serves as a template for how to position a new chemical entity against established drugs. A favorable profile would exhibit high potency for the intended target (e.g., PARP1/2) with minimal off-target activity, particularly against kinases known to be associated with toxicity. Conversely, identified off-target activities are not always detrimental; in some cases, this polypharmacology can be harnessed for synergistic therapeutic effects.[17] The key is to have a clear, data-driven understanding of these interactions to guide the optimization of lead compounds and to inform the design of future clinical studies.

This guide provides a robust framework for approaching the critical task of selectivity profiling. By embracing these principles and methodologies, researchers can navigate the complex landscape of drug-target interactions with greater confidence, ultimately increasing the likelihood of developing safer and more effective medicines.

References

A Senior Application Scientist's Guide to Catalyst Performance in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of indazole derivatives is a critical process, given their prevalence in a wide array of pharmacologically active compounds. The choice of catalyst is paramount, directly influencing reaction efficiency, yield, and the accessible chemical space for novel derivatives. This guide provides an in-depth comparison of the performance of various catalytic systems in indazole synthesis, supported by experimental data and mechanistic insights to inform your selection process.

Introduction: The Central Role of Catalysis in Indazole Synthesis

Indazole, a bicyclic heteroaromatic compound, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[2][3] The efficient construction of the indazole core and the introduction of diverse functional groups are therefore of significant interest. Catalyst-based approaches have revolutionized indazole synthesis, offering milder reaction conditions, improved selectivity, and higher yields compared to classical methods that often require harsh conditions like diazotization or nitrosation reactions.[1][4][5] This guide will dissect the performance of the most prominent catalytic systems: palladium-based, copper-based, and metal-free methodologies.

Comparative Analysis of Catalytic Systems

The selection of a catalyst is a multifactorial decision, balancing cost, efficiency, substrate scope, and reaction conditions. Below is a comparative overview of the leading catalytic systems for indazole synthesis.

Palladium-Catalyzed Systems: Precision and Versatility

Palladium catalysts are renowned for their efficiency in forming carbon-carbon and carbon-nitrogen bonds, making them a cornerstone of modern organic synthesis.[6][7] In the context of indazole synthesis, palladium catalysis is particularly effective for cross-coupling reactions and intramolecular aminations.[6][8][9]

A prominent application is the Suzuki-Miyaura cross-coupling, which allows for the introduction of various aryl or alkyl groups onto the indazole scaffold.[3][6][7] The catalytic cycle typically involves a Pd(0)/Pd(II) mechanism.[6] Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines also provides an efficient route to 2-aryl-2H-indazoles.[8][9]

Key Advantages:

  • High efficiency and yields.

  • Broad substrate scope and functional group tolerance.[9]

  • Well-established and predictable reactivity.

Limitations:

  • High cost of palladium catalysts.

  • Potential for catalyst poisoning by certain functional groups.

  • Requirement for phosphine ligands, which can be air-sensitive.

Performance Data for Palladium-Catalyzed Indazole Synthesis:

Catalyst SystemStarting MaterialsReaction TypeConditionsYield (%)Reference
Pd(OAc)₂ / dppf / tBuONaN-aryl-N-(o-bromobenzyl)hydrazinesIntramolecular AminationToluene, 90 °CModerate to Good[9]
PdCl₂(dppf)·DCM / K₂CO₃Bromo-indazole carboxamide, Boronic acidSuzuki-Miyaura Coupling1,4-dioxane/water, 100 °C, 12 hGood to Excellent[3]
Pd(OAc)₂ / PPh₃ / Ag₂CO₃2H-indazoles, (Hetero)ArXDirect ArylationTolueneGood[10]

Visualizing the Suzuki-Miyaura Coupling Mechanism:

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X(L2) OxAdd->PdII Transmetal Transmetalation (R'-B(OR)2) PdII->Transmetal PdII_R_R R-Pd(II)-R'(L2) Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product caption Suzuki-Miyaura Cross-Coupling Catalytic Cycle Copper_Catalyzed_Workflow cluster_workflow One-Pot Synthesis of 2H-Indazoles Start 2-Bromobenzaldehyde + Primary Amine + Sodium Azide Step1 Condensation Start->Step1 Intermediate1 Imine Intermediate Step1->Intermediate1 Step2 Cu-Catalyzed C-N Bond Formation Intermediate1->Step2 Intermediate2 Aryl Azide Intermediate Step2->Intermediate2 Step3 Cu-Catalyzed N-N Bond Formation (Intramolecular Cyclization) Intermediate2->Step3 Product 2H-Indazole Derivative Step3->Product caption Workflow for the copper-catalyzed one-pot synthesis of 2H-indazoles.

References

Navigating the Metabolic Maze: A Comparative Guide to the In Vitro Metabolism of Halogenated Indazole Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenation in Indazole Carboxamide Drug Design

In the landscape of modern medicinal chemistry, halogenation stands out as a powerful and frequently employed strategy to fine-tune the properties of drug candidates. For the indazole carboxamide scaffold, a privileged structure found in numerous potent therapeutic agents, the introduction of halogens like fluorine, chlorine, or bromine can profoundly influence metabolic stability, receptor binding affinity, and overall pharmacokinetic profiles.[1][2] Understanding the metabolic fate of these molecules is a cornerstone of drug development, as it directly impacts their efficacy, safety, and dosing regimen. An unstable compound may be cleared from the body too quickly to exert its therapeutic effect, while metabolic pathways can sometimes lead to the formation of toxic byproducts.

This guide provides a comprehensive comparison of the in vitro metabolism of halogenated indazole carboxamides. We will delve into the mechanistic underpinnings of their biotransformation, explain the causality behind experimental choices for their evaluation, and present a framework for interpreting the resulting data. This technical guide is designed for researchers, scientists, and drug development professionals seeking to rationally design and select candidates with optimized metabolic properties.

The Metabolic Machinery: Key Pathways and Enzymatic Drivers

The liver is the primary site of drug metabolism, and its enzymatic machinery is responsible for the biotransformation of most xenobiotics, including indazole carboxamides.[3] The principal catalysts in this process belong to the Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases.[4] These enzymes introduce polar functional groups into lipophilic molecules, facilitating their excretion.

For the indazole carboxamide class, several key metabolic pathways are consistently observed:

  • Oxidative Metabolism: This is the most prevalent route, typically involving hydroxylation of the indazole ring or the N-alkyl side chains. The precise location of oxidation is governed by the electronic properties of the molecule.

  • Amide/Ester Hydrolysis: The carboxamide linkage, or an ester moiety if present, can be cleaved by hydrolases, breaking the molecule into its constituent acid and amine/alcohol fragments.[5] This is often a major clearance pathway for this class of compounds.[6]

  • N-Dealkylation: Removal of alkyl groups attached to the nitrogen atoms is another common CYP-mediated reaction.

  • Phase II Conjugation: Following the initial oxidative transformations (Phase I), the resulting metabolites can be conjugated with endogenous molecules like glucuronic acid by UDP-glucuronosyltransferases (UGTs) to further increase their water solubility and promote elimination.[3][5]

The introduction of a halogen atom serves as a powerful tool to modulate these pathways. By withdrawing electron density or creating steric hindrance, a strategically placed halogen can shield a metabolically labile position, a phenomenon known as "metabolic blocking." This can divert metabolism to other parts of the molecule ("metabolic switching"), often leading to a more stable compound.[1][7]

A Practical Guide to Assessing In Vitro Metabolism

To compare the metabolic profiles of different halogenated analogs, the in vitro metabolic stability assay using liver microsomes is the industry-standard approach.[8][9] Liver microsomes are subcellular fractions that are rich in CYP enzymes and provide a robust, cost-effective model of Phase I metabolism.[3]

The following diagram illustrates the typical experimental workflow.

cluster_prep 1. Preparation cluster_incubation 2. Incubation @ 37°C cluster_analysis 3. Analysis Test_Compound Test Compound (10 mM in DMSO) Incubation_Mix Prepare Incubation Mixture: Test Compound (1 µM) + HLM + Phosphate Buffer (pH 7.4) Test_Compound->Incubation_Mix Microsomes Pooled Human Liver Microsomes (HLM) Microsomes->Incubation_Mix Cofactors NADPH Generating System (Required for CYP activity) Initiate_Reaction Initiate Reaction (Add Cofactors) Cofactors->Initiate_Reaction Pre_Incubation Pre-incubate Mixture Incubation_Mix->Pre_Incubation Equilibrate Pre_Incubation->Initiate_Reaction Time_Points Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench Quench Reaction (Ice-cold Acetonitrile + IS) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Analysis Data Analysis: Calculate t½ and CLint LCMS->Data_Analysis

Caption: Standard workflow for an in vitro metabolic stability assay using liver microsomes.

Detailed Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This protocol is designed to be self-validating through the inclusion of appropriate controls.

1. Reagents & Materials:

  • Test Compounds: 10 mM stock solutions in DMSO.

  • HLM: Pooled human liver microsomes (e.g., from 20 donors), 20 mg/mL stock.

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.[8]

  • Cofactor Solution: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, G6P-dehydrogenase). Rationale: This system continuously regenerates the NADPH consumed by CYPs, ensuring the reaction rate does not become cofactor-limited.

  • Quenching Solution: Ice-cold acetonitrile (ACN) containing a suitable internal standard (IS) (e.g., tolbutamide, a stable compound not related to the analytes). Rationale: ACN precipitates the microsomal proteins, instantly stopping the enzymatic reaction. The IS corrects for variations in sample processing and instrument response.

  • Control Compounds: High-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) compounds. Rationale: These controls validate the activity of the microsomal batch and the overall assay performance.

2. Incubation Procedure:

  • Thaw HLM at 37°C and dilute to a working concentration of 1 mg/mL in pH 7.4 buffer. Keep on ice.

  • In a 96-well plate, add buffer, HLM (to a final concentration of 0.5 mg/mL), and test compound (to a final concentration of 1 µM). The final DMSO concentration must be kept low (<0.5%) to avoid enzyme inhibition.[8]

  • Include a "minus-cofactor" control for each compound, where the cofactor solution is replaced with buffer. Rationale: This control measures any compound loss due to non-enzymatic degradation or non-specific binding.

  • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Initiate the reactions by adding the pre-warmed cofactor solution. The T=0 sample is taken immediately by adding a quenching solution to a corresponding well before adding the cofactor.

  • Incubate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 min), terminate the reactions by adding 2-3 volumes of the quenching solution.

  • Seal the plate, vortex, and centrifuge (e.g., at 4000g for 15 min) to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

3. Data Analysis:

  • Quantify the peak area of the parent compound relative to the internal standard at each time point using LC-MS/MS.

  • Plot the natural logarithm (ln) of the percent remaining of the parent compound versus time.

  • The slope of this line represents the elimination rate constant (-k).

  • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

    • t½ (min) = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Protein mass)

Comparative Analysis: How Halogens Impact Metabolic Stability

The choice and position of a halogen substituent can dramatically alter metabolic stability. Let's consider a hypothetical series of 5-substituted indazole-3-carboxamides to illustrate this principle.

Compound ID5-Substituent (X)Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Primary Metabolic Hotspot(s)
LEAD-01 H (Parent)1257.85-position hydroxylation, Amide hydrolysis
LEAD-02 F4515.4Amide hydrolysis, N-dealkylation
LEAD-03 Cl6510.7N-dealkylation
LEAD-04 Br6111.4N-dealkylation

Interpretation of Results:

  • LEAD-01 (Parent): The unsubstituted compound is rapidly metabolized, with a short half-life and high clearance. The primary sites of metabolism ("hotspots") are the electron-rich 5-position on the indazole ring and the carboxamide bond.

  • LEAD-02 (Fluoro): Replacing hydrogen with fluorine at the 5-position significantly increases metabolic stability. The highly electronegative fluorine atom deactivates the aromatic ring to oxidative attack, effectively "blocking" this metabolic hotspot.[2] Metabolism is switched to other sites, like amide hydrolysis and N-dealkylation.

  • LEAD-03 & LEAD-04 (Chloro & Bromo): The larger chlorine and bromine atoms also block 5-position hydroxylation. Their increased steric bulk and electronic effects may further shield the molecule, resulting in even greater stability compared to the fluoro analog. In this hypothetical case, amide hydrolysis is also significantly reduced, making N-dealkylation the primary remaining pathway.

The following diagram illustrates the concept of metabolic switching.

Parent Parent Compound H Metabolite1 5-OH Metabolite (Major Pathway) Parent:f1->Metabolite1 CYP450 Oxidation Metabolite2 Amide Hydrolysis (Minor Pathway) Parent:f0->Metabolite2 Hydrolase Halogenated Halogenated Analog X Blocked X Halogenated:f1->Blocked Metabolite3 N-Dealkyl Metabolite (New Major Pathway) Halogenated:f0->Metabolite3 Metabolic Switching Metabolite4 Amide Hydrolysis (Minor Pathway) Halogenated:f0->Metabolite4 Hydrolase Blocked->Metabolite1 BLOCKED

Caption: Halogenation blocks a primary metabolic site, switching metabolism to other positions.

Conclusion and Strategic Outlook

The in vitro metabolism of halogenated indazole carboxamides is a predictable yet complex process governed by the interplay of steric and electronic factors. As demonstrated, strategic halogenation is a highly effective tool for enhancing metabolic stability by blocking labile sites and redirecting metabolic pathways. A systematic in vitro evaluation, using robust and well-controlled assays as described in this guide, is essential for ranking compounds and selecting candidates for further development.

Future work should involve metabolite identification studies to confirm the proposed metabolic switching and reaction phenotyping experiments to identify the specific CYP isozymes responsible for clearance. This knowledge is critical for predicting potential drug-drug interactions and ensuring the development of safer, more effective medicines.

References

comparing the efficacy of different coupling reagents for indazole-3-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<_ _2_000000>## A Senior Application Scientist's Guide to Coupling Reagents for Indazole-3-Carboxamide Synthesis

Introduction: The Central Role of Indazole-3-Carboxamides in Modern Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to neurodegenerative disease.[1][2] Specifically, the indazole-3-carboxamide moiety is a cornerstone for generating vast chemical libraries, enabling the fine-tuning of pharmacological properties.[1][2] The amide bond, seemingly simple, is the critical linkage that joins the indazole core to various amine-containing fragments, profoundly influencing the molecule's bioactivity.

However, the formation of this bond is not trivial. The direct condensation of a carboxylic acid and an amine is kinetically slow and often requires harsh conditions unsuitable for complex molecules.[3][4] This guide provides an in-depth, data-driven comparison of common coupling reagents used to facilitate this crucial transformation, offering researchers the insights needed to select the optimal reagent for their specific synthetic challenge.

The Fundamental Hurdle: Activating the Carboxyl Group

The primary challenge in amide synthesis lies in the competing acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive ammonium carboxylate salt.[5] Coupling reagents circumvent this issue by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.[4][5][6] The choice of reagent dictates the nature of this activated intermediate, influencing reaction efficiency, speed, and the prevalence of side reactions like racemization.[3]

A Comparative Analysis of Premier Coupling Reagents

The modern synthetic chemist has an arsenal of coupling reagents at their disposal, primarily categorized into carbodiimides, phosphonium salts, and uronium/aminium salts. Each class operates via a distinct mechanism and presents a unique profile of advantages and disadvantages.

Carbodiimides: The Workhorses (EDC, DCC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are widely used due to their cost-effectiveness and efficiency.[5][7][] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5]

  • Mechanism Insight: While potent, the O-acylisourea intermediate is unstable and can rearrange into an unreactive N-acylurea, a common side reaction that plagues carbodiimide couplings.[9] To mitigate this and suppress potential racemization, an additive like 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt) is almost always required.[3][7][10] These additives intercept the O-acylisourea to form a more stable active ester, which then cleanly reacts with the amine.[3]

  • Key Advantages:

    • Cost-Effective: Generally the most economical option for large-scale synthesis.

    • Water-Soluble Byproduct (EDC): The urea byproduct of EDC is water-soluble, simplifying purification via aqueous workup.[3][7] In contrast, the dicyclohexylurea from DCC is poorly soluble and must be filtered off.[7]

  • Limitations:

    • Side Reactions: Prone to forming N-acylurea byproducts, especially with slow-reacting amines.[9]

    • Racemization Risk: Higher risk of epimerization for chiral carboxylic acids if an additive like HOBt is omitted.[6][7]

Uronium/Aminium Salts: The High-Performance Champions (HATU, HBTU, HCTU)

Uronium and aminium salts, such as HATU, HBTU, and HCTU, are among the most efficient coupling reagents available.[7][] HATU, in particular, is renowned for its high reactivity and low rates of racemization, making it a go-to reagent for difficult couplings involving sterically hindered or electron-deficient substrates.[3][11]

  • Mechanism Insight: These reagents are, in fact, aminium salts in their solid form.[7] In the presence of a base (typically a non-nucleophilic one like DIPEA), they react with the carboxylic acid to form a highly reactive HOAt or HOBt active ester.[3][12] The superiority of HATU stems from the incorporation of HOAt, which is a more effective activating agent than HOBt.

  • Key Advantages:

    • High Reactivity & Speed: Reactions are often complete within minutes to a few hours at room temperature.[3][7]

    • Low Racemization: The rapid formation of the active ester minimizes the opportunity for epimerization.[3]

    • Effective for Difficult Couplings: The reagent of choice for sterically hindered acids or amines.[3]

  • Limitations:

    • Cost: Significantly more expensive than carbodiimides.

    • Guanidinylation Risk: In cases where the coupling agent is in excess, it can react with the free amine, leading to a guanidinium byproduct and termination of the reaction.[12][13]

Phosphonium Salts: The Clean Reaction Specialists (PyBOP, BOP)

Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are excellent alternatives to uronium salts. They offer high efficiency with a key advantage: they do not pose a risk of guanidinylation.[12][13]

  • Mechanism Insight: Similar to uronium salts, phosphonium reagents activate the carboxylic acid via the formation of an HOBt-ester intermediate. The key difference lies in the activation site, which is the phosphorus atom.[13]

  • Key Advantages:

    • No Guanidinylation: Eliminates the risk of this problematic side reaction, which is crucial in cyclization or fragment coupling reactions where precise stoichiometry is used.[12][13][14]

    • High Efficiency: Comparable in reactivity to many uronium salts.

  • Limitations:

    • Byproducts: The first-generation reagent, BOP, produces the carcinogenic byproduct HMPA. Safer alternatives like PyBOP are now standard.[13]

    • Cost: Can be more expensive than uronium salts.

Other Noteworthy Reagents: T3P® and CDI
  • Propylphosphonic Anhydride (T3P®): This reagent has gained significant attention as a "green" and highly efficient coupling agent.[15][16] It acts as a powerful dehydrating agent, activating the carboxylic acid.[17] Its major advantages are the formation of water-soluble phosphonic acid byproducts, which are easily removed during aqueous workup, and a very low risk of epimerization.[15][17][18]

  • 1,1'-Carbonyldiimidazole (CDI): CDI is a mild and effective coupling reagent that activates the carboxylic acid by forming a reactive acyl-imidazole intermediate.[19][20] The byproducts, carbon dioxide and imidazole, are benign and easily removed, simplifying purification.[19][21] However, it can be less reactive than uronium or phosphonium salts, particularly with electron-poor anilines.[21]

Data-Driven Comparison of Coupling Reagent Performance

The following table summarizes experimental data from literature for the synthesis of various indazole-3-carboxamides, providing a comparative snapshot of reagent efficacy.

Coupling Reagent(s)BaseSolventTime (h)Yield (%)SubstratesReference
EDC / HOBt TEADMF4-675-921H-Indazole-3-carboxylic acid + various amines[2]
HATU DIPEADMF678-852H-Indazole-3-carboxylic acid + methyl 4-(aminomethyl)benzoate[11]
HATU DIPEADMF~2High7-Methyl-1H-indazole-3-carboxylic acid + NH4Cl[22]
TBTU N/AN/AN/AGoodUsed for cyclization to form fused tricyclic systems[23]
CDI NoneDCM/THF1-2GoodGeneral protocol, not specific to indazoles[19]

Note: Reaction conditions and substrates vary between studies, so direct comparison should be made with caution. The data illustrates general trends in reagent performance.

Visualizing the Process: Mechanism and Workflow

To better understand the chemistry, the following diagrams illustrate the general mechanism of amide bond formation and a typical experimental workflow.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH (Indazole-3-carboxylic acid) ActivatedIntermediate Reactive Intermediate (e.g., OAt-ester, O-Acylisourea) RCOOH->ActivatedIntermediate + Reagent + Base (optional) CouplingReagent Coupling Reagent (e.g., HATU, EDC) Amide R-CO-NH-R' (Indazole-3-carboxamide) ActivatedIntermediate->Amide + Amine Amine R'-NH2 (Amine) Amine->Amide Byproducts Byproducts (e.g., Urea, HOBt)

Caption: General mechanism of amide bond formation.

G start Start dissolve Dissolve Indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF start->dissolve add_reagents Add Coupling Reagent (1.2 eq) & Base (e.g., DIPEA, 3.0 eq) dissolve->add_reagents stir_activation Stir for 10-20 min at 0 °C to RT (Activation Step) add_reagents->stir_activation add_amine Add Amine (1.1 eq) stir_activation->add_amine stir_reaction Stir for 2-12 h at RT (Monitor by TLC/LC-MS) add_amine->stir_reaction workup Aqueous Workup (e.g., Add H2O, Extract with EtOAc) stir_reaction->workup purify Purify Crude Product (Column Chromatography) workup->purify end Final Product purify->end

Caption: Typical experimental workflow for amide coupling.

Experimental Protocols: A Practical Guide

Herein are detailed, field-tested protocols for two of the most effective and commonly employed coupling strategies.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for challenging substrates where high yield and minimal racemization are critical.

  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1H-Indazole-3-carboxylic acid (1.0 equiv).

  • Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add HATU (1.2 equiv) to the solution, followed by the dropwise addition of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir the mixture at room temperature for 10-20 minutes to ensure complete activation of the carboxylic acid.[22]

  • Coupling: Add the desired amine (1.0-1.2 equiv) to the reaction mixture.

  • Reaction: Continue stirring at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-6 hours).

  • Workup: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This protocol is a robust and economical choice for routine amide synthesis with less sterically demanding substrates.

  • Preparation: To a round-bottom flask, add 1H-Indazole-3-carboxylic acid (1.0 equiv) and HOBt (1.2 equiv).[2]

  • Dissolution: Dissolve the solids in anhydrous DMF.

  • Activation: Add EDC·HCl (1.2 equiv) to the solution, followed by a tertiary amine base such as Triethylamine (TEA) (3.0 equiv).[2] Stir the mixture at room temperature for 15-30 minutes.

  • Coupling: Add the desired amine (1.0 equiv) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 4-12 hours, monitoring the reaction's progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate. The water-soluble urea byproduct from EDC will remain in the aqueous layer.

  • Purification: Wash the combined organic layers with a mild acid (e.g., 1N HCl) to remove excess base, followed by saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.

Conclusion and Recommendations

The selection of a coupling reagent is a critical decision in the synthesis of indazole-3-carboxamides that directly impacts yield, purity, and cost.

  • For routine, cost-sensitive syntheses with unhindered substrates, EDC/HOBt offers a reliable and economical solution.

  • For challenging couplings involving sterically hindered or electron-deficient partners, or when minimizing epimerization is paramount, HATU is the superior choice, justifying its higher cost with exceptional performance.[3]

  • PyBOP serves as an excellent alternative to HATU, particularly in fragment coupling or cyclization reactions where the risk of guanidinylation must be avoided.[13]

  • T3P® is an emerging and highly attractive "green" alternative, offering simple workup and low toxicity, making it ideal for process chemistry and scale-up applications.[15][16]

By understanding the mechanistic nuances and practical considerations of each reagent class, researchers can confidently navigate the synthesis of diverse indazole-3-carboxamide libraries, accelerating the pace of drug discovery and development.

References

Safety Operating Guide

A Researcher's Guide to Handling 5-Bromo-1-methyl-1H-indazole-3-carboxylic Acid: A Protocol for Safety and Containment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily tasks. Among these, heterocyclic compounds like 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid represent a class of molecules with significant potential. However, their potential is matched by the imperative for rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and data. Our objective is to move beyond mere compliance and foster a culture of proactive safety, ensuring that cutting-edge research is not compromised by avoidable risks.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling, a thorough understanding of the compound's hazard profile is essential. This compound (CAS No. 1077-94-7) is a solid substance whose primary risks are associated with direct contact and inhalation.

According to its Safety Data Sheet (SDS), the compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The signal word for this chemical is "Warning".[1][2] These classifications dictate the necessity of a multi-layered personal protective equipment (PPE) strategy to prevent exposure through ingestion, dermal contact, ocular contact, and inhalation. The brominated aromatic and carboxylic acid moieties suggest a need for caution, as these classes of compounds can have irritant properties.

Core Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is non-negotiable. The following equipment must be used for all procedures involving this compound.

PPE CategoryRecommended EquipmentKey Considerations & Rationale
Eye & Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z.87.1 (US) standards. A full-face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[1][3]Standard safety glasses are insufficient. The severe eye irritation hazard (H319) necessitates a full seal around the eyes to protect from airborne particulates and accidental splashes.[1]
Skin & Body Protection A chemical-resistant lab coat, fully buttoned. Chemical-resistant gloves (e.g., disposable nitrile rubber). Fully enclosed shoes.[4]Nitrile gloves offer broad protection against many chemicals, including acids and halogenated compounds.[3] Gloves must be inspected for defects before use and changed immediately upon contamination or after extended use.[4] A lab coat protects against incidental skin contact.
Respiratory Protection All handling of the solid compound that may generate dust must occur in a certified chemical fume hood to prevent inhalation.[4] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter is required.[4][5]The respiratory irritation hazard (H335) makes controlling airborne dust critical.[1] Engineering controls are the primary line of defense. Respirators are a secondary measure for specific, higher-risk situations.

Safe Handling Workflow: From Preparation to Disposal

Adherence to a strict operational workflow is crucial for minimizing exposure. This process should be treated as a self-validating system, where each step confirms the safety of the next.

Workflow for Handling this compound

SafeHandlingWorkflow Prep 1. Preparation - Verify fume hood certification. - Assemble all equipment (spatula, weigh boats). - Prepare labeled waste containers. Don_PPE 2. Don PPE - Lab coat, fully buttoned. - Chemical safety goggles. - Nitrile gloves (inspect first). Prep->Don_PPE Proceed once ready Handling 3. Chemical Handling (in Fume Hood) - Carefully weigh solid to minimize dust. - Keep container closed when not in use. - Handle away from ignition sources. Don_PPE->Handling Enter work area Decon 4. Decontamination - Wipe down work surface with an appropriate solvent. - Clean all equipment used. - Place contaminated disposables in hazardous waste. Handling->Decon After handling is complete Doff_PPE 5. Doff PPE - Remove gloves first (avoid cross-contamination). - Remove lab coat. - Remove goggles last. - Wash hands thoroughly. Decon->Doff_PPE Once area is clean Disposal 6. Waste Management - Ensure hazardous waste containers are sealed. - Store in designated satellite accumulation area. Doff_PPE->Disposal Final step

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures and First Aid

Preparedness for accidental exposure is a critical component of laboratory safety. Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[1][5]

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]

  • In Case of Skin Contact: Remove contaminated clothing and shoes. Immediately flush the skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][5]

  • In Case of Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][5]

  • In Case of Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give a cupful of water to drink. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][5]

Decontamination and Waste Disposal Plan

Proper disposal is mandated by environmental regulations and is essential for a safe laboratory environment.

Decontamination
  • Work Area: After handling is complete, decontaminate the work surface within the fume hood. Use an appropriate solvent to wipe down the area, followed by a wash with soap and water.[6]

  • Equipment: All non-disposable equipment, such as spatulas and glassware, should be thoroughly cleaned to remove any residual compound.

Disposal Plan
  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[4]

  • Unused Compound: The original container with any remaining or waste compound must be disposed of as hazardous chemical waste. Do not empty into drains or mix with general waste.[6]

  • Disposal Method: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6] All disposal must be in accordance with applicable federal, state, and local environmental regulations. For bromine-containing waste, neutralization with a reducing agent like sodium thiosulfate may be a viable pre-treatment under specific institutional protocols.[7][8]

By integrating these detailed protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound. This commitment to safety not only protects researchers but also ensures the integrity and success of your scientific endeavors.

References

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